ETHYLPropiolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H5O2- |
|---|---|
Molecular Weight |
97.09 g/mol |
IUPAC Name |
pent-2-ynoate |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2H2,1H3,(H,6,7)/p-1 |
InChI Key |
MINRDQDGBLQBGD-UHFFFAOYSA-M |
Canonical SMILES |
CCC#CC(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Propiolate from Propiolic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl propiolate from propiolic acid, focusing on the widely utilized Fischer-Speier esterification reaction. Ethyl propiolate is a valuable reagent and building block in organic synthesis, notable for its electrophilic alkyne group which is exploited in the creation of more complex molecules.[1] This document details the core chemical principles, experimental setups, and quantitative data associated with this process to aid researchers in its safe and efficient execution.
Core Reaction: Fischer-Speier Esterification
The primary method for synthesizing ethyl propiolate from propiolic acid is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (propiolic acid) with an alcohol (ethanol) to yield an ester (ethyl propiolate) and water.[2][3] The reaction is reversible, and its equilibrium nature necessitates specific strategies to achieve high yields.[4][5]
Reaction Scheme:
The mechanism, initiated by the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, increases the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.[5]
Reaction Parameters and Optimization
Achieving a high yield of ethyl propiolate requires careful management of the reaction equilibrium. The two most common strategies are:
-
Use of Excess Reagent: Employing a large excess of one of the reactants, typically the more cost-effective and easily removable ethanol (B145695), shifts the equilibrium towards the products in accordance with Le Châtelier's principle.[5]
-
Removal of Water: As water is a product, its continuous removal from the reaction mixture will drive the reaction to completion.[5] Common laboratory techniques to achieve this include:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) to physically separate the water as it is formed.
-
Dehydrating Agents: The use of desiccants or water scavengers, such as molecular sieves, can effectively remove water from the reaction medium.
-
Catalysts:
A strong acid catalyst is essential for this reaction. Commonly used catalysts include:
-
p-Toluenesulfonic Acid (p-TsOH)[2]
-
Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
-
Strongly acidic ion-exchange resins (e.g., Dowex 50W X2)[6]
The choice of catalyst can influence reaction time, yield, and purification requirements. While sulfuric acid is effective and inexpensive, solid acid catalysts like ion-exchange resins can simplify product workup as they are easily filtered off.
Experimental Protocols
Below are two detailed experimental protocols for the synthesis of ethyl propiolate, representing different approaches to driving the reaction equilibrium.
Protocol 1: Synthesis using Excess Ethanol and Sulfuric Acid Catalyst
This protocol is a standard and straightforward method suitable for many laboratory settings.
Methodology:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add propiolic acid, followed by a significant excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of propiolic acid).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water or a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) two to three times.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude ethyl propiolate can be purified by fractional distillation under reduced pressure to yield a colorless liquid.
Protocol 2: Synthesis with Azeotropic Water Removal (Dean-Stark Apparatus)
This method is highly effective for maximizing yield by continuously removing the water byproduct.
Methodology:
-
Reaction Setup: A round-bottom flask is fitted with a Dean-Stark trap, which is in turn connected to a reflux condenser. A magnetic stirrer is placed in the flask.
-
Reagent Addition: Add propiolic acid, a slight excess of ethanol (e.g., 1.5-2 molar equivalents), and an appropriate solvent that forms a water azeotrope (e.g., toluene) to the flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid or sulfuric acid.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon condensation, the denser water will separate and collect in the arm of the trap, while the toluene will overflow back into the reaction flask. Continue the reflux until no more water is collected in the trap (typically 2-5 hours).
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted propiolic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the toluene and excess ethanol.
-
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure.
Data Presentation
The following tables summarize typical quantitative data for Fischer esterification reactions. Note that specific values for the propiolic acid reaction may vary based on the exact conditions and scale.
Table 1: Reactant and Catalyst Ratios
| Parameter | Protocol 1 (Excess Alcohol) | Protocol 2 (Dean-Stark) |
| Propiolic Acid | 1.0 molar equivalent | 1.0 molar equivalent |
| Ethanol | 5.0 - 10.0 molar equivalents | 1.5 - 2.0 molar equivalents |
| Solvent | None (Ethanol is solvent) | Toluene |
| Catalyst (e.g., H₂SO₄) | 0.01 - 0.05 molar equivalents | 0.01 - 0.05 molar equivalents |
Table 2: Reaction Conditions and Yields
| Parameter | Protocol 1 (Excess Alcohol) | Protocol 2 (Dean-Stark) |
| Temperature | Reflux (approx. 78-80 °C) | Reflux (approx. 85-110 °C) |
| Reaction Time | 2 - 4 hours | 2 - 5 hours |
| Typical Crude Yield | 60 - 75% | > 90% |
| Purified Yield | 50 - 70% | 80 - 95% |
| Purity (Post-distillation) | > 98% | > 98% |
Table 3: Physical Properties of Ethyl Propiolate
| Property | Value |
| Chemical Formula | C₅H₆O₂[1] |
| Molar Mass | 98.10 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 120 °C[1] |
| Density | 0.968 g/mL[1] |
| CAS Number | 623-47-2[1] |
Visualizations
Reaction Pathway
The following diagram illustrates the overall transformation of propiolic acid to ethyl propiolate.
Caption: Fischer esterification of propiolic acid.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of ethyl propiolate.
Caption: General workflow for ethyl propiolate synthesis.
References
- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 2. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]
physical and chemical properties of ethyl propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propiolate (ethyl prop-2-ynoate) is a versatile organic compound with the chemical formula C₅H₆O₂. It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] This colorless liquid is a valuable reagent and building block in organic synthesis, primarily due to the electrophilic nature of its alkyne group.[1] Its reactivity allows for its participation in a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures, including heterocyclic compounds and functionalized alkenes. This guide provides a detailed overview of the physical and chemical properties of ethyl propiolate, along with key experimental protocols and safety information.
Physical and Chemical Properties
Ethyl propiolate is a colorless to light yellow liquid with a pungent, fruity odor.[2] It is miscible with many organic solvents. Key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆O₂ | [3] |
| Molecular Weight | 98.10 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2][4] |
| Odor | Pungent, fruity | [2] |
| Melting Point | 9 °C | [3] |
| Boiling Point | 120 °C | [5][6][7] |
| Density | 0.968 g/mL at 25 °C | [5][6][7] |
| Refractive Index (n20/D) | 1.412 | [7][8] |
| Flash Point | 25 °C (77 °F) - closed cup | [7] |
| Solubility | Miscible with alcohol |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethyl propiolate. Key spectral features are summarized below.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The proton nuclear magnetic resonance spectrum of ethyl propiolate typically shows a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, and a singlet for the acetylenic proton. |
| ¹³C NMR | The carbon-13 nuclear magnetic resonance spectrum will show distinct peaks for the carbonyl carbon, the two acetylenic carbons, and the two carbons of the ethyl group. |
| Infrared (IR) Spectroscopy | The IR spectrum of ethyl propiolate is characterized by a strong absorption band for the C=O (ester) stretching vibration, typically around 1720 cm⁻¹. A sharp, weaker band corresponding to the C≡C triple bond stretch is observed around 2100 cm⁻¹, and the acetylenic C-H stretch appears as a sharp peak around 3300 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98, corresponding to the molecular weight of the compound. |
Reactivity and Chemical Properties
Ethyl propiolate's reactivity is dominated by its electron-deficient carbon-carbon triple bond, making it an excellent Michael acceptor and a dienophile in cycloaddition reactions.
Stability and Reactivity
Ethyl propiolate is a flammable liquid and should be handled with care.[9] It is sensitive to air and should be stored under an inert atmosphere.[4] It is incompatible with strong acids, strong bases, and oxidizing agents.[9]
Cycloaddition Reactions
Ethyl propiolate readily participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings like triazoles and isoxazoles, respectively. These reactions are often regioselective.
A general workflow for a [3+2] cycloaddition reaction involving ethyl propiolate is depicted below.
Michael Addition Reactions
As a potent Michael acceptor, ethyl propiolate reacts with a wide range of nucleophiles, including thiols, amines, and carbanions.[10] The nucleophile adds to the β-carbon of the alkyne, leading to the formation of a functionalized α,β-unsaturated ester. These reactions can be highly stereoselective.
Below is a diagram illustrating the general mechanism of a Michael addition to ethyl propiolate.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of ethyl propiolate.
Synthesis of Ethyl Propiolate
A common method for the synthesis of ethyl propiolate is through the esterification of propiolic acid with ethanol (B145695) in the presence of an acid catalyst. An alternative one-step synthesis has also been reported using propargyl alcohol and ethanol.[11]
Example Protocol for Synthesis: [11]
-
Reaction Setup: In a reaction vessel, propargyl alcohol, ethanol, and a dehydrating agent (e.g., molecular sieves) are dispersed in a solvent such as dichloromethane.
-
Reagent Addition: Acetic acid and calcium hypochlorite (B82951) are added to the mixture.
-
Reaction Conditions: The reaction is carried out with stirring at a temperature between 10-40 °C.
-
Monitoring: The progress of the reaction is monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, water and sodium thiosulfate (B1220275) are added to the reaction mixture. The pH is adjusted to 7-8 with solid sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation. The crude product is then purified by fractional distillation to yield ethyl propiolate.
General Procedure for [3+2] Cycloaddition
Example Protocol: [12]
-
Reaction Setup: To a solution of ethyl propiolate and a 1,3-dipole precursor (e.g., an oxime to generate a nitrile oxide in situ) in a suitable solvent (e.g., dichloromethane), a reagent to generate the dipole (e.g., sodium hypochlorite) is added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature, typically overnight.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine and dried over a drying agent.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
Safety and Handling
Ethyl propiolate is a flammable liquid and an irritant.[9] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13] It is recommended to store under an inert atmosphere to prevent degradation.[4]
Disposal: Dispose of ethyl propiolate and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
Ethyl propiolate is a highly valuable and versatile reagent in organic synthesis. Its unique electronic properties and reactivity enable the construction of complex molecules with a wide range of potential applications in drug discovery and materials science. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is paramount for its effective and responsible use in a research setting.
References
- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 2. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 3. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl propiolate(623-47-2) 1H NMR spectrum [chemicalbook.com]
- 5. Ethyl propionate(105-37-3) 13C NMR spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. ETHYL PROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Ethyl Propiolate [drugfuture.com]
- 11. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
- 12. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 13. nj.gov [nj.gov]
The Mechanism of Ethyl Propiolate in Cycloaddition Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient carbon-carbon triple bond makes it an excellent participant in a variety of cycloaddition reactions, enabling the construction of diverse and complex heterocyclic scaffolds. This technical guide provides an in-depth exploration of the mechanism of action of ethyl propiolate in key cycloaddition reactions, including [4+2] Diels-Alder and [3+2] dipolar cycloadditions. The guide details the underlying electronic effects, reaction kinetics, and experimental considerations, supported by quantitative data and established protocols.
Core Concepts: Frontier Molecular Orbital (FMO) Theory
The reactivity and regioselectivity of ethyl propiolate in cycloaddition reactions are largely governed by frontier molecular orbital (FMO) theory. This theory posits that the dominant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Ethyl propiolate, being an electron-deficient alkyne due to the electron-withdrawing nature of the ester group, possesses a low-lying LUMO. This characteristic dictates its behavior in different types of cycloadditions.
-
Normal-Electron-Demand Diels-Alder Reaction: In this scenario, ethyl propiolate acts as the dienophile. The reaction is driven by the interaction between the HOMO of an electron-rich diene and the LUMO of ethyl propiolate.
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: While less common for ethyl propiolate as the dienophile, in reactions with very electron-poor dienes, the interaction could theoretically be between the HOMO of ethyl propiolate and the LUMO of the diene. However, it more typically participates as the electron-poor component.
-
[3+2] Dipolar Cycloaddition: Ethyl propiolate serves as an excellent dipolarophile. The reaction can be controlled by either the HOMO(dipole)-LUMO(ethyl propiolate) interaction (Type I) or the LUMO(dipole)-HOMO(ethyl propiolate) interaction (Type II), depending on the electronic nature of the 1,3-dipole.
[4+2] Cycloaddition: The Diels-Alder Reaction
Ethyl propiolate is a competent dienophile in Diels-Alder reactions, reacting with a variety of dienes to form six-membered rings.
Mechanism of Action
The Diels-Alder reaction involving ethyl propiolate is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The stereochemistry of the diene is retained in the product.
A notable application is the Lewis acid-catalyzed Diels-Alder reaction of furans with ethyl propiolate. In the presence of a Lewis acid such as aluminum chloride (AlCl₃), the reaction is significantly accelerated. The Lewis acid coordinates to the carbonyl oxygen of the ester group, further lowering the energy of the LUMO of ethyl propiolate and enhancing its reactivity. The initial cycloadducts are often unstable and can undergo subsequent rearrangement to form substituted aromatic compounds.[1][2]
Experimental Protocol: AlCl₃-Catalyzed Reaction of Furan (B31954) with Ethyl Propiolate[3]
Materials:
-
Furan
-
Ethyl propiolate (EP)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a stirred suspension of AlCl₃ in CH₂Cl₂ at a specified temperature (e.g., 0 °C), a solution of ethyl propiolate in CH₂Cl₂ is added.
-
A solution of furan in CH₂Cl₂ is then added to the mixture.
-
The reaction is stirred for a defined period (e.g., 30 minutes).
-
The reaction is quenched by the addition of water.
-
The organic layer is separated, washed, dried, and the solvent is evaporated to yield the product mixture.
-
The products, typically a mixture of endo-endo and endo-exo diadducts, are purified by chromatography.
Quantitative Data
The product ratio of the Diels-Alder reaction between furan and ethyl propiolate is sensitive to reaction conditions.
| Furan:EP:AlCl₃ Ratio | Temperature (°C) | Time (min) | Overall Yield (%) | Product Ratio (endo-endo:endo-exo) |
| 2:1:1 | -10 | 30 | 55 | 1.8 |
| 2:1:1 | 0 | 30 | 60 | 2.5 |
| 2:1:1 | 10 | 30 | 58 | 3.5 |
| 2:1:1 | 27 | 30 | 50 | 5.0 |
| 1:1:1 | 0 | 30 | 52 | 4.0 |
| 4:1:1 | 0 | 30 | 62 | 2.6 |
| 2:2:1 | 0 | 30 | 75 | 0.5 |
| 2:0.5:1 | 0 | 30 | 35 | 10.0 |
Data compiled from reference[3].
[3+2] Dipolar Cycloaddition
Ethyl propiolate is a highly effective dipolarophile in [3+2] cycloadditions, reacting with a wide range of 1,3-dipoles to furnish five-membered heterocyclic rings such as pyrazoles, isoxazoles, and triazoles.
Mechanism with Diazo Compounds: Synthesis of Pyrazoles
The reaction of ethyl propiolate with diazo compounds, such as ethyl diazoacetate, provides a direct route to pyrazole (B372694) derivatives.[4][5] This reaction is a classic example of a 1,3-dipolar cycloaddition. The mechanism is concerted, where the 1,3-dipole adds across the triple bond of the ethyl propiolate in a single step. The regioselectivity of the addition is determined by the electronic and steric properties of both the dipole and the dipolarophile. Often, these reactions can be performed under catalyst-free conditions simply by heating.[2]
Experimental Protocol: Catalyst-Free Synthesis of Pyrazoles from Ethyl Propiolate and Ethyl Diazoacetate[2][6]
Materials:
-
Ethyl propiolate
-
Ethyl diazoacetate (EDA)
-
(Optional) Surfactant (e.g., TPGS-750-M) for aqueous reactions
Procedure (Solvent-Free):
-
A mixture of ethyl propiolate and ethyl diazoacetate is heated (e.g., at 80-100 °C) in a sealed vessel.
-
The reaction is monitored by TLC or GC-MS until completion.
-
The crude product, often obtained in high purity, can be used directly or purified by column chromatography.
Procedure (Aqueous Micellar Catalysis): [6]
-
Ethyl diazoacetate is generated in situ from glycine (B1666218) ethyl ester hydrochloride and sodium nitrite (B80452) in an aqueous solution of a surfactant.
-
The pH is adjusted to control regioselectivity.
-
Ethyl propiolate is added to the mixture, and the reaction is stirred at room temperature.
-
Upon completion, the product is extracted with an organic solvent and purified.
Quantitative Data: Synthesis of Pyrazoles
| 1,3-Dipole | Dipolarophile | Conditions | Product(s) | Yield (%) | Reference |
| Ethyl Diazoacetate | Methyl Propiolate | H₂SO₄ (4 mol%), TPGS-750-M/H₂O, 0°C to rt | Mixture of 3,5- and 4,5-disubstituted pyrazoles | 65 | [6] |
| Ethyl Diazoacetate | Methyl Propiolate | TPGS-750-M/H₂O, pH 5.5, 0°C to rt | 3,5-disubstituted pyrazole | 75 | [6] |
| Ethyl Diazoacetate | Ethyl Propiolate | Neat, 80 °C | 3,5-dicarbethoxy-1H-pyrazole | >95 | [2] |
Mechanism with Aryl Azides: Synthesis of Triazoles
The [3+2] cycloaddition of aryl azides with ethyl propiolate yields 1,2,3-triazoles. Contrary to earlier proposals of a stepwise mechanism involving a zwitterionic intermediate, recent studies based on Molecular Electron Density Theory (MEDT) have shown that the reaction proceeds through a polar, single-step mechanism.[7][8] While zwitterionic species can be formed on parallel reaction pathways, they are not intermediates in the cycloaddition leading to the triazole ring. The reaction is characterized as a two-stage, one-step mechanism.[8]
Mechanism with Nitrile Oxides: Synthesis of Isoxazoles
Ethyl propiolate reacts with nitrile oxides, often generated in situ, to produce isoxazoles. The regioselectivity of this reaction is influenced by solvent polarity.[9][10] Generally, the reaction favors the formation of the 3,5-disubstituted isoxazole. However, an increase in solvent polarity can disfavor the more polar transition state leading to the 3,5-isomer, thereby increasing the relative amount of the 3,4-disubstituted product.[9]
Experimental Protocol: Synthesis of Isoxazoles from 2-Furfural Oxime and Ethyl Propiolate[9]
Materials:
-
Ethyl propiolate
-
2-Furfural oxime
-
Sodium hypochlorite (B82951) (bleach)
-
Solvent (e.g., Dichloromethane, Toluene, Ethanol, DMSO)
Procedure:
-
To a mixture of ethyl propiolate and furfural (B47365) oxime in the chosen solvent, aqueous sodium hypochlorite is added.
-
The reaction mixture is stirred overnight at room temperature.
-
The mixture is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The ratio of regioisomers is determined by ¹H NMR analysis of the crude product.
Quantitative Data: Solvent Effect on Isoxazole Regioselectivity[9]
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-disubstituted isoxazole |
| Toluene | 2.4 | 2.0 |
| Dichloromethane | 9.1 | 3.4 |
| Ethanol | 24.6 | 1.9 |
| Dimethyl sulfoxide | 46.7 | 1.5 |
Data compiled from reference[9].
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
While ethyl propiolate is electron-deficient, it can participate in IEDDA reactions, typically with highly electron-poor dienes such as 1,2,4,5-tetrazines. In this case, the reaction is driven by the interaction of the HOMO of the dienophile (ethyl propiolate) and the LUMO of the electron-deficient diene. This reaction is a powerful tool for the synthesis of pyridazine (B1198779) derivatives.[11][12][13] The reaction proceeds through a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, which results in the extrusion of dinitrogen and the formation of the aromatic pyridazine ring.
Conclusion
Ethyl propiolate is a powerful and versatile reagent in cycloaddition chemistry. Its electrophilic nature, dictated by the electron-withdrawing ester group, allows it to readily participate as a dienophile in normal-electron-demand Diels-Alder reactions and as a dipolarophile in a wide array of [3+2] cycloadditions. The mechanisms of these reactions are predominantly concerted, with regioselectivity and reactivity being tunable through the choice of reactants, catalysts, and reaction conditions. The ability to form a diverse range of heterocyclic structures, including pyridazines, pyrazoles, isoxazoles, and functionalized aromatics, underscores the importance of ethyl propiolate in modern organic synthesis and its potential for applications in drug discovery and materials science. A thorough understanding of the underlying mechanistic principles is crucial for the rational design of synthetic routes and the efficient construction of novel molecular architectures.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 10. sciepub.com [sciepub.com]
- 11. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Spectrometric Characterization of Ethyl Propiolate: A Technical Guide
Introduction
Ethyl propiolate (C₅H₆O₂) is a versatile organic compound widely utilized as a reagent and building block in the synthesis of various organic molecules.[1] Its simple yet reactive structure, featuring an ester functional group and a terminal alkyne, makes it a subject of interest in diverse fields, including pharmaceuticals and materials science. A thorough understanding of its spectroscopic and spectrometric properties is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data of ethyl propiolate, complete with detailed experimental protocols and data analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For ethyl propiolate, both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of ethyl propiolate provides information on the number of different types of protons and their neighboring environments.
-
Data Presentation
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~2.9 | Singlet | 1H | ≡C-H |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
-
Experimental Protocol
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of ethyl propiolate in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: Observe pulse (e.g., 30°)
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of ethyl propiolate indicates the number of unique carbon environments in the molecule.
-
Data Presentation
| Chemical Shift (ppm) | Assignment |
| ~152 | C=O |
| ~78 | -C≡ |
| ~75 | ≡C-H |
| ~62 | -OCH₂- |
| ~14 | -CH₃ |
-
Experimental Protocol
-
Sample Preparation: Prepare a more concentrated solution by dissolving approximately 50-100 mg of ethyl propiolate in about 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters:
-
Spectrometer: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Decoupling: Proton-decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Relaxation Delay: 2.0 s
-
Pulse Width: Observe pulse (e.g., 45°)
-
Acquisition Time: ~1-2 s
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Process the FID with a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | ≡C-H stretch |
| ~2100 | Medium | C≡C stretch |
| ~1720 | Strong | C=O stretch (ester) |
| ~1250 | Strong | C-O stretch (ester) |
-
Experimental Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: As ethyl propiolate is a liquid, a neat sample can be used directly.[2]
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal.
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Spectral Range: 4000 - 400 cm⁻¹
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of ethyl propiolate onto the center of the ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
-
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound.
-
Data Presentation (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 98 | ~20 | [M]⁺ (Molecular Ion) |
| 69 | ~100 | [M - C₂H₅]⁺ |
| 53 | ~40 | [M - OCH₂CH₃]⁺ |
| 29 | ~90 | [C₂H₅]⁺ |
-
Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)
-
Sample Preparation: Prepare a dilute solution of ethyl propiolate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Parameters:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3]
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 2 minutes.[3]
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Parameters:
-
Mass Spectrometer: Agilent 5973 or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 20-200 amu
-
-
Data Analysis: Identify the peak corresponding to ethyl propiolate in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and analyze the fragmentation pattern to confirm the structure.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of ethyl propiolate.
Caption: A flowchart illustrating the process of analyzing ethyl propiolate using various spectroscopic techniques.
Relationship Between Spectroscopic Data and Molecular Structure
This diagram shows how the different spectroscopic data points correspond to specific parts of the ethyl propiolate molecule.
Caption: Diagram showing how different spectroscopic methods probe various aspects of the ethyl propiolate molecule.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of Ethyl Propiolate with Nucleophilic Reagents
Abstract
Ethyl propiolate (HC≡CCO₂Et) is a highly versatile and reactive building block in organic synthesis. As an activated alkyne, its carbon-carbon triple bond is rendered electrophilic by the adjacent electron-withdrawing ethyl ester group. This activation facilitates a wide array of chemical transformations, most notably nucleophilic additions. This technical guide provides a comprehensive overview of the reactivity of ethyl propiolate with common classes of nucleophiles, including nitrogen, sulfur, and phosphorus-based reagents. It details the underlying reaction mechanisms, presents quantitative data in structured tables, provides exemplary experimental protocols, and visualizes key pathways and workflows using logical diagrams.
Core Principles of Reactivity
Ethyl propiolate's reactivity is dominated by its electrophilic nature. Nucleophilic attack can occur at two primary sites: the β-carbon of the alkyne (1,4- or conjugate addition) and the carbonyl carbon of the ester (1,2- or acyl substitution).[1][2] For the majority of "soft" nucleophiles, such as amines, thiols, and phosphines, the conjugate addition to the β-carbon is the overwhelmingly favored pathway.[2] This reaction, often referred to as a Michael-type addition, is a powerful method for C-N, C-S, and C-P bond formation.
Ynoate esters like ethyl propiolate are significantly more reactive as Michael acceptors than their enoate (alkene) analogues.[3] This is attributed to the sp-hybridization of the electrophilic carbon, which imparts greater electrophilic character and a linear geometry that is sterically more accessible to the incoming nucleophile.[3][4]
Reactivity with Nitrogen Nucleophiles (Aza-Michael Addition)
The reaction of primary and secondary amines with ethyl propiolate is a direct and atom-economical method for the synthesis of β-enamino esters, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles and other biologically active molecules.[5][6][7]
Reaction Mechanism
Caption: Mechanism of Aza-Michael Addition.
Quantitative Data: Synthesis of β-Enamino Esters
The reaction is generally high-yielding and can be performed under mild conditions, often without a catalyst. The stereochemical outcome (E vs. Z isomer) can be influenced by the solvent, temperature, and structure of the amine.
| Nucleophile (Amine) | Conditions | Solvent | Yield (%) | E:Z Ratio | Reference |
| Aniline | Reflux | Toluene | - | - | [7] |
| p-Toluidine | Reflux, p-TSA | Toluene | - | - | [7] |
| (S)-(-)-1-Phenylethan-1-amine | Sealed tube, 25°C, 24h | CH₂Cl₂ | 85 | 1:5 | [11] |
| Pyrrolidine | 25°C, 15 min | Water | 94 | Z-only | [12] |
| Piperidine | 25°C, 15 min | Water | 95 | Z-only | [12] |
| Morpholine | 25°C, 15 min | Water | 92 | Z-only | [12] |
Experimental Protocol: Synthesis of Methyl (S)-3-((1-phenylethyl)amino)acrylate (from Ref.[11])
To a solution of (S)-(-)-1-phenylethan-1-amine (1.0 eq) in dry CH₂Cl₂ (5 mL) in a sealed tube, methyl propiolate (1.2 eq) was added. The reaction mixture was stirred at room temperature (25°C) for 24 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (hexane:EtOAc = 70:30) to afford the desired β-enamino ester as a pale yellow oil.
Reactivity with Sulfur Nucleophiles (Thio-Michael Addition)
The addition of thiols to ethyl propiolate is a highly efficient reaction for forming β-thioacrylates (vinyl sulfides). This transformation is a cornerstone of "click" chemistry due to its high yields, mild conditions, and stereoselectivity.[1][13]
Reaction Mechanism
The thio-Michael addition is typically catalyzed by a base (e.g., triethylamine (B128534), Et₃N) or a phosphine (B1218219). The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the ethyl propiolate. This attack proceeds through an allenolate intermediate.[3]
The stereoselectivity of the addition is highly dependent on the reaction conditions.
-
Kinetic Control: At lower temperatures and with amine catalysts, the reaction is under kinetic control and selectively yields the Z-isomer. This is because the allenolate intermediate is attacked by a proton source on the face opposite to the bulky thioether group.[3]
-
Thermodynamic Control: At higher temperatures or with stronger bases, equilibration can occur, leading to the formation of the more stable E-isomer.[3]
Caption: Stereochemical pathways in thiol addition.
Quantitative Data: Thiol Addition to Ethyl Propiolate
The choice of catalyst and solvent significantly impacts the reaction rate and stereoselectivity. Polar solvents generally accelerate the reaction.[1]
| Nucleophile (Thiol) | Catalyst (mol%) | Solvent | Time | Yield (%) | Z:E Ratio | Reference |
| Thiophenol | Et₃N (10) | CH₂Cl₂ | 1 h | >99 | >99:<1 | [1] |
| Thiophenol | PBu₃ (10) | CH₂Cl₂ | 5 min | >99 | >99:<1 | [1] |
| 1-Dodecanethiol | Et₃N (10) | DMSO | 1 h | >99 | 95:5 | [1] |
| 1-Dodecanethiol | PPh₃ (10) | CH₂Cl₂ | 24 h | 85 | >99:<1 | [1] |
| p-Toluenethiol | KOt-Bu | THF | - | - | Z-selective | [3] |
| Benzyl mercaptan | Et₃N | CH₂Cl₂ | - | 72 | 96:4 | [3] |
Experimental Protocol: General Procedure for Amine-Mediated Thiol Addition (from Ref.[3])
To an oven-dried round-bottom flask under a nitrogen atmosphere, dichloromethane (B109758) (CH₂Cl₂, 3.0 mL), the thiol (2.0 mmol), and ethyl propiolate (203 μL, 2.0 mmol) were added. The mixture was cooled or maintained at the desired temperature, and triethylamine (140 μL, 1.0 mmol) was added. The reaction was stirred and monitored by TLC. Upon completion, the reaction mixture was filtered, the solvent was removed in vacuo, and the residue was purified by column chromatography (5-20% EtOAc/hexanes) to yield the product.
Workflow: One-Pot Synthesis of a Bicyclic Product
The thio-Michael addition product can be used in situ for more complex transformations, demonstrating the utility of ethyl propiolate in tandem reaction sequences.
Caption: A multi-step, one-pot synthetic sequence.[3]
Reactivity with Phosphorus Nucleophiles
Tertiary phosphines are excellent nucleophiles for ethyl propiolate. The initial addition is a key step in a multitude of powerful phosphine-catalyzed transformations.[14]
Reaction Mechanism
The addition of a tertiary phosphine (PR₃) to ethyl propiolate results in the formation of a 1,3-zwitterionic intermediate (a phosphonium (B103445) enoate).[14][15] This intermediate is highly reactive and serves as the catalytic species in various reactions. For example, it can act as a Brønsted base to deprotonate a pronucleophile or as a nucleophile itself in reactions with electrophiles like aldehydes. Triphenylphosphine (B44618), in the presence of an NH or OH acid, can facilitate the regioselective α- or β-addition of the acid to the alkyne.[16]
Caption: Catalytic cycle for a phosphine-mediated reaction.[15]
Quantitative Data: Kinetics of Phosphine Addition
The nucleophilicity of the phosphine has a significant impact on the rate of addition. Kinetic studies have quantified the second-order rate constants for these reactions.
| Phosphine (PR₃) | Michael Acceptor | k₂ (M⁻¹s⁻¹) in CH₂Cl₂ at 20°C | Reference |
| P(n-Bu)₃ | Ethyl propiolate | 1.15 x 10¹ | [14] |
| PMe₂Ph | Ethyl propiolate | 1.54 x 10⁻¹ | [14] |
| PPh₃ | Ethyl propiolate | 2.11 x 10⁻⁴ | [14] |
| P(p-tol)₃ | Ethyl propiolate | 9.03 x 10⁻⁴ | [14] |
Experimental Protocol: Phosphine-Catalyzed Addition of an Acid to Ethyl Propiolate (from Ref.[16])
A mixture of triphenylphosphine (1 mmol) and an NH or OH-containing acid (1 mmol) in dichloromethane (20 mL) is cooled to 0°C in an ice-water bath. Ethyl propiolate (1 mmol) is added dropwise at 0°C over 10 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours. After stirring, the solvent is removed under reduced pressure, and the viscous residue is purified by column chromatography (silica gel, hexane:ethyl acetate (B1210297) gradient) to yield the α- or β-addition product.
Cycloaddition Reactions
Ethyl propiolate is an excellent dipolarophile in [3+2] cycloaddition reactions, providing access to five-membered heterocycles. A prominent example is the reaction with azides to form triazoles.
Reaction Mechanism
Theoretical studies within the framework of Molecular Electron Density Theory suggest that the [3+2] cycloaddition between aryl azides and ethyl propiolate is a polar, single-step mechanism.[17][18] The reaction proceeds through a single transition state without the formation of a stable zwitterionic intermediate. The electron density flows from the nucleophilic azide (B81097) to the electrophilic alkyne.[18] Ethyl propiolate acts as the electrophile in these transformations.[19]
Caption: Mechanism of [3+2] cycloaddition reaction.
Conclusion
Ethyl propiolate demonstrates remarkable versatility as an electrophilic partner in reactions with a wide range of nucleophiles. The primary mode of reactivity is conjugate addition, which proceeds with high efficiency and often with a high degree of stereocontrol. These additions provide facile access to functionalized alkenes such as β-enamino esters and β-thioacrylates. Furthermore, the ability of ethyl propiolate to participate in phosphine-catalyzed tandem reactions and cycloadditions underscores its importance as a fundamental building block for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. A thorough understanding of its reactivity patterns, as outlined in this guide, is crucial for leveraging its full synthetic potential.
References
- 1. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-enamino ester synthesis by amination [organic-chemistry.org]
- 7. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 14. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactions of Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient carbon-carbon triple bond readily participates in a variety of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other scaffolds relevant to medicinal chemistry and materials science. This guide provides a detailed overview of the core reactions involving ethyl propiolate, complete with quantitative data, experimental protocols, and mechanistic diagrams.
Cycloaddition Reactions
Ethyl propiolate is an excellent dipolarophile in [3+2] cycloaddition reactions, providing access to a wide range of five-membered heterocycles, which are prevalent motifs in many pharmaceutical agents.
[3+2] Cycloaddition with Azides: Synthesis of Triazoles
The reaction of ethyl propiolate with aryl azides leads to the formation of 1,2,3-triazoles. Mechanistic studies suggest that this reaction proceeds via a polar, single-step mechanism.[1][2][3] The regioselectivity of the reaction can be influenced by the electronic nature of the substituents on the aryl azide (B81097).
Quantitative Data: [3+2] Cycloaddition of Aryl Azides and Ethyl Propiolate
| Entry | Aryl Azide | Product | Yield (%) | Reference |
| 1 | Phenyl azide | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | Not specified | [1] |
| 2 | p-Nitrophenyl azide | Ethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate | Not specified | [1] |
| 3 | p-Methoxyphenyl azide | Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate | Not specified | [1] |
Experimental Protocol: General Procedure for [3+2] Cycloaddition of Aryl Azides with Ethyl Propiolate
A solution of the aryl azide (1.0 eq.) and ethyl propiolate (1.1 eq.) in a suitable solvent such as ethanol (B145695) is stirred at a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,2,3-triazole derivative.[1]
Reaction Mechanism: [3+2] Cycloaddition of an Aryl Azide with Ethyl Propiolate
References
theoretical calculations on ethyl propiolate frontier orbitals
An In-depth Technical Guide to the Theoretical Calculation of Ethyl Propiolate Frontier Orbitals
Introduction
Ethyl propiolate (C₅H₆O₂) is a versatile organic compound utilized in a variety of chemical syntheses, including cycloaddition reactions and the formation of heterocyclic systems, which are common scaffolds in medicinal chemistry.[1] A thorough understanding of its electronic structure, particularly its frontier molecular orbitals (FMOs), is paramount for predicting its reactivity and reaction mechanisms. Frontier Molecular Orbital Theory simplifies the complex picture of molecular interactions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2][3]
The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, determining the molecule's electrophilicity.[3] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity.[4][5] For drug development professionals, understanding these FMOs is crucial for predicting interactions with biological targets and designing novel therapeutic agents.
This technical guide provides a comprehensive overview of the theoretical methods used to calculate the frontier orbitals of ethyl propiolate, presents quantitative data from these calculations, and illustrates the underlying workflows and principles.
Computational Protocols: Methodology for Frontier Orbital Calculation
The determination of ethyl propiolate's frontier orbitals is achieved through ab initio quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method, offering a favorable balance between computational cost and accuracy for organic molecules.[6][7]
Detailed Protocol:
-
Software: All calculations are typically performed using a quantum chemistry software package like Gaussian, ORCA, or Spartan.
-
Molecular Geometry Input: The initial 3D structure of ethyl propiolate is constructed. Computational studies have identified several conformers of ethyl propiolate, with the low-energy cis conformers being the most stable. The calculation should begin with one of these stable conformers.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This crucial step ensures that the calculated properties correspond to a stable point on the potential energy surface.
-
Level of Theory: The B3LYP hybrid functional is a widely used and well-validated functional for this type of calculation.[4][8]
-
Basis Set: A Pople-style basis set such as 6-31+G(d,p) or 6-311+G * is employed.[4][8]
-
6-31G : Describes the core and valence electrons.
-
+ : Adds diffuse functions to better describe lone pairs and anions.
-
(d,p) : Adds polarization functions to allow for non-spherical electron distribution, which is essential for accurately describing bonding.
-
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[6]
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point calculation is run to obtain the final molecular orbital energies and their spatial distributions.
-
Data Analysis: The output file is analyzed to identify the HOMO and LUMO and extract their corresponding energy values. Visualization of the orbital shapes provides insight into the regions of the molecule involved in electron donation and acceptance.
Quantitative Data: Frontier Orbital Energies
The following table summarizes the calculated frontier molecular orbital energies for ethyl propiolate. These values are critical for predicting its behavior in chemical reactions, such as the Diels-Alder cycloaddition, where ethyl propiolate acts as a dienophile.[8] The interaction is typically dominated by the overlap between the HOMO of a diene and the LUMO of ethyl propiolate.[8]
| Molecular Orbital | Energy (eV) | Description |
| LUMO (Lowest Unoccupied) | -0.92 | Electron acceptor, determines electrophilicity |
| HOMO (Highest Occupied) | -11.5 | Electron donor, determines nucleophilicity |
| HOMO-LUMO Gap (ΔE) | 10.58 | Indicator of chemical reactivity and stability |
Note: The specific energy values can vary slightly depending on the exact level of theory, basis set, and software used. The values presented are representative based on DFT B3LYP calculations.[4][8][9]
Visualizations: Workflows and Interactions
Diagrams are essential for visualizing the abstract concepts of computational chemistry and molecular orbital theory. The following visualizations were created using the Graphviz DOT language to illustrate the computational workflow and the fundamental HOMO-LUMO interaction.
References
- 1. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Computational Insights into the Role of the Frontiers Orbital in the Chemistry of Tridentate Ligands [article.sapub.org]
- 8. scispace.com [scispace.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to the Solubility of Ethyl Propiolate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of ethyl propiolate, a versatile reagent in organic synthesis. While quantitative public data on its solubility in a wide array of common organic solvents is limited, this document furnishes a robust framework for its determination. It includes known qualitative solubility information, a detailed experimental protocol for quantitative analysis, and a discussion of the key factors influencing the solubility of this compound. This guide is intended to be an essential resource for researchers and professionals in drug development and chemical synthesis, enabling them to effectively utilize ethyl propiolate in their work.
Introduction
Ethyl propiolate (HC≡CCO₂CH₂CH₃) is a reactive and versatile building block in organic chemistry, frequently employed in the synthesis of heterocycles and other complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification processes, and formulation development. This guide addresses the current knowledge gap in the quantitative solubility data of ethyl propiolate and provides a practical approach for its determination.
Qualitative Solubility of Ethyl Propiolate
Published data indicates that ethyl propiolate is generally soluble in many common organic solvents. It is reported to be miscible with alcohol, and soluble in ethanol, ether, and chloroform.[1] The term "miscible" suggests that it can be mixed in all proportions without separation.[1][2][3][4] Another source broadly states its miscibility with organic solvents.[5]
Quantitative Solubility Data
A comprehensive literature search did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for ethyl propiolate in a broad range of common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent Class | Solvent Name | Temperature (°C) | Solubility ( g/100 mL) | Method |
| Alcohols | Methanol | 25 | Gravimetric | |
| Ethanol | 25 | Gravimetric | ||
| Isopropanol | 25 | Gravimetric | ||
| Ethers | Diethyl Ether | 25 | Gravimetric | |
| Tetrahydrofuran (THF) | 25 | Gravimetric | ||
| 1,4-Dioxane | 25 | Gravimetric | ||
| Ketones | Acetone | 25 | Gravimetric | |
| Methyl Ethyl Ketone (MEK) | 25 | Gravimetric | ||
| Esters | Ethyl Acetate | 25 | Gravimetric | |
| Halogenated | Dichloromethane (DCM) | 25 | Gravimetric | |
| Hydrocarbons | Chloroform | 25 | Gravimetric | |
| Toluene | 25 | Gravimetric | ||
| Hexane | 25 | Gravimetric |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the quantitative determination of ethyl propiolate solubility in an organic solvent using the gravimetric method. This method is reliable and can be performed with standard laboratory equipment.[6][7]
4.1. Materials and Equipment
-
Ethyl propiolate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically resistant, e.g., PTFE)
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of ethyl propiolate to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent at a constant temperature (e.g., 25 °C).
-
Ensure there is undissolved ethyl propiolate at the bottom of the vial to confirm saturation.
-
Seal the vial and place it in a thermostatic shaker or water bath to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pipette.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporating dish or vial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish with the filtrate in a vacuum oven at a temperature that allows for the evaporation of the solvent without causing degradation of the ethyl propiolate. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
4.4. Alternative Quantification Methods
For volatile solutes or when the gravimetric method is not suitable, spectroscopic methods can be employed to determine the concentration of the saturated solution. A calibration curve must first be generated using solutions of known ethyl propiolate concentrations in the solvent of interest.
-
UV-Visible Spectroscopy: If ethyl propiolate exhibits a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength.
-
Gas Chromatography (GC): GC can be used to accurately determine the concentration of ethyl propiolate in the saturated solution. This is particularly useful for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be a powerful tool for determining concentration without the need for extensive calibration curves.
Factors Influencing Solubility
The solubility of ethyl propiolate in a given solvent is governed by the principle of "like dissolves like".[1] Several factors at the molecular level influence this behavior:
-
Polarity: Ethyl propiolate has a polar ester group and a relatively nonpolar ethyl group and alkyne moiety. Its solubility will be highest in solvents with similar polarity.
-
Intermolecular Forces: The ability of ethyl propiolate to engage in dipole-dipole interactions and London dispersion forces with solvent molecules is crucial. Solvents that can effectively interact through these forces will be better solvents.
-
Temperature: The solubility of solids in liquids generally increases with temperature. It is therefore critical to control and report the temperature at which solubility is determined.
-
Molecular Size and Shape: The relatively small size of ethyl propiolate allows it to be readily solvated by a variety of organic solvent molecules.
Visualizations
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Key factors influencing the solubility of ethyl propiolate.
Conclusion
While specific quantitative solubility data for ethyl propiolate in common organic solvents is not extensively documented in public literature, this guide provides the necessary tools for researchers to determine these values accurately. By following the detailed experimental protocol and considering the fundamental principles of solubility, scientists and drug development professionals can effectively manage and utilize ethyl propiolate in their synthetic and formulation endeavors. The generation and dissemination of such data will be a valuable contribution to the chemical science community.
References
- 1. youtube.com [youtube.com]
- 2. What Are Organic Solvents? 5+ Popular Types and Their Uses [k-chem.vn]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
An In-depth Technical Guide to the Potential Hazards and Safety Precautions for Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Ethyl propiolate is a valuable reagent in organic synthesis, frequently utilized in the construction of complex molecular architectures. However, its utility is accompanied by significant potential hazards that necessitate rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with ethyl propiolate and details the essential safety precautions and handling procedures to mitigate risks in a laboratory setting.
Hazard Identification and Classification
Ethyl propiolate is classified as a hazardous substance due to its flammability and irritant properties. It is crucial to understand its specific hazard classifications to ensure safe handling.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H401: Toxic to aquatic life.
Signal Word: Danger[1]
Pictograms:
Quantitative Data Summary
A thorough understanding of the physicochemical and toxicological properties of ethyl propiolate is fundamental for a comprehensive risk assessment. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₆O₂ | - |
| Molecular Weight | 98.10 g/mol | - |
| Appearance | Clear, very slight yellow liquid | [2] |
| Boiling Point | 99 °C | [3] |
| Flash Point | 12 °C (54 °F) | [3] |
| Vapor Pressure | 35 hPa at 25 °C | [3] |
| Specific Gravity | 0.891 | [3] |
| Water Solubility | Insoluble | [3] |
Table 2: Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 8732 mg/kg | [4] |
| LD50 | Rat | Dermal | > 2000 mg/kg | [4] |
| LC50 (96h) | Danio rerio (zebra fish) | - | 6.74 mg/l | |
| EC50 (48h) | Daphnia magna (Water flea) | - | 36 mg/l | |
| ErC50 (72h) | Pseudokirchneriella subcapitata | - | > 130 mg/l |
Table 3: Flammability Data
| Parameter | Value | Source |
| Flash Point | 12 °C (54 °F) | [3] |
| NFPA Flammability Rating | 3 | [5] |
Detailed Experimental Protocol for Safe Handling
Adherence to a strict experimental protocol is paramount when working with ethyl propiolate. The following methodology outlines the necessary steps for its safe handling in a research environment.
1. Pre-Experiment Planning and Risk Assessment:
-
Hazard Review: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for ethyl propiolate.[2][5]
-
Experimental Design: Design the experiment to use the minimum quantity of ethyl propiolate necessary.
-
Emergency Preparedness: Ensure that a chemical spill kit, fire extinguisher (dry chemical, CO2, or alcohol-resistant foam), and safety shower/eyewash station are readily accessible and in good working order.[3][6][7]
2. Engineering Controls:
-
Ventilation: All manipulations of ethyl propiolate must be conducted in a certified chemical fume hood with sufficient ventilation to minimize vapor inhalation.[3][5][6]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1][3][5][6] Use explosion-proof electrical equipment where necessary.[3][5][8]
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static discharge.[3][5][6]
3. Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[2][5][6]
-
Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or butyl rubber). Consult the glove manufacturer's compatibility chart for specific breakthrough times.[2][6]
-
Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure all skin is covered.[2][6]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[2][6]
4. Handling and Storage:
-
Dispensing: Use non-sparking tools for all transfers.[5]
-
Storage: Store ethyl propiolate in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from heat and direct sunlight.[3][5][6] It should be stored in a designated flammables cabinet.[4]
-
Incompatibilities: Keep ethyl propiolate away from strong oxidizing agents, acids, and bases.[1][6]
5. Waste Disposal:
-
Collection: Collect all ethyl propiolate waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with all local, state, and federal regulations.[3][6] Do not dispose of it down the drain.
6. Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][7] Seek medical attention if irritation persists.[3][8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5][7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[5][6][7] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
-
Spill: Evacuate the area and remove all ignition sources.[3][6] Absorb the spill with an inert, non-combustible material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.[6]
Experimental Workflow and Hazard Mitigation
The following diagram illustrates a logical workflow for the safe handling of ethyl propiolate, from initial assessment to the completion of the experimental work.
Caption: Workflow for Safe Handling of Ethyl Propiolate.
This comprehensive guide underscores the importance of a proactive and informed approach to safety when working with ethyl propiolate. By implementing these detailed protocols and maintaining a vigilant awareness of the potential hazards, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
- 1. carlroth.com [carlroth.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. johndwalsh.com [johndwalsh.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols: The Use of Ethyl Propiolate in [3+2] Cycloaddition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl propiolate is a versatile and highly valuable reagent in organic synthesis, particularly in its role as a dipolarophile in [3+2] cycloaddition reactions. This class of reactions provides a powerful and atom-economical method for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The electron-deficient alkyne of ethyl propiolate readily reacts with a variety of 1,3-dipoles, including azides, nitrile oxides, nitrones, and diazo compounds, to afford a diverse range of heterocyclic products such as triazoles, isoxazoles, isoxazolidines, and pyrazoles. These reactions are often characterized by high regioselectivity and yields, making them a cornerstone of modern heterocyclic chemistry.
I. Synthesis of 1,2,3-Triazoles via [3+2] Cycloaddition with Azides
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of click chemistry, providing reliable access to 1,2,3-triazoles. The reaction of ethyl propiolate with aryl azides proceeds via a polar, single-step mechanism to yield the corresponding 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[1][2] Computational studies suggest that while the 1,4-regioisomer is kinetically favored, the formation of the 1,5-regioisomer is not entirely forbidden.[1]
Data Presentation
| Entry | Azide (B81097) | Product | Yield (%) | Reference |
| 1 | Phenyl azide | Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate | 80-90 | [1] |
| 2 | Benzyl azide | Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | High | [3][4] |
| 3 | Alkyl azides | Ethyl 1-alkyl-1H-1,2,3-triazole-4-carboxylates | Good to Excellent | [3][4] |
Experimental Protocol: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate
Materials:
-
Phenyl azide
-
Ethyl propiolate
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve phenyl azide (1.0 eq) in ethanol.
-
Add ethyl propiolate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate.[1]
Visualization
Caption: Reaction scheme for the synthesis of 1,2,3-triazoles.
II. Synthesis of Isoxazoles via [3+2] Cycloaddition with Nitrile Oxides
The [3+2] cycloaddition of ethyl propiolate with nitrile oxides, often generated in situ, is an efficient method for the synthesis of isoxazoles.[5] The regioselectivity of this reaction is influenced by the solvent, with the 3,5-disubstituted isoxazole (B147169) generally being the major product.[5][6]
Data Presentation
Effect of Solvent on Regioselectivity of Isoxazole Synthesis [5][6]
| Entry | Solvent | Ratio of 3,5- to 3,4-disubstituted isoxazole |
| 1 | Dichloromethane | 3.4 : 1 |
| 2 | Toluene | 2.0 : 1 |
| 3 | Ethanol | 1.9 : 1 |
| 4 | Dimethyl sulfoxide | 1.5 : 1 |
Experimental Protocol: Synthesis of Ethyl 3-(2-furanyl)-isoxazole-5-carboxylate and Ethyl 3-(2-furanyl)-isoxazole-4-carboxylate[5]
Materials:
-
Ethyl propiolate
-
2-Furfural oxime
-
Sodium hypochlorite (B82951) (bleach, 0.354 M)
-
Dichloromethane (solvent)
-
100 mL round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a 100 mL round-bottom flask, add ethyl propiolate (0.32 g, 3.27 mmol), 2-furfural oxime (0.20 g, 1.80 mmol), and 5 mL of dichloromethane.
-
Add bleach (13.8 mL, 4.88 mmol) to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
After stirring, dilute the mixture with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The ratio of the regioisomers can be determined from the crude product by ¹H NMR spectroscopy.
-
The products can be purified by flash column chromatography to yield a mixture of ethyl 3-(2-furanyl)-isoxazole-5-carboxylate and ethyl 3-(2-furanyl)-isoxazole-4-carboxylate as a yellow oil.
Visualization
Caption: Experimental workflow for isoxazole synthesis.
III. Synthesis of Isoxazolidines via [3+2] Cycloaddition with Nitrones
Nitrones act as 1,3-dipoles in cycloaddition reactions with ethyl propiolate to yield isoxazolidine (B1194047) derivatives. These reactions often proceed with high regioselectivity, and the resulting isoxazolidine ring can be a versatile intermediate for further synthetic transformations.[7] The diastereoselectivity of the reaction can be influenced by the substituents on the nitrone and the reaction conditions.[8]
Data Presentation
| Entry | Nitrone | Dipolarophile | Product | Yield (%) | Reference |
| 1 | C,N-Diphenylnitrone | 3,5-Dimethylacryloylpyrazole | 4-(3,5-Dimethylacryloylpyrazole)isoxazolidine | 90 | [7] |
| 2 | C-Phenyl-N-methylnitrone | 1-Propene-1,3-sultone | Substituted Isoxazolidine | Moderate | [8] |
| 3 | N-Benzyl nitrones | Indenone | Fused Isoxazolidines | up to 80.5 | [9] |
Experimental Protocol: General Procedure for the Synthesis of Isoxazolidines
Materials:
-
Substituted Nitrone (e.g., C-phenyl-N-methylnitrone)
-
Ethyl propiolate
-
Toluene (solvent)
Procedure:
-
In a round-bottom flask, dissolve the nitrone (1.0 eq) in toluene.
-
Add ethyl propiolate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (or a specified temperature, e.g., 90 °C) and monitor the reaction by TLC until the nitrone is consumed.[8]
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to afford the desired isoxazolidine derivative.
Visualization
Caption: Reaction scheme for the synthesis of isoxazolidines.
IV. Synthesis of Pyrazoles via [3+2] Cycloaddition with Diazo Compounds
The [3+2] cycloaddition of diazo compounds, such as ethyl diazoacetate, with ethyl propiolate provides a direct route to highly functionalized pyrazoles.[10][11] These reactions can often be performed under catalyst-free conditions with simple heating, and in some cases, under solvent-free conditions, aligning with the principles of green chemistry.[10]
Data Presentation
| Entry | Diazo Compound | Alkyne | Product | Yield (%) | Reference |
| 1 | Ethyl diazoacetate | Phenylpropargyl alcohol | Substituted Pyrazole (B372694) | 89 | [12] |
| 2 | α-Diazocarbonyl compounds | Various alkynes | Pyrazoles | High | [10] |
Experimental Protocol: General Procedure for the Synthesis of Pyrazoles from Ethyl Diazoacetate
Materials:
-
Ethyl diazoacetate
-
Ethyl propiolate
Procedure:
-
In a reaction vessel, combine ethyl diazoacetate (1.0 eq) and ethyl propiolate (1.1 eq).
-
Heat the mixture (e.g., to reflux or a specified temperature in a high-boiling solvent if necessary, though solvent-free conditions are often preferred).[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, if the reaction was performed neat and the product is a solid, it can often be isolated in high purity without further workup.
-
If necessary, the crude product can be purified by column chromatography or recrystallization.
Visualization
Caption: Reaction scheme for the synthesis of pyrazoles.
References
- 1. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [sciepub.com]
- 7. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Michael Addition to Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. Ethyl propiolate, as an activated alkyne, is an excellent Michael acceptor, readily reacting with a wide array of nucleophiles to produce substituted acrylates. These products are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functionalized organic molecules. This document provides detailed protocols for the Michael addition of various nucleophiles to ethyl propiolate, data summaries for representative reactions, and diagrams illustrating the reaction mechanism and experimental workflow.
General Reaction Mechanism
The Michael addition to ethyl propiolate typically proceeds through a nucleophilic attack on the β-carbon of the alkyne, which is activated by the electron-withdrawing ethyl ester group. This initial addition leads to the formation of an allenolate intermediate. Subsequent protonation of this intermediate yields the final substituted acrylate (B77674) product. The stereochemical outcome of the reaction, yielding either the E or Z isomer, can often be controlled by the choice of reaction conditions, such as the catalyst, solvent, and temperature.[1]
Caption: General mechanism of the base-catalyzed Michael addition to ethyl propiolate.
Experimental Protocols
Addition of Thiol Nucleophiles (Sulfa-Michael Addition)
The addition of thiols to ethyl propiolate is a highly efficient reaction that can be catalyzed by various bases. The stereoselectivity can be influenced by the choice of catalyst and solvent.
Protocol 1: Triethylamine-Catalyzed Addition of Aromatic Thiols [1]
-
Reaction Setup: To a solution of the aromatic thiol (1.0 mmol) in dichloromethane (B109758) (CH₂Cl₂) (5 mL) at -78 °C under a nitrogen atmosphere, add triethylamine (B128534) (1.2 mmol).
-
Addition of Electrophile: Add ethyl propiolate (1.1 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired ethyl 3-(arylthio)acrylate.[2]
Protocol 2: Potassium tert-Butoxide-Catalyzed Addition of Aliphatic Thiols [1]
-
Reaction Setup: In an oven-dried round-bottomed flask under a nitrogen atmosphere, suspend potassium tert-butoxide (KOt-Bu) (0.1 mmol) in CH₂Cl₂ (4.0 mL).
-
Addition of Nucleophile: Add the aliphatic thiol (1.0 mmol) to the suspension.
-
Addition of Electrophile: Add ethyl propiolate (1.1 mmol) to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Data Summary: Thiol Addition to Ethyl Propiolate
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Product (E/Z) | Reference |
| Thiophenol | - | Water | RT | 10 min | 96 | Z | [3] |
| 1-Dodecanethiol | Triethylamine | CH₂Cl₂ | RT | 1 h | >99 | - | [4] |
| 1-Dodecanethiol | N-Methylmorpholine | CH₂Cl₂ | RT | - | 86 | - | [4] |
| 4-Pentyn-1-thiol | N-Methylmorpholine | Dichloromethane | RT | - | 86 | E-isomer | [4] |
| Thiophenol | Triethylamine | DMSO | RT | 1 h | >99 | - | [4] |
Addition of Amine Nucleophiles (Aza-Michael Addition)
The addition of amines to ethyl propiolate is a common method for the synthesis of β-enamino esters, which are valuable building blocks in heterocyclic chemistry.
Protocol 3: General Procedure for the Addition of Secondary Amines [5]
-
Reaction Setup: In a suitable flask, dissolve the secondary amine (1.0 mmol) in the chosen solvent (e.g., acetonitrile (B52724) or water).
-
Addition of Electrophile: Add ethyl propiolate (1.1 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization. For example, ethyl 3-(pyridin-2-ylamino)propanoate can be recrystallized from a petroleum ether/ethyl acetate mixture.[6]
Data Summary: Amine Addition to Ethyl Propiolate
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Product (E/Z) | Reference |
| Aniline | - | Water | RT | 15 min | 94 | Z | [3] |
| Piperidine | - | Acetonitrile | 25 | - | - | E | [5] |
| Morpholine | - | Water | 25 | - | - | E | [5] |
| Diphenylamine | - | - | Reflux (50°C) | Overnight | Incomplete | - | [2] |
Addition of Alcohol Nucleophiles (Oxa-Michael Addition)
The addition of alcohols to ethyl propiolate typically requires a catalyst and can be stereoselective.
Protocol 4: DABCO-Catalyzed Addition of Phenols and Alcohols [3]
-
Reaction Setup: To a solution of the phenol (B47542) or alcohol (1.0 mmol) and ethyl propiolate (1.2 mmol) in isopropanol (B130326) (i-PrOH), add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the corresponding ethyl 3-alkoxyacrylate or ethyl 3-aryloxyacrylate.
Data Summary: Alcohol Addition to Ethyl Propiolate
| Nucleophile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Product (E/Z) | Reference |
| Phenol | - | Water | RT | 15 min | 92 | Z | [3] |
| Benzyl alcohol | Triphenylphosphine | Benzene | - | - | - | E (75%) | [4] |
| Benzyl alcohol | Tributylphosphine | - | - | - | - | - | [4] |
Addition of Carbon Nucleophiles
Stabilized carbanions, such as those derived from malonates, can also act as nucleophiles in Michael additions to ethyl propiolate.
Protocol 5: Base-Catalyzed Addition of Diethyl Malonate
-
Generation of Nucleophile: In a flask containing a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.
-
Reaction with Electrophile: To the resulting solution of the enolate, add ethyl propiolate dropwise, maintaining the temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating as needed, monitoring by TLC.
-
Work-up: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic extract with water and brine, dry over an anhydrous salt, and concentrate. Purify the product by vacuum distillation or column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for a Michael addition reaction to ethyl propiolate.
Caption: A generalized experimental workflow for the Michael addition to ethyl propiolate.
Conclusion
The Michael addition to ethyl propiolate is a robust and versatile reaction for the synthesis of a variety of functionalized acrylate derivatives. By carefully selecting the nucleophile, catalyst, solvent, and reaction temperature, chemists can control the reaction's outcome, including yield and stereoselectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development, enabling the efficient preparation of key synthetic intermediates.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. researchgate.net [researchgate.net]
- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method - Google Patents [patents.google.com]
Application of Ethyl Propiolate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propiolate (HC≡CCO₂Et) is a versatile and highly reactive building block in organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its electron-deficient carbon-carbon triple bond readily participates in various cycloaddition, conjugate addition, and condensation reactions. This reactivity profile makes it an invaluable tool for the synthesis of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their pronounced biological activities.
These application notes provide an overview of the utility of ethyl propiolate in the synthesis of several key heterocyclic systems, including pyrazoles, quinolines, dihydropyridines, thiazoles, and pyrimidines. Detailed experimental protocols for representative syntheses are provided to facilitate the practical application of these methodologies in the laboratory.
I. Synthesis of Pyrazoles via [3+2] Cycloaddition
Pyrazoles are a well-known class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. A common and efficient method for pyrazole (B372694) synthesis involves the [3+2] cycloaddition reaction of ethyl propiolate with diazo compounds.
Application Note:
This protocol describes the synthesis of substituted pyrazoles through the reaction of ethyl propiolate with ethyl diazoacetate. The reaction proceeds via a 1,3-dipolar cycloaddition mechanism, offering a direct route to functionalized pyrazole cores. The resulting pyrazole-3,5-dicarboxylates can be further elaborated to access a variety of derivatives for biological screening.
Experimental Protocol: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
Materials:
-
Ethyl propiolate
-
Ethyl diazoacetate
-
Anhydrous toluene (B28343)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of ethyl propiolate (1.0 eq) in anhydrous toluene, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous toluene dropwise at room temperature under a nitrogen atmosphere.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired diethyl 1H-pyrazole-3,5-dicarboxylate.
Quantitative Data:
| Entry | Dipolarophile | Diazo Compound | Product | Yield (%) | Reference |
| 1 | Ethyl propiolate | Ethyl diazoacetate | Diethyl 1H-pyrazole-3,5-dicarboxylate | High | [1][2] |
| 2 | Ethyl propiolate | Trimethylsilyldiazomethane | Ethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylate | Good | [3] |
II. Synthesis of Quinolines and Benzoquinolines
Quinolines and their benzo-fused analogs are important heterocyclic scaffolds found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimalarial properties. Ethyl propiolate serves as a key C2-synthon in the construction of these ring systems.
Application Note:
Experimental Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
Materials:
-
Ethyl propiolate
-
Diphenyl ether
-
Round-bottom flask
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
A mixture of aniline (1.0 eq) and ethyl propiolate (1.1 eq) is heated at 100 °C for 1-2 hours to form the intermediate ethyl 3-anilinoacrylate.[5]
-
The reaction mixture is then added to diphenyl ether and heated to 250 °C for 15-30 minutes.[5]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
The solid product is collected by filtration, washed with hexane or petroleum ether to remove the diphenyl ether, and then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinolone derivative.
Experimental Protocol 2: Synthesis of Ethyl Benzo[f]quinoline-2-carboxylate
Materials:
-
Ethyl propiolate
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave vial, a mixture of 1-naphthylamine (1.0 eq) and ethyl propiolate (2.2 eq) is sealed.
-
The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).
Quantitative Data:
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | Moderate to Good | [5] |
| 2 | 1-Naphthylamine | Ethyl benzo[f]quinoline-2-carboxylate | High | [4] |
Signaling Pathway: Topoisomerase II Inhibition
Caption: Topoisomerase II inhibition pathway.
III. Synthesis of Dihydropyridines via Hantzsch-like Reaction
1,4-Dihydropyridines (DHPs) are a class of compounds famous for their role as calcium channel blockers in the treatment of hypertension. The Hantzsch pyridine (B92270) synthesis is a classic multicomponent reaction for their preparation. A modified Hantzsch-like reaction utilizing ethyl propiolate has been developed.
Application Note:
This protocol describes a Hantzsch-like reaction for the synthesis of 1,4-dihydropyridine (B1200194) derivatives from an aromatic amine, an aromatic aldehyde, and two equivalents of ethyl propiolate. This reaction provides a straightforward entry to this important class of heterocycles.[1]
Experimental Protocol: Synthesis of Diethyl 1-aryl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate
Materials:
-
Aromatic amine (e.g., aniline)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl propiolate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a solution of the aromatic amine (1.0 eq) in ethanol, add the aromatic aldehyde (1.0 eq) and ethyl propiolate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.[1]
Quantitative Data:
| Entry | Amine | Aldehyde | Product | Yield (%) | Reference |
| 1 | Aniline | Benzaldehyde | Diethyl 1,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate | Good | [1] |
| 2 | p-Toluidine | p-Chlorobenzaldehyde | Diethyl 1-(p-tolyl)-4-(p-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Good | [1] |
IV. Synthesis of Thiazoles
Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which are present in many biologically active compounds, including vitamin B1. Ethyl propiolate can be used in the synthesis of thiazoles through reactions with thioamides.
Application Note:
This protocol outlines a general procedure for the synthesis of 2,4-disubstituted thiazoles from the reaction of a thioamide with ethyl propiolate. This method provides access to thiazoles with substitution at the 2- and 4-positions.
Experimental Protocol: Synthesis of Ethyl 2-methylthiazole-4-carboxylate
Materials:
-
Ethyl propiolate
-
Ethanol
-
Sodium ethoxide
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add thioacetamide (1.0 eq) and stir until it dissolves.
-
Add ethyl propiolate (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete as indicated by TLC.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.
-
Purify the product by distillation or column chromatography.
V. Synthesis of Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are key components of nucleic acids (cytosine, thymine, and uracil) and are found in many synthetic drugs.
Application Note:
The following protocol describes a method for the synthesis of substituted pyrimidines through the condensation of amidines with ethyl propiolate. This reaction provides a versatile route to functionalized pyrimidine (B1678525) rings.
Experimental Protocol: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate
Materials:
-
Guanidine (B92328) hydrochloride
-
Ethyl propiolate
-
Sodium ethoxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add guanidine hydrochloride (1.0 eq) to the sodium ethoxide solution and stir.
-
Add ethyl propiolate (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the desired pyrimidine derivative.
Workflow for Heterocyclic Synthesis using Ethyl Propiolate
Caption: General workflow for heterocyclic synthesis.
Biological Activity of Pyrazole Derivatives: Anti-inflammatory and Anticancer Signaling Pathways
Pyrazole derivatives synthesized from ethyl propiolate have shown significant potential as both anti-inflammatory and anticancer agents.[6][7][8][9][10] Their mechanism of action often involves the modulation of key signaling pathways.
Caption: Pyrazole derivative signaling pathways.
Conclusion
Ethyl propiolate is a powerful and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented here demonstrate its utility in constructing pyrazoles, quinolines, dihydropyridines, thiazoles, and pyrimidines, many of which are privileged scaffolds in medicinal chemistry. The straightforward nature of these reactions, coupled with the potential for generating libraries of compounds for biological screening, underscores the continued importance of ethyl propiolate in modern drug discovery and development. Researchers are encouraged to explore the full potential of this reagent in the synthesis of novel heterocyclic entities with unique biological activities.
References
- 1. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. ijnrd.org [ijnrd.org]
Ethyl Propiolate: A Versatile C3 Building Block for Pharmaceutical Intermediates
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl propiolate, the ethyl ester of propiolic acid, is a highly versatile and reactive C3 building block in organic synthesis. Its unique electronic properties, arising from the electron-withdrawing ester group conjugated to a carbon-carbon triple bond, make it an excellent substrate for a variety of chemical transformations. These reactions, including cycloadditions, Michael additions, and multi-component reactions, provide efficient pathways to a diverse range of heterocyclic and carbocyclic scaffolds. Many of these structures form the core of important pharmaceutical intermediates, highlighting the significance of ethyl propiolate in drug discovery and development. This document provides an overview of its applications and detailed protocols for key synthetic transformations.
Key Applications in Pharmaceutical Intermediate Synthesis
Ethyl propiolate serves as a linchpin in the synthesis of numerous heterocyclic compounds with proven biological activity. Its reactivity allows for the construction of complex molecular architectures from simple, readily available starting materials.
-
Synthesis of Pyrazoles: Pyrazole moieties are present in a wide array of pharmaceuticals, including anti-inflammatory drugs like celecoxib. Ethyl propiolate can undergo [3+2] cycloaddition reactions with diazo compounds to afford highly functionalized pyrazole-3-carboxylates, which are key intermediates in the synthesis of these drugs.
-
Synthesis of Pyrroles and other Nitrogen-containing Heterocycles: Through Michael addition followed by cyclization or in multi-component reactions, ethyl propiolate is a valuable precursor for substituted pyrroles, pyridines, and other nitrogen-containing heterocycles. These scaffolds are prevalent in numerous biologically active compounds.
-
Construction of Bicyclic Systems: One-pot reaction sequences starting with ethyl propiolate can lead to the formation of complex bicyclic systems. These intricate structures are often sought after in drug discovery for their conformational rigidity and potential for high-potency and selectivity.
Experimental Protocols
The following sections provide detailed experimental protocols for key reactions utilizing ethyl propiolate as a building block for pharmaceutical intermediates.
Protocol 1: One-Pot Synthesis of a Bicyclic Diels-Alder Adduct
This protocol details a three-step, one-pot sequence involving a conjugate addition of a thiol to ethyl propiolate, followed by oxidation to a sulfone, and a subsequent Diels-Alder reaction to form a bicyclic adduct. Such bicyclic systems can serve as precursors for complex pharmaceutical agents.[1]
Reaction Scheme:
Caption: One-pot, three-step synthesis of a bicyclic adduct.
Materials:
-
Ethyl propiolate
-
Aromatic thiol (e.g., thiophenol)
-
Triethylamine (B128534) (Et3N)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Lithium perchlorate (B79767) (LiClO4)
-
Cyclopentadiene (freshly cracked)
-
Dichloromethane (B109758) (CH2Cl2)
Procedure:
-
Conjugate Addition: To a solution of the aromatic thiol (1.0 mmol) in dichloromethane (5 mL) at 0 °C, add triethylamine (1.2 mmol) followed by the dropwise addition of ethyl propiolate (1.1 mmol). Stir the reaction mixture at 0 °C and monitor by TLC until the thiol is consumed (typically 1-2 hours).
-
Oxidation: To the reaction mixture from Step 1, add a solution of lithium perchlorate (1.2 mmol) in acetonitrile (B52724) (2 mL). Cool the mixture to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 mmol) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the formation of the sulfone.
-
Diels-Alder Reaction: Cool the reaction mixture to 0 °C and add freshly cracked cyclopentadiene (5.0 mmol). Stir the reaction at room temperature overnight.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclic adduct.
Quantitative Data:
| Thiol Substrate | Product | Yield (%) | Z:E Ratio (Step 1) | Reference |
| Thiophenol | Ethyl (Z)-3-(phenylthio)acrylate | >95 | >20:1 | [1] |
| 4-Methylthiophenol | Ethyl (Z)-3-((4-methylphenyl)thio)acrylate | >95 | >20:1 | [1] |
| 4-Methoxythiophenol | Ethyl (Z)-3-((4-methoxyphenyl)thio)acrylate | >95 | >20:1 | [1] |
| Thiophenol (One-pot) | Bicyclic Adduct | 75 | - | [1] |
Protocol 2: Synthesis of a Substituted Pyrrole via Michael Addition and Cyclization
This protocol describes the synthesis of a substituted pyrrole, a common scaffold in pharmaceuticals, through a Michael addition of a sulfonamide to ethyl propiolate, followed by a cyclization and aromatization sequence.
Reaction Scheme:
Caption: Two-step synthesis of a substituted pyrrole.
Materials:
-
N-Tosyl-2,2-dimethoxyethylamine
-
Ethyl propiolate
-
Cesium carbonate (Cs2CO3)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Michael Addition: To a solution of N-Tosyl-2,2-dimethoxyethylamine (1.0 mmol) in dichloromethane (10 mL), add cesium carbonate (1.5 mmol) and ethyl propiolate (1.2 mmol). Stir the mixture at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product is a mixture of E and Z isomers of the Michael adduct.
-
Cyclization and Aromatization: Dissolve the crude Michael adduct in dichloromethane (10 mL) and cool to 0 °C. Add boron trifluoride diethyl etherate (2.0 mmol) dropwise. Stir the reaction at room temperature for 4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to yield the substituted pyrrole.
Quantitative Data:
| Reactant | Product | Yield (%) | E:Z Ratio (Step 1) | Reference |
| N-Tosyl-2,2-dimethoxyethylamine | Michael Adduct | 77 | 3.85:1 | |
| Michael Adduct | Substituted Pyrrole | 60-70 (overall) | - |
Protocol 3: Michael Addition of a Secondary Amine to Ethyl Propiolate
This protocol outlines the synthesis of an enamine through the Michael addition of a secondary amine to ethyl propiolate. Enamines are versatile intermediates in the synthesis of various nitrogen-containing heterocycles.
Reaction Scheme:
Caption: Michael addition of a secondary amine to ethyl propiolate.
Materials:
-
Ethyl propiolate
Procedure:
-
To a solution of pyrrolidine (10 mmol) in ethanol (20 mL) at 0 °C, add ethyl propiolate (10 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Remove the solvent under reduced pressure to obtain the crude enamine product.
-
The product can be purified by distillation under reduced pressure or by column chromatography on silica gel if necessary.
Quantitative Data:
| Amine | Product | Yield (%) | Reference |
| Pyrrolidine | Ethyl 3-(pyrrolidin-1-yl)acrylate | >90 | General Procedure |
| Piperidine | Ethyl 3-(piperidin-1-yl)acrylate | >90 | General Procedure |
| Morpholine | Ethyl 3-(morpholino)acrylate | >90 | General Procedure |
Conclusion
Ethyl propiolate is a powerful and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. The protocols provided herein demonstrate its utility in constructing key heterocyclic and bicyclic scaffolds through cycloaddition, Michael addition, and one-pot reaction sequences. The ability to generate molecular complexity from a simple C3 precursor underscores the importance of ethyl propiolate in modern drug discovery and development. Researchers can adapt and modify these protocols to access novel chemical entities with potential therapeutic applications.
References
Application Notes and Protocols for Sonogashira Coupling with Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for the Sonogashira coupling reaction between aryl halides and ethyl propiolate. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.
Introduction
The Sonogashira coupling reaction utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base to facilitate the formation of a new C-C bond. Ethyl propiolate is a valuable building block in organic synthesis, and its coupling with various aryl halides provides access to a wide range of substituted ethyl arylpropiolate derivatives, which are important intermediates in the synthesis of more complex molecules.
A critical aspect of the Sonogashira coupling is the reactivity of the aryl halide, which follows the general trend: I > Br > Cl. This difference in reactivity can be exploited for selective couplings in molecules containing multiple different halogen atoms.
Data Presentation: Reaction Yields
The following table summarizes the yields of the Sonogashira coupling of various electronically and sterically diverse aryl iodides with ethyl propiolate. The reactions were performed under optimized conditions to achieve high efficiency. While direct comparative data for aryl bromides and chlorides with ethyl propiolate under identical conditions is limited in the literature, the expected trend is a decrease in yield corresponding to the lower reactivity of the C-X bond (I > Br > Cl).
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | Ethyl 3-phenylpropiolate | 97 |
| 2 | 1-Iodo-4-methylbenzene | Ethyl 3-(p-tolyl)propiolate | 95 |
| 3 | 1-Iodo-4-methoxybenzene | Ethyl 3-(4-methoxyphenyl)propiolate | 96 |
| 4 | 1-Iodo-4-nitrobenzene | Ethyl 3-(4-nitrophenyl)propiolate | 85 |
| 5 | 1-Iodo-4-fluorobenzene | Ethyl 3-(4-fluorophenyl)propiolate | 92 |
| 6 | 1-Iodo-2-methylbenzene | Ethyl 3-(o-tolyl)propiolate | 88 |
| 7 | 2-Iodonaphthalene | Ethyl 3-(naphthalen-2-yl)propiolate | 94 |
Yields are based on published data for the coupling of aryl iodides with ethyl propiolate. Yields for the corresponding aryl bromides and chlorides are expected to be lower.
Experimental Protocols
This section provides a detailed methodology for the Sonogashira coupling of an aryl halide with ethyl propiolate.
Materials:
-
Aryl halide (1.0 mmol)
-
Ethyl propiolate (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) (10 mL)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Syringe pump (recommended for the addition of ethyl propiolate)
-
Magnetic stirrer and heating plate
-
Solvents and reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride, brine, anhydrous magnesium sulfate, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add the anhydrous and degassed solvent (10 mL) followed by the base (TEA or DIPEA, 3.0 mmol). Stir the mixture at room temperature for 10 minutes.
-
Ethyl Propiolate Addition: Due to the volatility and propensity of ethyl propiolate to undergo oligomerization under basic conditions, slow addition is recommended.[1] Dissolve ethyl propiolate (1.2 mmol) in a small amount of the reaction solvent and add it dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-70 °C for less reactive aryl halides). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aryl halide is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure ethyl arylpropiolate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: Experimental workflow for the Sonogashira coupling of aryl halides with ethyl propiolate.
Catalytic Cycle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
References
Application Notes: Synthesis of Pyrazole Derivatives Using Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] Ethyl propiolate is a versatile and crucial C3 synthon for the construction of the pyrazole (B372694) core.[4] Its activated triple bond makes it an excellent substrate for cycloaddition and condensation reactions, providing efficient pathways to functionalized pyrazole derivatives.[4]
This document outlines the primary synthetic strategies for preparing pyrazole derivatives using ethyl propiolate, focusing on 1,3-dipolar cycloaddition reactions and condensation with hydrazines. It provides detailed experimental protocols and summarizes key reaction data to aid researchers in the design and execution of these syntheses.
Primary Synthetic Pathways
The two most common and effective methods for synthesizing pyrazoles from ethyl propiolate are:
-
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This is a powerful method that involves the reaction of ethyl propiolate (the dipolarophile) with a three-atom component (the 1,3-dipole), such as a diazo compound or a nitrile imine.[4][5] This reaction is often highly regioselective and proceeds under mild conditions to form the pyrazole ring in a single step.[6]
-
Condensation with Hydrazines: The reaction of ethyl propiolate with hydrazine (B178648) or its substituted derivatives is a classical and direct method for forming the pyrazole ring. The reaction proceeds via a nucleophilic attack of the hydrazine followed by cyclization and dehydration.[3][7]
The general workflows for these two key synthetic routes are illustrated below.
Experimental Data Summary
The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives using ethyl propiolate and related precursors. The choice of reactants, catalysts, and conditions significantly influences reaction efficiency and regioselectivity.
| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole / N-N Source) | Catalyst / Conditions | Product Type | Yield (%) | Reference |
| Ethyl Propiolate | 2-Diazo-2-(trimethylsilyl)ethanols | Not specified | Di- and trisubstituted pyrazoles | Good | [5] |
| Methyl Propionate | Aryl α-diazoarylacetates | Not specified | Pyrazole-5-carboxylates (Regioisomer 1) | 77-90% | [1][2] |
| Methyl Propionate | Aryl α-diazoarylacetates | Not specified | Pyrazole-5-carboxylates (Regioisomer 2) | 4-12% | [1][2] |
| Electron-deficient olefins | α-Diazoesters | Oxone, CTAB | 3,5-Substituted pyrazoles | Moderate to Excellent | [8] |
| Acetylenic Ketones | Phenylhydrazine | Ethanol | Regioisomeric pyrazoles (approx. 3:2 ratio) | Not specified | [1] |
| Ethyl Acetoacetate | Phenylhydrazine | nano-ZnO | 1,3,5-Substituted pyrazoles | 95% | [1] |
Detailed Experimental Protocols
The protocols provided are general methodologies that can be adapted based on specific substrates and desired products.
Protocol 1: Synthesis of Pyrazoles via [3+2] Cycloaddition of Ethyl Propiolate and Diazo Compounds
This protocol is based on the general method for 1,3-dipolar cycloaddition reactions to synthesize pyrazole derivatives.[5][6]
Materials:
-
Substituted diazo compound (1.0 mmol)
-
Ethyl propiolate (1.2 mmol)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, 10 mL)
-
Catalyst (if required, e.g., Cu(I) or Ru(II) complexes for certain azides)[9]
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the substituted diazo compound (1.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (10 mL) and stir until the diazo compound is fully dissolved.
-
Reactant Addition: Slowly add ethyl propiolate (1.2 mmol) to the solution at room temperature. If a catalyst is required, it should be added prior to the ethyl propiolate.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by silica (B1680970) gel column chromatography, typically using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent, to isolate the desired pyrazole derivative.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Pyrazoles via Condensation of Ethyl Propiolate with Hydrazine
This protocol describes a general procedure for the cyclocondensation of an acetylenic ester with a hydrazine derivative.[1][3]
Materials:
-
Ethyl propiolate (10 mmol)
-
Hydrazine hydrate (B1144303) or substituted hydrazine (10 mmol)
-
Solvent (e.g., Ethanol, Acetic Acid, 40 mL)
-
Magnetic stirrer and reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl propiolate (10 mmol) in the chosen solvent (40 mL).
-
Addition of Hydrazine: Slowly add the hydrazine hydrate or substituted hydrazine (10 mmol) to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Extraction: Add water (50 mL) to the residue and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the ratio of any regioisomers formed.
Applications in Drug Development
The pyrazole scaffold synthesized from ethyl propiolate is a privileged structure in medicinal chemistry.[2] These derivatives are integral to a variety of pharmacologically active agents, demonstrating activities such as:
-
Anti-inflammatory and Analgesic: As seen in drugs like Celecoxib.[3]
-
Anticancer: Many pyrazole derivatives act as inhibitors of protein kinases involved in tumor progression.[4]
-
Antifungal and Antibacterial: The pyrazole nucleus is found in various agents developed to combat infectious diseases.[3][4]
-
Agrochemicals: Beyond medicine, pyrazoles are used in the development of effective herbicides and fungicides.[4]
The ability to functionalize the pyrazole ring through the choice of substituents on the ethyl propiolate precursor or the 1,3-dipole/hydrazine allows for fine-tuning of the molecule's physicochemical properties and biological activity, making it a highly attractive target for drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Selective Reduction of Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective reduction of ethyl propiolate, a versatile building block in organic synthesis. The ability to selectively reduce the alkyne functionality to either a (Z)-alkene, (E)-alkene, or an alkane is crucial for the synthesis of a wide array of chemical entities, including pharmaceutical intermediates.
Introduction
Ethyl propiolate (HC≡CCO₂Et) is a highly reactive α,β-unsaturated carbonyl compound. Its synthetic utility is greatly enhanced by the ability to selectively reduce the carbon-carbon triple bond. This document outlines key methodologies to achieve this selectivity, focusing on catalytic hydrogenation and chemical reduction techniques. The choice of reducing agent and reaction conditions dictates the stereochemical outcome and the degree of reduction.
Methods for Selective Reduction
The selective reduction of ethyl propiolate can be categorized into three main transformations:
-
Syn-Hydrogenation to Ethyl (Z)-acrylate: This is achieved using poisoned catalysts that allow for the addition of one equivalent of hydrogen to the same face of the alkyne.
-
Anti-Hydrogenation to Ethyl (E)-acrylate: This transformation is typically accomplished using dissolving metal reductions.
-
Full Reduction to Ethyl Propionate: Complete saturation of the triple bond to a single bond is achieved with standard, non-poisoned hydrogenation catalysts.
The following sections detail the most common and effective methods for these transformations.
Data Presentation: Comparison of Reduction Methods
| Method | Reagent/Catalyst | Product | Selectivity | Yield (%) | Key Features |
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate (B1210297) and quinoline) | Ethyl (Z)-acrylate | High Z-selectivity | Typically >90% | Stereospecific syn-addition. The catalyst is "poisoned" to prevent over-reduction to the alkane.[1][2] |
| Catalytic Hydrogenation | H₂, P-2 Nickel Catalyst (Nickel boride complex) | Ethyl (Z)-acrylate | High Z-selectivity, especially with ethylenediamine (B42938) | High | A non-pyrophoric alternative to other nickel catalysts. Provides excellent stereocontrol for syn-addition.[3][4][5][6] |
| Chemical Reduction | Diimide (N₂H₂) | Ethyl (Z)-acrylate | High Z-selectivity | Variable | Generated in situ. The reaction proceeds via a concerted, syn-addition mechanism.[7][8][9] |
| Dissolving Metal Reduction | Na or Li in liquid NH₃ | Ethyl (E)-acrylate | High E-selectivity | Generally high | Proceeds via a radical anion intermediate, leading to the thermodynamically more stable trans-alkene. |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethyl Propionate | Complete reduction | Quantitative | Standard hydrogenation conditions for the full saturation of alkynes to alkanes.[5] |
Experimental Protocols
Protocol 1: Selective Reduction to Ethyl (Z)-acrylate using Lindlar's Catalyst
This protocol describes the partial hydrogenation of ethyl propiolate to yield the corresponding cis-alkene, ethyl (Z)-acrylate, using a poisoned palladium catalyst.
Materials:
-
Ethyl propiolate
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Quinoline (B57606) (optional, as an additional poison)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., ethanol (B145695), ethyl acetate, or hexane)
-
Reaction flask (e.g., a round-bottom flask or a specialized hydrogenation vessel)
-
Hydrogenation apparatus (e.g., a balloon setup or a Parr hydrogenator)
-
Magnetic stirrer and stir bar
Procedure:
-
To a reaction flask containing a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the substrate).
-
Add the anhydrous solvent (e.g., 10 mL per gram of substrate).
-
If desired, add a small amount of quinoline (typically 1-2 equivalents relative to the catalyst) to further deactivate the catalyst and improve selectivity.
-
Flush the flask with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (a balloon is sufficient for small-scale reactions). Stir the mixture for 10-15 minutes to pre-saturate the catalyst.
-
Dissolve the ethyl propiolate in a minimal amount of the reaction solvent and add it to the reaction flask via a syringe.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm).
-
Monitor the reaction progress by TLC or GC analysis to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen and flush the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (Z)-acrylate.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Selective Reduction to Ethyl (Z)-acrylate using P-2 Nickel Catalyst
This protocol outlines the use of a P-2 nickel catalyst for the stereospecific reduction of ethyl propiolate to ethyl (Z)-acrylate.[3][4]
Materials:
-
Ethyl propiolate
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol (absolute)
-
Ethylenediamine (optional, to enhance selectivity)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus
Procedure:
Catalyst Preparation (P-2 Ni):
-
In a flask under an inert atmosphere, dissolve nickel(II) acetate tetrahydrate in absolute ethanol.
-
With vigorous stirring, add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of the P-2 nickel catalyst will form immediately.
Hydrogenation:
-
To the freshly prepared catalyst suspension, add ethylenediamine (if used).
-
Introduce hydrogen gas to the system and stir to activate the catalyst.
-
Add a solution of ethyl propiolate in ethanol to the reaction mixture.
-
Maintain a hydrogen atmosphere (typically 1 atm) and stir the reaction vigorously.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield the product.
Protocol 3: Selective Reduction to Ethyl (Z)-acrylate using Diimide
This method employs the in situ generation of diimide for the reduction of the alkyne.[7][10]
Materials:
-
Ethyl propiolate
-
An oxidizing agent (e.g., hydrogen peroxide or oxygen) or potassium azodicarboxylate
-
A suitable solvent (e.g., ethanol or THF)
-
Acetic acid (if using potassium azodicarboxylate)
Procedure (using Hydrazine and an Oxidant):
-
Dissolve ethyl propiolate in the chosen solvent in a reaction flask.
-
Add hydrazine hydrate to the solution.
-
Slowly add the oxidizing agent (e.g., H₂O₂) dropwise while maintaining the reaction temperature (often at room temperature or below).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or GC).
-
Work up the reaction by quenching any excess oxidant, followed by extraction and purification.
Procedure (using Potassium Azodicarboxylate):
-
Suspend potassium azodicarboxylate in the reaction solvent.
-
Add the ethyl propiolate to the suspension.
-
Add acetic acid dropwise to generate diimide in situ.
-
Stir the mixture at room temperature until the reaction is complete.
-
Work up the reaction by filtration and removal of the solvent, followed by purification of the product.
Visualization of Method Selection
The choice of reduction method is dictated by the desired product. The following diagram illustrates the logical workflow for selecting the appropriate methodology.
Caption: Workflow for selecting a reduction method for ethyl propiolate.
This document serves as a guide for the selective reduction of ethyl propiolate. Researchers should always perform reactions in a well-ventilated fume hood and adhere to all laboratory safety protocols. The provided protocols may require optimization based on the specific laboratory conditions and scale of the reaction.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to the Diels-Alder Reaction with Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings. This reaction involves a conjugated diene and a dienophile. Ethyl propiolate is an activated alkyne that serves as a potent dienophile, readily reacting with a variety of dienes to furnish substituted cyclohexadiene derivatives. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides a detailed guide to performing a Diels-Alder reaction with ethyl propiolate, including experimental protocols and data presentation.
Reaction Principle
The Diels-Alder reaction between a diene and ethyl propiolate results in the formation of a 1,4-cyclohexadiene (B1204751) derivative. The reaction can be promoted thermally or by the use of a Lewis acid catalyst, which can enhance the reaction rate and influence the regioselectivity of the cycloaddition.
Experimental Protocols
General Protocol for Thermal Diels-Alder Reaction
This protocol describes a general procedure for the thermal Diels-Alder reaction of a diene with ethyl propiolate. The specific conditions, particularly temperature and reaction time, may require optimization depending on the reactivity of the diene.
Materials and Reagents:
-
Diene (e.g., cyclopentadiene, furan (B31954), 2-methylfuran)
-
Ethyl propiolate
-
Anhydrous solvent (e.g., toluene, xylene, or solvent-free)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the diene. If the diene is a solid, dissolve it in a minimal amount of anhydrous solvent.
-
Addition of Dienophile: Add ethyl propiolate to the flask. A typical molar ratio of diene to dienophile is 1:1 to 1.2:1.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 180°C) and stir. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The crude product can be purified directly.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Diels-Alder adduct.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction with Furan Derivatives
This protocol is adapted from the reaction of 2-substituted furans with ethyl propiolate in the presence of aluminum chloride (AlCl₃)[1].
Materials and Reagents:
-
2-substituted furan (e.g., 2-methylfuran, 2-phenylfuran)
-
Ethyl propiolate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Sodium sulfate (B86663) (Na₂SO₄) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) and anhydrous dichloromethane (CH₂Cl₂). To this suspension, add ethyl propiolate.
-
Addition of Diene: Slowly add a solution of the 2-substituted furan in anhydrous dichloromethane to the reaction mixture at room temperature (around 20°C)[1]. A typical molar ratio of furan derivative:ethyl propiolate:AlCl₃ is 1:1:1[1].
-
Reaction: Allow the reaction mixture to stand at room temperature with occasional shaking for a specified time (e.g., 30 minutes)[1]. Monitor the reaction by TLC.
-
Workup: Quench the reaction by shaking vigorously with cold water. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to dryness[1].
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired phenolic ester products.
-
Characterization: Characterize the purified products using spectroscopic techniques.
Data Presentation
The following table summarizes representative quantitative data for the Diels-Alder reaction of ethyl propiolate with various dienes under different conditions.
| Diene | Reaction Conditions | Product(s) | Yield (%) | Reference |
| 2-Methylfuran | Ethyl propiolate, AlCl₃, CH₂Cl₂, 20°C, 30 min | Ethyl 5-hydroxy-2-methylbenzoate and other minor products | Major product formed | [1] |
| 2-Phenylfuran | Ethyl propiolate, AlCl₃, CH₂Cl₂, room temp. | Ethyl 5-hydroxy-2-phenylbenzoate | Major product formed | [1] |
| Furan | Ethyl propiolate, 130°C, 20 h | 2,6-dicarbethoxy-9-oxatetracyclo[3.2.1.13,802,4]non-6-ene | 9 | |
| Furan | Ethyl propiolate, AlCl₃, CH₂Cl₂, -10 to 27°C | Mixture of endo-endo and endo-exo diadducts | Varies with temp. | [2] |
| Cyclopentadiene | One-pot with thiols and oxidation, then cyclopentadiene | Bicyclic sulfones | Good yields for many aromatic thiols | [3] |
| Cyclopentadiene | Sealed tube, 185°C | Diels-Alder adduct | Dependent on dienophile and time | [4] |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for a Lewis acid-catalyzed Diels-Alder reaction with ethyl propiolate.
Caption: General workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the concerted mechanism of the Diels-Alder reaction.
Caption: Concerted [4+2] cycloaddition mechanism.
Conclusion
The Diels-Alder reaction of ethyl propiolate with various dienes provides an efficient route to functionalized six-membered rings. The reaction conditions can be tailored, using either thermal or Lewis acid-catalyzed methods, to achieve the desired products. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully employ this powerful reaction in their synthetic endeavors. Careful optimization of reaction parameters is crucial for achieving high yields and selectivity.
References
Application of Ethyl Propiolate in the Total Synthesis of Natural Products: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl propiolate, the ethyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis. Its electron-deficient carbon-carbon triple bond readily participates in a variety of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures found in many natural products. This document provides detailed application notes and experimental protocols for the use of ethyl propiolate in the total synthesis of natural products, with a focus on key reactions such as cycloadditions and conjugate additions.
Overview of Ethyl Propiolate's Reactivity
Ethyl propiolate's utility in natural product synthesis stems from its ability to act as a versatile three-carbon (C3) synthon. The propiolate scaffold can be incorporated into target molecules through several key transformations:
-
Diels-Alder Reactions: As a potent dienophile, ethyl propiolate reacts with a wide range of dienes to form substituted cyclohexene (B86901) derivatives, which are common structural motifs in natural products.
-
Michael Additions: The electron-poor nature of the alkyne allows for the conjugate addition of various nucleophiles, including thiols, amines, and carbanions. This reaction is instrumental in forming new carbon-heteroatom and carbon-carbon bonds.
-
1,3-Dipolar Cycloadditions: Ethyl propiolate serves as an excellent dipolarophile in reactions with 1,3-dipoles such as azides and nitrile oxides, leading to the formation of five-membered heterocyclic rings, which are prevalent in many biologically active natural products.
-
Annulation Reactions: Ethyl propiolate can be employed in tandem reaction sequences, often initiated by a Michael addition, to construct fused ring systems, such as those found in pyranonaphthoquinone antibiotics.
Key Applications and Experimental Protocols
This section details the application of ethyl propiolate in key synthetic transformations and provides exemplary experimental protocols.
Diels-Alder Reaction: Construction of Six-Membered Rings
The Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered rings.[1] Ethyl propiolate, being an electron-deficient alkyne, is an excellent dienophile for this purpose. A classic example is its reaction with furan (B31954), which can be utilized in the synthesis of various natural product precursors.
Application Example: Reaction of Furan with Ethyl Propiolate
The Lewis acid-catalyzed Diels-Alder reaction between furan and ethyl propiolate provides access to oxabicyclic adducts, which can be further elaborated into complex molecules.
Experimental Protocol: AlCl₃-Promoted Diels-Alder Reaction of Furan and Ethyl Propiolate [2]
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl propiolate and anhydrous aluminum chloride (AlCl₃) in a dry solvent such as dichloromethane (B109758) (CH₂Cl₂) is prepared. The mixture is typically cooled in an ice bath.
-
Addition of Furan: A solution of furan in the same dry solvent is then added dropwise to the cooled mixture of ethyl propiolate and AlCl₃.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired Diels-Alder adduct.
| Parameter | Value | Reference |
| Reactants | Furan, Ethyl Propiolate | [2] |
| Catalyst | Anhydrous AlCl₃ | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | [2] |
| Temperature | 0 °C to room temperature | [2] |
| Typical Yield | Varies depending on specific conditions | [2] |
Logical Workflow for Diels-Alder Reaction
Michael Addition: Carbon-Heteroatom and Carbon-Carbon Bond Formation
The conjugate addition of nucleophiles to ethyl propiolate is a widely used method for introducing functional groups at the β-position of the acrylate (B77674) system. Thiol-Michael additions, in particular, are highly efficient and have been employed in various synthetic strategies.
Application Example: Thiol-Michael Addition
The addition of thiols to ethyl propiolate can be catalyzed by bases or phosphines and often proceeds with high stereoselectivity to afford either the E or Z isomer of the resulting thioether, depending on the reaction conditions.[3]
Experimental Protocol: Base-Catalyzed Thiol-Michael Addition to Ethyl Propiolate [3]
-
Reaction Setup: To a solution of the thiol in a suitable solvent (e.g., acetonitrile, dimethylformamide, or water), a catalytic amount of a base (e.g., triethylamine (B128534) or N-methylmorpholine) is added.
-
Addition of Ethyl Propiolate: Ethyl propiolate is then added to the reaction mixture, typically at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or NMR spectroscopy to determine the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the mixture is typically diluted with an organic solvent and washed with an acidic solution (e.g., dilute HCl) to remove the base catalyst, followed by washing with water and brine.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired β-thioacrylate.
| Parameter | Value | Reference |
| Nucleophile | Thiol (e.g., Dodecanethiol, Thiophenol) | [3] |
| Electrophile | Ethyl Propiolate | [3] |
| Catalyst | Triethylamine, N-methylmorpholine | [3] |
| Solvent | Acetonitrile, DMSO, Water | [3] |
| Temperature | Ambient Temperature | [3] |
| Stereoselectivity | Dependent on catalyst and solvent | [3] |
| Yield | Often high to quantitative | [3] |
Mechanism of Base-Catalyzed Thiol-Michael Addition
1,3-Dipolar Cycloaddition: Synthesis of Five-Membered Heterocycles
Ethyl propiolate is an effective dipolarophile for the [3+2] cycloaddition with various 1,3-dipoles, providing a direct route to five-membered heterocycles. A common application is the reaction with in situ generated nitrile oxides to form isoxazoles, which are precursors to many natural products.
Application Example: Synthesis of Isoxazoles
The reaction of a nitrile oxide, generated in situ from an oxime, with ethyl propiolate leads to the formation of a mixture of regioisomeric isoxazoles. The regioselectivity can be influenced by the solvent polarity.[1]
Experimental Protocol: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with Ethyl Propiolate [1]
-
Generation of Nitrile Oxide: The nitrile oxide is generated in situ from the corresponding aldoxime using an oxidant such as sodium hypochlorite (B82951) (bleach).
-
Reaction Setup: In a round-bottom flask, a mixture of the aldoxime and ethyl propiolate is dissolved in a suitable solvent (e.g., dichloromethane, toluene, ethanol, or dimethyl sulfoxide).
-
Addition of Oxidant: An aqueous solution of sodium hypochlorite is added to the reaction mixture, and it is stirred vigorously at room temperature overnight.
-
Work-up: The reaction mixture is extracted with an organic solvent. The combined organic layers are washed with water and brine, then dried over an anhydrous salt.
-
Purification: After removal of the solvent, the crude product, containing a mixture of regioisomers, is analyzed and can be purified by column chromatography.
| Parameter | Value | Reference |
| 1,3-Dipole Precursor | Furfural oxime | [1] |
| Dipolarophile | Ethyl Propiolate | [1] |
| Oxidant | Sodium hypochlorite (NaOCl) | [1] |
| Solvent | Dichloromethane, Toluene, Ethanol, DMSO | [1] |
| Temperature | Room Temperature | [1] |
| Product | Ethyl 3-(2-furanyl)-5-isoxazolecarboxylate and Ethyl 3-(2-furanyl)-4-isoxazolecarboxylate | [1] |
| Regioselectivity | Solvent dependent | [1] |
Reaction Pathway for Isoxazole Synthesis
Application in the Total Synthesis of Pyranonaphthoquinone Natural Products
Pyranonaphthoquinone antibiotics, such as eleutherin (B1217887) and nanaomycin (B8674348) A, are a class of natural products known for their diverse biological activities. The synthesis of the pyranonaphthoquinone core often involves an annulation strategy where ethyl propiolate can serve as a key building block.
Synthetic Strategy for Pyranonaphthoquinones
A common strategy involves the Michael addition of a nucleophile derived from a naphthoquinone precursor to ethyl propiolate, followed by an intramolecular cyclization to construct the pyran ring.
While a detailed step-by-step protocol for a specific total synthesis of a pyranonaphthoquinone natural product using ethyl propiolate was not fully detailed in the provided search results, the general principles of the key reactions described above are directly applicable. For instance, the synthesis of a pyranone ring can be achieved through the conjugate addition of a hydroxyl group to ethyl propiolate followed by cyclization.
Conclusion
Ethyl propiolate is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its ability to participate in a wide range of reactions, including Diels-Alder, Michael additions, and 1,3-dipolar cycloadditions, makes it a valuable tool for the construction of complex natural products. The protocols and data presented herein provide a guide for researchers in the application of this important building block for the efficient and stereocontrolled synthesis of biologically active molecules. Further exploration of its reactivity in tandem and one-pot procedures will undoubtedly lead to even more elegant and efficient total syntheses in the future.
References
Application Notes and Protocols for Bioconjugation Using Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl propiolate is a versatile reagent employed in bioconjugation, primarily for the modification of thiol and amino groups on biomolecules such as proteins, peptides, and antibodies.[1] Its reactivity stems from the electrophilic nature of the alkyne group, which readily undergoes nucleophilic conjugate addition with sulfhydryl groups of cysteine residues and the primary amines of lysine (B10760008) residues and the N-terminus.[2][3] This document provides detailed protocols for performing bioconjugation reactions with ethyl propiolate, including reaction optimization, purification, and characterization of the resulting conjugates. The presented methodologies are intended as a starting point and may require optimization for specific applications and biomolecules.
Reaction Mechanism
The primary reaction mechanism for the bioconjugation of ethyl propiolate with proteins is a Michael-type conjugate addition.
-
Thiol-yne Reaction (Cysteine Modification): The sulfhydryl group of a cysteine residue, in its deprotonated thiolate form, acts as a nucleophile and attacks the β-carbon of the alkyne in ethyl propiolate. This reaction is highly efficient and can be performed under mild conditions. For selective modification of cysteine residues, a pH range of 7.0-8.0 is recommended. At this pH, the thiol group is sufficiently nucleophilic, while most amino groups remain protonated and less reactive.
-
Amino-yne Reaction (Lysine Modification): The ε-amino group of a lysine residue or the α-amino group of the N-terminus can also react with ethyl propiolate. This reaction requires a higher pH, typically 8.5-9.5, to ensure the deprotonation of the amino group, rendering it nucleophilic. However, at this higher pH, the risk of side reactions, such as the hydrolysis of the ester group of ethyl propiolate and reactions with other nucleophiles, increases.
Data Presentation
The following tables summarize key quantitative data for bioconjugation reactions using ethyl propiolate. It is important to note that optimal conditions should be determined empirically for each specific protein and application.
Table 1: General Reaction Parameters for Ethyl Propiolate Bioconjugation
| Parameter | Cysteine Modification (Thiol-Reactive) | Lysine Modification (Amine-Reactive) |
| Target Residue | Sulfhydryl groups (Cysteine) | Primary amines (Lysine, N-terminus) |
| Linker-to-Protein Molar Ratio | 10-50 fold molar excess | 20-100 fold molar excess |
| Reaction pH | 7.0 - 8.0 | 8.5 - 9.5 |
| Reaction Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Reaction Time | 1-4 hours at RT, 4-16 hours at 4°C | 2-8 hours at RT, 8-24 hours at 4°C |
| Recommended Buffer | Phosphate-buffered saline (PBS), HEPES | Borate buffer, Bicarbonate buffer |
Table 2: Reaction Yields of Ethyl Propiolate with Various Thiols
This table presents data from model studies on the reaction of ethyl propiolate with different thiol-containing compounds, providing insights into the potential reactivity with cysteine residues.
| Thiol Compound | Catalyst | Solvent | Yield (%) | Reference |
| p-Toluenethiol | Triethylamine | Dichloromethane | 84 | [4] |
| p-Chlorothiophenol | Triethylamine | Dichloromethane | 76 | [4] |
| Thiophenol | Triethylamine | Dichloromethane | 80 | [4] |
| Dodecanethiol | Triethylamine | Acetonitrile | >99 | [5] |
| Dodecanethiol | Triethylamine | Dimethyl sulfoxide | >99 | [5] |
Experimental Protocols
The following are detailed protocols for the modification of proteins with ethyl propiolate.
Protocol 1: Cysteine-Specific Protein Modification
This protocol is designed for the selective modification of cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
Ethyl propiolate
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed
-
Reducing agent (e.g., TCEP or DTT), if disulfide bonds need to be reduced
-
Quenching Reagent: 1 M Glycine or 1 M Tris-HCl, pH 8.0
-
Purification equipment: Desalting column or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If necessary, treat the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature to reduce any disulfide bonds and free up cysteine residues.
-
Remove the reducing agent using a desalting column.
-
-
Ethyl Propiolate Preparation:
-
Prepare a stock solution of ethyl propiolate (e.g., 100 mM) in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use. Ethyl propiolate is susceptible to hydrolysis, especially at high pH.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the ethyl propiolate stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C for 4-16 hours with gentle stirring. The optimal time should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent to a final concentration of 50-100 mM to react with any unreacted ethyl propiolate. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess ethyl propiolate and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to measure the mass increase of the protein.
-
Confirm the site of conjugation using peptide mapping and tandem mass spectrometry.
-
Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.
-
Protocol 2: Lysine-Specific Protein Modification
This protocol targets primary amines on lysine residues and the N-terminus.
Materials:
-
Protein of interest
-
Ethyl propiolate
-
Conjugation Buffer: Borate buffer or Bicarbonate buffer, pH 8.5-9.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0
-
Purification equipment: Desalting column or dialysis cassettes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Ethyl Propiolate Preparation:
-
Prepare a fresh stock solution of ethyl propiolate (e.g., 100 mM) in a dry, water-miscible organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the ethyl propiolate stock solution to the protein solution with gentle mixing.
-
Incubate the reaction at room temperature for 2-8 hours or at 4°C for 8-24 hours. Monitor the reaction for potential protein precipitation, which can occur due to changes in protein charge.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM to consume any remaining ethyl propiolate. Incubate for 1 hour at room temperature.
-
-
Purification of the Conjugate:
-
Purify the protein conjugate from excess reagents using a desalting column or dialysis.
-
-
Characterization:
-
Characterize the conjugate using the methods described in Protocol 1 (mass spectrometry, peptide mapping, SDS-PAGE, and size-exclusion chromatography).
-
Mandatory Visualization
Experimental Workflow for Cysteine-Specific Bioconjugation
Caption: Workflow for Cysteine-Specific Protein Bioconjugation.
Logical Relationship of Reaction Parameters for Selectivity
Caption: Influence of pH on Reaction Selectivity.
References
- 1. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]
- 2. Ethyl-propiolate as a novel and promising analytical reagent for the derivatization of thiols: study of the reaction under flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
how to prevent polymerization of ethyl propiolate during storage
Welcome to the technical support center for the handling and storage of ethyl propiolae. This guide is intended for researchers, scientists, and drug development professionals to provide clear, actionable advice to prevent the polymerization of ethyl propiolate, ensuring the integrity and reactivity of the compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is ethyl propiolate and why is its polymerization a concern?
Ethyl propiolate (HC≡CCO₂C₂H₅) is a highly reactive terminal alkyne and ester.[1][2] Its reactivity makes it a valuable building block in organic synthesis. However, this same reactivity makes it prone to spontaneous polymerization, especially during storage.[3] Polymerization alters the chemical identity of the material, leading to impurities, loss of desired reactivity, and potentially creating a hazardous pressure buildup in the storage container.
Q2: What are the primary factors that trigger the polymerization of ethyl propiolate?
The polymerization of ethyl propiolate is primarily initiated by the formation of free radicals.[4][5] Several factors can promote the generation of free radicals and subsequent polymerization:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the spontaneous formation of radicals.
-
Light Exposure: UV light can provide the energy to initiate radical formation.
-
Presence of Oxygen: While seemingly counterintuitive, oxygen can react with organic molecules to form peroxy radicals, which can then initiate polymerization.[6]
-
Contamination: Impurities, such as metal ions or other radical initiators, can catalyze polymerization.
Q3: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added in small quantities to reactive monomers like ethyl propiolate to prevent premature polymerization.[7][] They function by scavenging free radicals, effectively terminating the chain reaction of polymerization.[9] Common inhibitors are often phenolic compounds, such as hydroquinone (B1673460) (HQ) and butylated hydroxytoluene (BHT).[6][9][10] These molecules readily donate a hydrogen atom to a reactive radical, forming a stable, non-reactive radical from the inhibitor and stopping the polymerization chain.[11]
Q4: How can I tell if my ethyl propiolate has started to polymerize?
Signs of polymerization include:
-
Increased Viscosity: The liquid may become noticeably thicker or more syrup-like.
-
Presence of Solids: You may observe solid precipitates or a gel-like substance in the container.
-
Discoloration: A change from a colorless or pale yellow liquid to a darker yellow or brown hue can indicate degradation and polymerization.
-
Pressure Buildup: In a sealed container, polymerization can generate heat and/or gas, leading to a dangerous increase in pressure.
If you observe any of these signs, it is recommended to handle the material with extreme caution and consider it for proper disposal according to your institution's safety guidelines.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of ethyl propiolate.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Visible Polymer Formation (solids, high viscosity) | Inadequate storage temperature. | Discard the material following institutional safety protocols. Procure fresh material and ensure storage at the recommended 2-8°C.[12] |
| Exposure to light. | Store ethyl propiolate in an amber or opaque container in a dark location. | |
| Presence of oxygen in the headspace. | If possible, store under an inert atmosphere such as argon or nitrogen. | |
| Discoloration of the Liquid | Onset of degradation/polymerization. | While it may still be usable for some applications, its purity is compromised. It is best to use fresh material for sensitive reactions. If used, purification before use is recommended. |
| Contamination. | Ensure that only clean, dry syringes and needles are used for transfer. Avoid introducing any potential contaminants into the stock bottle. | |
| Inconsistent Experimental Results | Partial polymerization of the starting material. | The presence of oligomers can interfere with reactions. Use a fresh bottle of ethyl propiolate or purify the existing stock by distillation (note: distillation of unstable compounds should be done with extreme caution and appropriate safety measures). |
| Depletion of inhibitor over time. | For long-term storage, consider adding a small amount of a suitable inhibitor like BHT (consult literature for appropriate concentrations, typically in the ppm range). |
Experimental Protocols
Protocol for Inhibitor Addition for Long-Term Storage
For extended storage, especially if the container will be opened multiple times, the addition of a free-radical inhibitor is recommended.
Materials:
-
Ethyl propiolate
-
Butylated hydroxytoluene (BHT) or Hydroquinone (HQ)
-
Anhydrous solvent (e.g., dichloromethane, if preparing a stock solution of the inhibitor)
-
Inert atmosphere (Argon or Nitrogen)
-
Micropipette or syringe
Procedure:
-
Prepare Inhibitor Stock Solution (Optional but Recommended):
-
Under an inert atmosphere, prepare a dilute stock solution of the chosen inhibitor (e.g., 1 mg/mL of BHT in anhydrous dichloromethane). This allows for more accurate addition of small quantities.
-
-
Calculate Required Inhibitor Volume:
-
Determine the desired final concentration of the inhibitor. Typical concentrations for storage range from 10 to 200 ppm.
-
Calculate the volume of the inhibitor stock solution needed to achieve this concentration in your volume of ethyl propiolate.
-
-
Inhibitor Addition:
-
Under a gentle stream of inert gas, carefully add the calculated volume of the inhibitor stock solution to the ethyl propiolate.
-
Gently swirl the container to ensure thorough mixing.
-
-
Storage:
-
Seal the container tightly, preferably with a cap having a PTFE liner.
-
Wrap the container in aluminum foil or store it in a light-excluding secondary container.
-
Store in a refrigerator at 2-8°C in a well-ventilated area designated for flammable liquids.
-
Visualizations
Factors Leading to Ethyl Propiolate Polymerization and Preventive Measures
Caption: Factors causing ethyl propiolate polymerization and corresponding preventive actions.
References
- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]
- 2. Ethyl Propionate | C5H10O2 | CID 7749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 5. researchgate.net [researchgate.net]
- 6. chempoint.com [chempoint.com]
- 7. youtube.com [youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yields in Ethyl Propiolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving ethyl propiolate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in reactions with ethyl propiolate?
A1: Low yields in ethyl propiolate reactions can stem from several factors, primarily related to its high reactivity and potential for side reactions. Key reasons include:
-
Polymerization/Oligomerization: Ethyl propiolate is prone to base-catalyzed self-condensation, leading to a mixture of oligomers and a reduction in the desired product yield.[1]
-
Side Reactions: Depending on the reaction type, various side reactions can compete with the desired transformation. For example, in Sonogashira couplings, homocoupling of the alkyne (Glaser coupling) can occur.[2]
-
Suboptimal Reaction Conditions: Factors such as improper temperature, solvent, base, or catalyst can significantly impact the reaction outcome. For instance, higher temperatures in Sonogashira couplings can lead to side reactions.
-
Moisture and Air Sensitivity: While many modern protocols are robust, some catalytic systems used in ethyl propiolate reactions are sensitive to moisture and oxygen, which can deactivate the catalyst.
-
Issues with Starting Materials: Impurities in ethyl propiolate or the coupling partner can interfere with the reaction.
-
Product Loss During Workup and Purification: The volatility of some products or the formation of emulsions during aqueous workup can lead to significant product loss.[3]
Q2: How can I minimize the polymerization of ethyl propiolate?
A2: To minimize the unwanted polymerization of ethyl propiolate, especially in base-catalyzed reactions, consider the following strategies:
-
Slow Addition: Instead of adding ethyl propiolate all at once, use a syringe pump for slow, controlled addition to the reaction mixture. This maintains a low instantaneous concentration of the alkyne, disfavoring self-condensation.[1]
-
Choice of Base: Use a weaker or non-nucleophilic base where possible. The type and concentration of the base are critical; an excess of a strong base can promote polymerization.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of polymerization relative to the desired reaction.
Q3: My product appears to be a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: The stereoselectivity of additions to ethyl propiolate is often influenced by the reaction conditions. For Michael additions of thiols, for example, Z-isomers are typically formed under kinetic control at low temperatures, while higher temperatures can lead to equilibration to the more thermodynamically stable E-isomer.[3] To improve stereoselectivity:
-
Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Selection: The polarity of the solvent can influence the transition state and thus the stereochemical outcome.
-
Catalyst Choice: The nature of the catalyst can also play a role in directing the stereoselectivity.
Troubleshooting Guides by Reaction Type
Sonogashira Coupling
Problem: Low yield in the Sonogashira coupling of an aryl halide with ethyl propiolate.
This guide provides a systematic approach to troubleshooting low yields in this specific reaction.
Caption: Troubleshooting workflow for low yields in Sonogashira couplings.
Detailed Methodologies & Data
-
General Experimental Protocol for Sonogashira Coupling: To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, DMF) at room temperature under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.025 eq), and the base (e.g., triethylamine, 4-7 eq). Ethyl propiolate (1.1-1.5 eq) is then added, often slowly via a syringe pump. The reaction is stirred until completion (monitored by TLC or GC-MS). The workup typically involves dilution with an organic solvent, filtration through celite to remove catalyst residues, and washing with aqueous solutions (e.g., sat. aq. NH₄Cl, brine). Purification is usually achieved by flash column chromatography.[4]
-
Table 1: Effect of Base and Solvent on Sonogashira Coupling Yield
| Entry | Aryl Halide | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Et₃N (3) | H₂O | 65 | 85 | [2] |
| 2 | Iodobenzene | K₂CO₃ (2) | H₂O | 65 | 14 | [2] |
| 3 | Iodobenzene | Pyrrolidine (3) | H₂O | 65 | 67 | [2] |
| 4 | Iodobenzene | K₂CO₃ (1.5) | Isopropanol | 25 | 95 | [5] |
| 5 | Iodobenzene | Cs₂CO₃ (1.5) | Isopropanol | 25 | 93 | [5] |
| 6 | β-bromoporphyrin | - | Toluene | - | 70 | [6] |
| 7 | β-bromoporphyrin | - | DMF | - | 20 | [6] |
Michael Addition
Problem: Low yield or decomposition in the Michael addition of a thiol to ethyl propiolate.
This guide addresses common issues in the conjugate addition of thiols to ethyl propiolate.
Caption: Troubleshooting workflow for low yields in Michael additions.
Detailed Methodologies & Data
-
General Experimental Protocol for Thiol-Michael Addition: To a solution of the thiol (1.0 eq) and ethyl propiolate (1.0-1.2 eq) in a suitable solvent at a controlled temperature (e.g., -78 °C to room temperature), the catalyst (e.g., triethylamine, 10 mol%) is added. The reaction progress is monitored by TLC or NMR. Upon completion, the reaction mixture is typically concentrated, and the residue is purified by column chromatography. For one-pot procedures involving subsequent oxidation, a Lewis acid like LiClO₄ may be added to sequester the amine catalyst before the addition of the oxidant.[3]
-
Table 2: Effect of Solvent on the Triethylamine-Catalyzed Addition of Dodecanethiol to Ethyl Propiolate
| Entry | Solvent | Dielectric Constant | Conversion after 1h (%) | Z:E Ratio | Reference |
| 1 | DMSO | 47.2 | >99 | 83:17 | [7] |
| 2 | MeCN | 37.5 | >99 | 79:21 | [7] |
| 3 | Acetone | 21.0 | >99 | 75:25 | [7] |
| 4 | THF | 7.6 | 50 | 66:34 | [7] |
| 5 | Toluene | 2.4 | 20 | 55:45 | [7] |
| 6 | Hexane | 1.9 | <5 | - | [7] |
-
Table 3: Comparison of Catalysts for the Addition of Dodecanethiol to Ethyl Propiolate in MeCN
| Entry | Catalyst (10 mol%) | Time (h) | Conversion (%) | Z:E Ratio | Reference |
| 1 | Triethylamine | 1 | >99 | 79:21 | [8] |
| 2 | Tributylphosphine | 0.25 | >99 | 95:5 | [8] |
| 3 | N-Methylmorpholine | 1 | >99 | 78:22 | [8] |
| 4 | DABCO | 0.5 | >99 | 81:19 | [8] |
| 5 | DBU | 0.25 | >99 | 82:18 | [8] |
[3+2] Cycloaddition
Problem: Low yield in the [3+2] cycloaddition of an azide (B81097) with ethyl propiolate.
While detailed optimization tables are less common in the literature for this reaction, the following guide provides general strategies.
Possible Causes & Solutions
-
Low Reaction Rate:
-
Solution: Increase the reaction temperature. Many thermal [3+2] cycloadditions require elevated temperatures to proceed at a reasonable rate.[9] However, be mindful of potential side reactions at higher temperatures.
-
Solution: Increase the concentration of the reactants.
-
-
Unfavorable Reaction Conditions:
-
Solution: Screen different solvents. The polarity of the solvent can influence the rate of cycloaddition reactions.[10]
-
Solution: Consider catalysis. While many of these reactions are performed thermally, copper or other transition metal catalysts can significantly improve the rate and efficiency of azide-alkyne cycloadditions (a "click" reaction).[10][11]
-
-
Decomposition of Starting Materials:
-
Solution: Ensure the azide starting material is pure and has been stored correctly. Some organic azides can be unstable.
-
Solution: Perform the reaction under an inert atmosphere if either the azide or the desired product is sensitive to air or moisture.
-
General Experimental Protocol for [3+2] Cycloaddition
A mixture of the aryl azide (1.0 eq) and ethyl propiolate (1.0 eq) in a suitable solvent (e.g., toluene, xylene for thermal reactions; various solvents for catalyzed reactions) is heated at the desired temperature until the starting materials are consumed (monitored by TLC or NMR). After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the triazole product.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. books.lucp.net [books.lucp.net]
- 7. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 11. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
Technical Support Center: Optimization of Ethyl Propiolate Reactions with Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the aza-Michael addition of amines to ethyl propiolate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism between ethyl propiolate and an amine?
The reaction proceeds via a nucleophilic conjugate addition, also known as an aza-Michael addition. The lone pair of the amine nucleophile attacks the electron-deficient β-carbon of the ethyl propiolate. This is typically a stepwise mechanism where the initial nucleophilic attack is the rate-determining step, followed by a proton transfer to form the stable enamine product.[1][2][3]
Q2: What are the expected products of this reaction?
The reaction yields β-enaminoates (ethyl 3-aminopropenoates). These products can exist as two geometric isomers: (E) and (Z). The stereochemical outcome is highly dependent on the structure of the amine used.[4]
Q3: How does the type of amine (primary vs. secondary) affect the stereoselectivity of the product?
The structure of the amine plays a crucial role in determining the E/Z selectivity of the enamine product:
-
Primary Amines (R-NH₂): These amines typically yield the (Z)-isomer as the major product. This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group.[4]
-
Secondary Amines (R₂-NH): These amines generally favor the formation of the (E)-isomer. Without an N-H proton available for hydrogen bonding, the stereochemistry is dictated by steric hindrance. The (E)-configuration minimizes the steric repulsion between the amine substituents and the ester group.[4]
Q4: Which amines are generally more reactive towards ethyl propiolate?
Reactivity generally follows the nucleophilicity of the amine.
-
Secondary amines are often more reactive than primary amines in this addition.[5]
-
Aliphatic amines are typically more nucleophilic and thus more reactive than aromatic amines .[5]
-
For aromatic amines, electron-donating groups on the ring increase reactivity, while electron-withdrawing groups decrease it.
Q5: Is a catalyst required for this reaction?
The aza-Michael addition of highly nucleophilic amines to ethyl propiolate can proceed without a catalyst under mild conditions. However, for less reactive amines, such as anilines, or to improve reaction rates and yields, a catalyst is often employed.[3] Common catalysts include Brønsted acids, Lewis acids, and various transition metal salts.[3][6][7]
Troubleshooting Guide
Q1: I am observing very low or no product yield. What are the possible causes and solutions?
Low yield is a common issue that can stem from several factors. Consult the following logic diagram and table for a systematic approach to troubleshooting.
Caption: Troubleshooting logic for low reaction yield.
Q2: My reaction is producing a mixture of (E) and (Z) isomers. How can I improve stereoselectivity?
Poor stereoselectivity is often influenced by the solvent and temperature.
| Issue | Possible Cause | Suggested Solution |
| Poor (Z)-Selectivity (with primary amines) | 1. Solvent Choice: Aprotic or non-polar solvents do not facilitate the required intramolecular hydrogen bond.[4] 2. High Temperature: Increased thermal energy can overcome the small energy difference between transition states, leading to a mixture of isomers. | 1. Use Polar, Protic Solvents: Solvents like ethanol (B145695) can help stabilize the hydrogen-bonded intermediate. 2. Lower Reaction Temperature: Running the reaction at 0 °C or room temperature often improves selectivity. |
| Poor (E)-Selectivity (with secondary amines) | 1. Solvent Effects: While less pronounced than with primary amines, solvent can still influence the transition state geometry. | 1. Solvent Screening: Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to find the optimal conditions for minimizing steric interactions.[8] |
Q3: I am observing significant side product formation, possibly from polymerization or dialkylation. How can I prevent this?
Side reactions can compete with the desired aza-Michael addition, reducing the yield and complicating purification.
| Problem | Possible Cause | Suggested Solution |
| Polymerization | High concentration of reactants, high temperature, or presence of radical initiators. | 1. Dilute Reaction Mixture: Use a larger volume of solvent. 2. Control Temperature: Avoid excessive heating. 3. Slow Addition: Add one reagent dropwise to the other to maintain a low instantaneous concentration. |
| Dialkylation (Bis-addition) | Incorrect stoichiometry (excess ethyl propiolate) or a highly reactive primary amine where the initial enamine product reacts again. | 1. Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the amine relative to ethyl propiolate. 2. Monitor Reaction: Track the reaction's progress using TLC or GC-MS to stop it once the starting material is consumed, preventing further reaction. |
| Unidentified Byproducts | Residual amine from the reaction interfering with subsequent steps or workup.[5] | 1. Amine Sequestration: If the enamine product is carried forward, adding a Lewis acid (e.g., LiClO₄) can sequester the excess amine before adding other reagents.[5] |
Data Presentation: Solvent Effects
The choice of solvent can dramatically impact reaction efficiency. Polar solvents generally accelerate the rate of addition.[3][8]
Table 1: Effect of Solvent on the Uncatalyzed Addition of Thiophenol to Ethyl Propiolate (Note: Data for thiols is often analogous to amines in Michael additions and illustrates the solvent effect well.)
| Solvent | Dielectric Constant (ε) | Time (h) | Conversion (%) |
| n-Hexane | 1.9 | 24 | 10 |
| Toluene | 2.4 | 24 | 20 |
| Dichloromethane | 9.1 | 24 | 35 |
| Acetonitrile | 37.5 | 4 | 98 |
| Water | 80.1 | 1 | 98 |
| Data adapted from a detailed investigation on solvent effects.[8] |
Highly polar protic solvents, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), have been shown to be particularly effective for the addition of weak nucleophiles like anilines, as they can activate the Michael acceptor through hydrogen bonding.[3]
Experimental Protocols
General Procedure for the Aza-Michael Addition of an Amine to Ethyl Propiolate
This protocol provides a general starting point; optimal conditions may vary based on the specific amine used.
Caption: General experimental workflow for the reaction.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 equivalents) in an appropriate solvent (e.g., ethanol, acetonitrile, or dichloromethane, ~0.1-0.5 M concentration).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
-
Addition: Add ethyl propiolate (1.0 equivalent) dropwise to the stirred amine solution over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the ethyl propiolate spot is no longer visible.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure enamine product.
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio. The coupling constant (J-value) of the vinylic protons in ¹H NMR can distinguish the isomers (typically J ≈ 13-15 Hz for E-isomers and J ≈ 7-9 Hz for Z-isomers).
References
- 1. researchgate.net [researchgate.net]
- 2. aarf.asia [aarf.asia]
- 3. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enamine synthesis by amination [organic-chemistry.org]
- 8. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl Propiolate Reaction Mixtures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of ethyl propiolate and its derivatives from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an ethyl propiolate reaction mixture?
A1: Common impurities can include unreacted starting materials like propiolic acid and ethanol, residual acid or base catalysts (e.g., sulfuric acid, triethylamine), and byproducts from side reactions.[1][2] In reactions involving nucleophilic additions, such as with thiols or amines, residual nucleophiles and undesired isomers (e.g., E/Z isomers) can also be present.[1]
Q2: My aqueous work-up is forming a persistent emulsion. How can I resolve this?
A2: Emulsions can occur during aqueous extraction, leading to significant product loss.[1] To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine).[3] The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases. Gently swirling the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
Q3: Is ethyl propiolate stable during purification?
A3: Ethyl propiolate is a reactive molecule due to its activated alkyne group.[2] It can be sensitive to acidic conditions, and prolonged exposure to silica (B1680970) gel, which is inherently acidic, may cause degradation.[4] It is best to handle the compound under inert conditions and avoid excessive heat.[2] For sensitive derivatives, using a deactivated stationary phase like triethylamine-treated silica gel or a different adsorbent like alumina (B75360) might be necessary.[4]
Q4: How do I effectively remove a residual amine catalyst (e.g., triethylamine (B128534), pyrrolidine) after the reaction?
A4: Amine catalysts can be removed during an aqueous work-up. Washing the organic layer with a dilute acidic solution, such as 1M HCl, will protonate the amine, making it highly soluble in the aqueous layer.[5] Alternatively, washing with a 10% aqueous copper sulfate (B86663) solution can be effective; the copper complexes with the amine and partitions into the aqueous phase.[5]
Q5: Which primary purification technique is better for ethyl propiolate: distillation or flash chromatography?
A5: The choice depends on the nature of the impurities.
-
Distillation is effective if the boiling points of ethyl propiolate (120 °C) and the impurities are significantly different.[6] It is often used for large-scale purification to remove non-volatile impurities.[7][8]
-
Flash Column Chromatography is superior for removing impurities with similar boiling points or complex mixtures of byproducts.[1] It is the method of choice for achieving high purity on a lab scale, especially for polar derivatives of ethyl propiolate.[4]
Troubleshooting Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity after Distillation | - Boiling points of product and impurities are too close.- Formation of azeotropes with residual solvents or water.[9] | - Use fractional distillation for better separation.- Perform a thorough aqueous work-up and drying with an agent like anhydrous sodium sulfate before distillation.[3][7]- Consider extractive distillation if an azeotrope is present.[10] |
| Product Degradation on Silica Gel Column | - Silica gel is acidic and can degrade sensitive compounds like pyrrole (B145914) derivatives.[4] | - Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent.- Use an alternative stationary phase such as neutral or basic alumina.- Minimize the purification time by using flash chromatography with applied pressure.[4] |
| Streaking or Tailing of Spots on TLC/Column | - The compound is highly polar.- Presence of acidic or basic impurities interacting strongly with silica. | - Increase the polarity of the mobile phase. A gradient elution might be effective.[4]- For very polar compounds, add a small amount of a polar modifier like methanol (B129727) to the eluent.[11]- Perform an acid-base wash during the work-up to remove ionic impurities before chromatography.[4] |
| Incomplete Removal of Starting Acid (e.g., Propiolic Acid) | - Insufficient neutralization during work-up. | - Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove residual acid.[3][12] |
| Product Does Not Elute from the Column | - The chosen eluent is not polar enough.- The compound has irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate (B1210297) in hexane).- If the compound is still retained, consider flushing the column with a highly polar solvent like methanol (up to 10% in dichloromethane).[11] |
Quantitative Data Summary
The following table summarizes typical yields and purity levels for ethyl propiolate and its reactions from various sources.
| Purification Method | Product | Yield | Purity | Reference |
| Distillation | Ethyl Propiolate | 75.0% | Not specified (bp 116-118 °C) | [7] |
| Column Chromatography | Z-thioenoate derivative | 84% | Not specified | [1] |
| Extractive Distillation | Ethyl Propionate (B1217596) | 99.13% | 99.9% (GC) | [13] |
| Fischer Esterification & Work-up | Ethyl Propionate | ~93% (crude) | Impure before distillation | [9] |
| Flash Chromatography (Isocratic) | Linalool (Test Sample) | >95% | 97-99% |
Detailed Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is designed to remove water-soluble impurities, residual acids/bases, and catalysts.
-
Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (e.g., THF, ethanol), dilute the mixture with a water-immiscible organic solvent like ethyl acetate or dichloromethane.[3]
-
Acid Wash (Optional): To remove basic impurities (e.g., amine catalysts), wash the organic layer with 1M HCl. Drain the aqueous layer.
-
Base Wash: To remove acidic impurities (e.g., propiolic acid, H₂SO₄), add saturated aqueous sodium bicarbonate solution. Swirl gently and vent the funnel frequently to release CO₂ gas. Continue until no more gas evolves. Drain the aqueous layer.[3]
-
Water/Brine Wash: Wash the organic layer with water to remove water-soluble compounds.[3] Follow with a wash using saturated aqueous NaCl (brine) to facilitate the removal of dissolved water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[5]
-
Filtration & Concentration: Filter or decant the dried organic solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, which can then be further purified.[3]
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying ethyl propiolate derivatives on a laboratory scale.
-
TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane. Spot it on a silica gel TLC plate and develop it with various mixtures of hexane (B92381) and ethyl acetate (e.g., 9:1, 4:1). Visualize the spots under UV light. Select a solvent system that provides a good separation and gives the desired product an Rf value of approximately 0.2-0.3.[4]
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully load the solution onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.[4]
-
Elution: Begin eluting the column with the mobile phase, applying gentle air pressure (flash chromatography). Collect fractions sequentially and monitor them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified ethyl propiolate derivative.
Visualizations
Caption: General workflow for the purification of ethyl propiolate.
Caption: Diagram of a liquid-liquid extraction work-up step.
Caption: Troubleshooting decision tree for flash chromatography.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Page loading... [guidechem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Ethyl propiolate 99 623-47-2 [sigmaaldrich.com]
- 7. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
- 8. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]
identifying and minimizing side products in ethyl propiolate additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl propiolate addition reactions. The information is presented in a question-and-answer format to directly address common issues and help minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic additions to ethyl propiolate?
A1: The high reactivity of ethyl propiolate, while advantageous, can also lead to several common side reactions. These include:
-
Polymerization: Ethyl propiolate can undergo polymerization, especially in the presence of strong bases or at elevated temperatures.
-
Dimerization: The formation of ethyl propiolate dimers can occur, which may then react with the nucleophile to give undesired adducts.
-
Formation of E/Z Isomers: In Michael additions, a mixture of E and Z stereoisomers of the product can be formed. The ratio is highly dependent on reaction conditions.
-
Cycloaddition Reactions: As a reactive dienophile, ethyl propiolate can participate in [3+2] and other cycloaddition reactions, which compete with the desired addition reaction.
-
Hydrolysis: The ester functionality of ethyl propiolate or the resulting product can be hydrolyzed to the corresponding carboxylic acid, particularly during aqueous workup.
-
Side Reactions in One-Pot Sequences: In multi-step, one-pot syntheses, residual reagents from a previous step, such as amines, can react with intermediates to form byproducts.[1]
Q2: How can I control the stereoselectivity (E vs. Z isomer) of the Michael addition product?
A2: Controlling the stereoselectivity is a critical aspect of these reactions. Here are key factors:
-
Temperature: Lower temperatures generally favor the kinetic Z-isomer, while higher temperatures can lead to equilibration to the more thermodynamically stable E-isomer.[1]
-
Catalyst/Base: The choice of base can influence the stereochemical outcome. For thiol additions, trialkylamines often favor the Z-enoate under kinetic control, whereas stronger bases like potassium tert-butoxide may be used for other nucleophiles.[1]
-
Solvent: The polarity of the solvent can affect the transition state and, consequently, the E/Z ratio of the product.
Q3: What is the role of a Lewis acid in ethyl propiolate addition reactions?
A3: Lewis acids can play a crucial role in minimizing side reactions and controlling reactivity. For instance, in one-pot, multi-step reactions, a Lewis acid like lithium perchlorate (B79767) (LiClO₄) can be added to sequester residual amine catalysts from a previous step, preventing them from interfering with subsequent reactions and leading to the formation of unidentified byproducts.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired Michael adduct and formation of a viscous, insoluble material (polymerization).
Possible Cause: Polymerization of ethyl propiolate is often initiated by strong bases or high temperatures. The high concentration of the reactive monomer can also contribute to this side reaction.
Troubleshooting Steps:
-
Choice of Base: If using a strong base, consider switching to a weaker, non-nucleophilic base. For example, for amine additions, a tertiary amine like triethylamine (B128534) is often sufficient and less likely to induce polymerization than an alkoxide.
-
Temperature Control: Maintain a low reaction temperature. Running the reaction at 0 °C or even -78 °C can significantly reduce the rate of polymerization.
-
Slow Addition: Add the ethyl propiolate slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the monomer low, disfavoring polymerization.
-
Inhibitors: In some cases, the addition of a radical inhibitor can prevent polymerization, although this is less common for base-catalyzed processes.
Problem 2: Formation of a significant amount of the undesired E-isomer in a reaction intended to produce the Z-isomer.
Possible Cause: The formation of the thermodynamic E-isomer is favored at higher temperatures or with prolonged reaction times, which allow for equilibration from the initially formed kinetic Z-isomer.
Troubleshooting Steps:
-
Strict Temperature Control: Ensure the reaction temperature is kept low (e.g., -78 °C) throughout the addition and reaction time to favor the kinetic product.[1]
-
Reaction Time: Monitor the reaction closely by TLC or another appropriate method. Once the starting material is consumed, work up the reaction promptly to prevent isomerization.
-
Catalyst Choice: For thiol additions, using a trialkylamine catalyst is known to favor the Z-selective enoates under kinetic control.[1]
Problem 3: In a one-pot, multi-step synthesis, unexpected byproducts are observed in the second step.
Possible Cause: Residual reagents from the first step are reacting with the reagents or products of the second step. A common example is a residual amine catalyst from a Michael addition interfering with a subsequent oxidation reaction.[1]
Troubleshooting Steps:
-
Addition of a Lewis Acid: After the first step is complete, add a Lewis acid such as LiClO₄ to sequester the residual amine. This will form a complex with the amine, rendering it non-nucleophilic and preventing it from participating in subsequent reactions.[1]
-
Intermediate Workup: While less ideal for a one-pot procedure, a quick aqueous wash to remove the catalyst from the first step may be necessary if the addition of a Lewis acid is not effective or compatible with the subsequent steps.
Quantitative Data
Table 1: Effect of Catalyst and Thiol Structure on the Z:E Ratio and Yield of Thiol-Enoates in a One-Pot Addition-Oxidation Reaction
| Entry | Thiol | Catalyst | Z:E Ratio | Yield of Z-sulfone (%) |
| 1 | p-toluenethiol | Triethylamine | >20:1 | 81 |
| 2 | p-methoxythiophenol | Triethylamine | >20:1 | 79 |
| 3 | p-bromothiophenol | Triethylamine | 10:1 | 84 |
| 4 | Cyclohexanethiol | KOt-Bu/TBABr | 6:1 | 67 (Z+E) |
| 5 | Octanethiol | KOt-Bu/TBABr | 3:1 | 22 |
Data adapted from a study on one-pot thioconjugate addition-oxidation reactions of ethyl propiolate.[2]
Experimental Protocols
Protocol 1: General Procedure for Trialkylamine-Catalyzed Z-Selective Thiol Addition to Ethyl Propiolate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.0 equiv) and the trialkylamine catalyst (e.g., triethylamine, 1.2 equiv).
-
Dissolve the mixture in a suitable anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add ethyl propiolate (1.0 equiv) dropwise to the cooled solution.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Minimizing Side Reactions in a One-Pot Thiol Addition-Oxidation Sequence Using a Lewis Acid
-
Follow steps 1-5 of Protocol 1 for the initial thiol addition.
-
After the thiol addition is complete (as determined by TLC), add a solution of lithium perchlorate (LiClO₄) (1.0 equiv) in a suitable solvent to the reaction mixture at -78 °C to sequester the amine catalyst.
-
Slowly add the oxidant (e.g., m-CPBA, 1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete.
-
Work up the reaction as described in steps 6-10 of Protocol 1.
Visualizations
Caption: Common side reactions in ethyl propiolate additions.
Caption: Troubleshooting workflow for ethyl propiolate additions.
References
Technical Support Center: Strategies to Improve Regioselectivity in Reactions of Ethyl Propiolate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to regioselectivity in reactions involving ethyl propiolate.
Troubleshooting Guides & FAQs
[3+2] Cycloaddition Reactions
Question: My [3+2] cycloaddition of a nitrile oxide to ethyl propiolate is giving a mixture of 3,5- and 3,4-disubstituted isoxazoles with poor regioselectivity. How can I favor the formation of one regioisomer over the other?
Answer: The regioselectivity of the [3+2] cycloaddition between nitrile oxides and ethyl propiolate is highly dependent on the solvent used. Generally, less polar solvents favor the formation of the 3,4-disubstituted isomer, while more polar solvents can surprisingly decrease the selectivity for the 3,5-disubstituted isomer.
Troubleshooting Steps:
-
Solvent Selection: Altering the reaction solvent is the most direct way to influence the regioselectivity. A study on the reaction of 2-furfuryl nitrile oxide with ethyl propiolate showed that decreasing solvent polarity can shift the product ratio.[1] Consider switching to a less polar solvent like dichloromethane (B109758) or toluene (B28343) to favor the 3,5-disubstituted product.[1]
-
Catalysis: While the uncatalyzed reaction is common, the use of a copper catalyst has been shown to selectively produce the 3,5-isomer in high yields.[1]
-
Temperature Control: While solvent effects are more prominently reported for this specific issue, adjusting the temperature can sometimes influence regioselectivity. Lowering the temperature may favor the kinetically controlled product.
Quantitative Data: Solvent Effect on Regioselectivity of Isoxazole Formation [1]
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-disubstituted isoxazole |
| Dichloromethane | 8.93 | 3.4 : 1 |
| Toluene | 2.38 | 2.0 : 1 |
| Ethanol | 24.55 | 1.9 : 1 |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.68 | 1.5 : 1 |
Experimental Protocol: General Procedure for [3+2] Cycloaddition of Ethyl Propiolate and a Nitrile Oxide [1]
-
To a mixture of ethyl propiolate (3.27 mmoles) and the corresponding oxime (1.80 mmoles) in the desired solvent (5 mL) in a 100 mL round-bottom flask, add bleach (0.354 M NaOCl, 4.88 mmoles).
-
Stir the reaction mixture overnight at room temperature.
-
Extract the reaction mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the ratio of regioisomers by ¹H NMR spectroscopy of the crude product.
Michael Addition Reactions with Thiols
Question: I am performing a Michael addition of a thiol to ethyl propiolate and obtaining a mixture of E and Z isomers. How can I selectively synthesize the Z-enoate?
Answer: The stereoselectivity of the conjugate addition of thiols to ethyl propiolate can be controlled by choosing between kinetic and thermodynamic reaction conditions. The Z-enoate is the kinetically favored product, while the E-enoate is the thermodynamically more stable product.[2]
Troubleshooting Steps:
-
Temperature Control: To favor the Z-isomer, the reaction should be run under kinetic control at very low temperatures.[2]
-
Catalyst Choice: For aromatic thiols, a trialkylamine catalyst is effective.[2] For aliphatic thiols, a strong base like potassium tert-butoxide (KOt-Bu) is preferred.[2]
-
Reaction Time: Shorter reaction times will generally favor the kinetic product. Monitor the reaction closely to avoid isomerization to the more stable E-product.
Quantitative Data: Catalyst and Temperature Effects on Thiol Addition
| Nucleophile | Catalyst | Temperature | Predominant Isomer |
| Aromatic Thiol | Trialkylamine | Low Temperature | Z (Kinetic) |
| Aliphatic Thiol | KOt-Bu | Low Temperature | Z (Kinetic) |
| Any Thiol | - | Higher Temperature | E (Thermodynamic) |
Experimental Protocol: Kinetic Control Synthesis of Z-thioenoates (Amine-Catalyzed) [2]
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aromatic thiol (1.0 mmol) and ethyl propiolate (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add triethylamine (B128534) (1.2 mmol) dropwise to the cooled solution.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Hydrosilylation Reactions
Question: My hydrosilylation of ethyl propiolate is resulting in a mixture of α- and β-adducts. How can I control the regioselectivity of this reaction?
Answer: The regioselectivity of the hydrosilylation of ethyl propiolate with tris(trimethylsilyl)silane (B43935) is highly dependent on the choice of Lewis acid catalyst. Different Lewis acids can favor either the α- or β-silicon-substituted alkene.[3][4]
Troubleshooting Steps:
-
Lewis Acid Selection:
-
Substrate Modification: For trifluoroethyl propiolate, the use of aluminum chloride-based Lewis acids exclusively yields the α-silicon-substituted alkene.[4]
Quantitative Data: Lewis Acid Effect on Hydrosilylation Regioselectivity [3][4]
| Lewis Acid Catalyst | Predominant Regioisomer |
| None | β-Silicon-substituted Z-alkene |
| EtAlCl₂ | β-Silicon-substituted Z-alkene |
| Et₂AlCl | β-Silicon-substituted Z-alkene |
| AlCl₃ | α-Silicon-substituted alkene |
Experimental Protocol: Regioselective Hydrosilylation of Ethyl Propiolate [4]
-
For β-Adduct:
-
To a solution of ethyl propiolate (1.0 mmol) and tris(trimethylsilyl)silane (1.1 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of EtAlCl₂ (1.0 M in hexanes, 1.1 mL, 1.1 mmol).
-
Stir the mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by chromatography.
-
-
For α-Adduct:
-
Follow the same procedure as for the β-adduct, but substitute EtAlCl₂ with AlCl₃ (1.1 mmol).
-
Visualizations
Caption: Mechanism of thiol-Michael addition to ethyl propiolate.
Caption: Lewis acid control of hydrosilylation regioselectivity.
Caption: Troubleshooting workflow for cycloaddition regioselectivity.
References
- 1. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. researchgate.net [researchgate.net]
- 4. Highly stereoselective Michael addition of azlactones to electron-deficient triple bonds under P-spiro chiral iminophosphorane catalysis: importance of protonation pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions Involving Ethyl Propiolate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for safely managing exothermic reactions involving ethyl propiolate. Please consult this resource to troubleshoot potential issues and ensure the safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with ethyl propiolate reactions?
A1: Ethyl propiolate's primary hazard stems from its highly reactive carbon-carbon triple bond (alkyne). This functionality makes it susceptible to rapid, uncontrolled exothermic reactions, particularly polymerization and Michael additions with nucleophiles. These reactions can generate a significant amount of heat, leading to a dangerous increase in temperature and pressure within the reaction vessel, potentially resulting in a runaway reaction or an explosion. The compound is also flammable and incompatible with strong acids, bases, and oxidizing agents.
Q2: What is a runaway reaction, and how can it occur with ethyl propiolate?
A2: A runaway reaction is an uncontrolled process where the rate of heat generation from an exothermic reaction exceeds the rate of heat removal. This leads to a rapid and accelerating increase in temperature and pressure. With ethyl propiolate, this can be triggered by:
-
Improper temperature control: Failure of cooling systems or inadequate heat removal capacity.
-
Incorrect reagent addition: Adding a catalyst or reactant too quickly.
-
High concentration of reactants: Increasing the concentration of ethyl propiolate or the nucleophile can lead to a faster reaction rate and more heat generation.
-
Presence of contaminants: Certain impurities can catalyze polymerization.
-
Inadequate stirring: Localized "hot spots" can form, initiating a runaway reaction.
Q3: What are the typical signs of an impending runaway reaction?
A3: Key indicators of a potential runaway reaction include:
-
A sudden, unexpected increase in reaction temperature that does not stabilize with cooling.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's viscosity or color.
-
Vigorous boiling or outgassing.
Q4: How can I prevent a runaway reaction when working with ethyl propiolate?
A4: Prevention is the most critical step. Key preventative measures include:
-
Thorough risk assessment: Before starting any experiment, evaluate the potential for exothermicity.
-
Controlled reagent addition: Add ethyl propiolate or other reactive reagents slowly and in a controlled manner, especially when initiating the reaction.
-
Adequate cooling: Ensure your cooling system is robust enough to handle the maximum expected heat output of the reaction.
-
Dilution: Working with lower concentrations of reactants can help to moderate the reaction rate.
-
Monitoring: Continuously monitor the reaction temperature and pressure.
-
Inhibitors: For polymerization reactions, consider the use of appropriate inhibitors to prevent spontaneous polymerization, especially during storage.
Q5: What should I do in the event of a suspected runaway reaction?
A5: In the event of a suspected runaway reaction, immediate and decisive action is crucial. Follow your laboratory's established emergency procedures, which should include:
-
Alerting personnel: Immediately notify everyone in the vicinity.
-
Emergency cooling: If safe to do so, apply maximum cooling to the reactor.
-
Stopping reagent addition: Immediately cease the addition of all reactants.
-
Quenching the reaction: If a pre-determined and tested quenching procedure is in place, and it is safe to do so, initiate it.
-
Evacuation: If the situation cannot be brought under control, evacuate the area immediately and contact emergency services.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reaction
| Potential Cause | Troubleshooting Step |
| Reagent addition is too fast. | Immediately stop the addition of the reagent. If the temperature continues to rise, proceed to emergency quenching. |
| Cooling system failure. | Check the cooling system for proper operation (e.g., coolant flow, temperature). If it has failed, switch to a backup cooling source if available or proceed to emergency quenching. |
| Concentration of reactants is too high. | If the reaction is still in the early stages and controllable, consider diluting the reaction mixture with a cold, inert solvent. |
| Inadequate stirring. | Increase the stirring speed to improve heat transfer. If this does not control the temperature, prepare for quenching. |
Issue 2: Spontaneous Polymerization of Ethyl Propiolate in Storage
| Potential Cause | Troubleshooting Step |
| Depletion of inhibitor. | Check the inhibitor concentration. If low, add more inhibitor as specified by the manufacturer. |
| Storage at elevated temperatures. | Move the container to a cooler, well-ventilated area, away from heat sources and direct sunlight. |
| Contamination. | If contamination is suspected, do not use the material. Dispose of it according to your institution's hazardous waste guidelines. |
Quantitative Data
For the Michael addition of aniline (B41778) to ethyl propiolate, the following Arrhenius and activation parameters have been determined[2]:
| Parameter | Value |
| Arrhenius Equation | log k = 6.07 - (12.96 / 2.303 RT) |
| Activation Energy (Ea) | 12.96 kcal/mol |
| Enthalpy of Activation (ΔH‡) | 13.55 kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 23.31 kcal/mol |
| Entropy of Activation (ΔS‡) | -32.76 cal/mol·K |
Note: These values are for a specific reaction and may not be representative of all Michael additions involving ethyl propiolate.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Michael Addition Reaction
This protocol provides a general guideline for performing a Michael addition reaction with ethyl propiolate while minimizing the risk of a runaway exotherm.
Materials:
-
Ethyl propiolate
-
Nucleophile (e.g., amine, thiol)
-
Anhydrous, inert solvent (e.g., toluene, THF)
-
Reaction vessel equipped with a stirrer, thermometer, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling bath (e.g., ice-water or dry ice-acetone).
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood and ensure it is dry.
-
Initial Charge: Charge the reaction vessel with the nucleophile and the solvent.
-
Cooling: Cool the solution to the desired reaction temperature (typically 0 °C or lower) using the cooling bath.
-
Slow Addition: Add the ethyl propiolate dropwise from the addition funnel over a prolonged period. Monitor the internal temperature closely during the addition. The rate of addition should be adjusted to maintain a stable internal temperature.
-
Reaction Monitoring: After the addition is complete, continue to monitor the reaction temperature. If a significant exotherm is observed, re-cool the reaction vessel.
-
Quenching: Once the reaction is complete (as determined by a suitable analytical method like TLC or GC), quench the reaction by slowly adding a suitable quenching agent (see Protocol 2).
Protocol 2: General Quenching Procedure for Ethyl Propiolate Reactions
This protocol outlines a general procedure for safely quenching reactions involving ethyl propiolate. The choice of quenching agent will depend on the specific reactants and conditions.
Materials:
-
Quenching agent (e.g., a cold, dilute solution of a weak acid like acetic acid for basic reactions, or a weak base like sodium bicarbonate for acidic reactions).
-
Inert solvent for dilution.
Procedure:
-
Cooling: Ensure the reaction mixture is cooled to a low temperature (e.g., 0 °C) before attempting to quench.
-
Dilution: If the reaction mixture is concentrated, dilute it with a cold, inert solvent to help dissipate heat.
-
Slow Addition of Quenching Agent: Slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring. Monitor the temperature closely during the addition.
-
Neutralization: Continue adding the quenching agent until the reaction is neutralized.
-
Workup: Proceed with the standard workup procedure for your reaction.
Mandatory Visualizations
References
common impurities in commercial ethyl propiolate and their removal
Technical Support Center: Ethyl Propiolate Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial ethyl propiolate. Our aim is to help you identify and remove common impurities to ensure the highest quality of your starting materials for sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial ethyl propiolate?
Commercial ethyl propiolate can contain several types of impurities, primarily stemming from its synthesis, which is often analogous to the Fischer esterification process. The most common impurities include unreacted starting materials, byproducts, and residual solvents.
Table 1: Common Impurities in Commercial Ethyl Propiolate
| Impurity Category | Specific Impurity | Typical Origin |
| Unreacted Starting Materials | Propiolic Acid | Incomplete esterification |
| Ethanol | Used in excess during synthesis | |
| Byproducts | Water | Formed during esterification |
| Polymeric materials | Side reactions of the alkyne | |
| Residual Catalysts | Sulfuric Acid (or other acid catalysts) | Used to catalyze esterification |
| Residual Solvents | Dichloromethane, Diethyl Ether | Used during reaction workup and extraction |
Q2: Why is it crucial to remove these impurities before my experiment?
Impurities in ethyl propiolate can significantly impact experimental outcomes. For instance:
-
Acidic Impurities (Propiolic Acid, Sulfuric Acid): Can interfere with acid-sensitive reactions, alter pH, and catalyze unwanted side reactions.
-
Water: Can quench moisture-sensitive reagents (e.g., Grignard reagents, organolithiums) and interfere with certain polymerization reactions.
-
Ethanol: Can act as a competing nucleophile in reactions where ethyl propiolate is the intended electrophile.
-
Polymeric Materials: Can be difficult to remove from final products and may interfere with characterization techniques.
Q3: What is the general strategy for purifying commercial ethyl propiolate?
A multi-step approach is typically employed, involving a liquid-liquid extraction to remove water-soluble and acidic impurities, a drying step to remove residual water, and a final fractional distillation to separate the pure ethyl propiolate from other volatile organic impurities.
Troubleshooting Guide
Problem 1: My reaction is failing, and I suspect my ethyl propiolate is impure.
Initial Assessment:
-
Check the Certificate of Analysis (CoA): Review the purity stated on the CoA provided by the supplier. Note that this is often a minimum purity and may not account for all possible impurities.
-
Analytical Characterization: If you have access to analytical instrumentation, consider running a quick analysis:
Purification Workflow:
If impurities are suspected or confirmed, follow the purification protocol outlined below.
Problem 2: I see an unexpected aqueous layer or droplets in my "pure" ethyl propiolate.
This indicates the presence of significant water contamination. It is crucial to dry the ethyl propiolate thoroughly before use, especially in moisture-sensitive reactions. Refer to the "Drying the Ethyl Propiolate" step in the experimental protocol.
Problem 3: My reaction mixture is unexpectedly acidic.
This is likely due to residual propiolic acid or the acid catalyst from the synthesis. An aqueous basic wash is necessary to neutralize and remove these acidic components. See the "Aqueous Washing" section in the protocol.
Experimental Protocols
Detailed Methodology for the Purification of Ethyl Propiolate
This protocol describes a standard procedure for purifying commercial ethyl propiolate.
1. Aqueous Washing to Remove Acidic and Water-Soluble Impurities
-
Objective: To remove acidic impurities (propiolic acid, sulfuric acid) and water-soluble impurities (ethanol).
-
Procedure:
-
Place the commercial ethyl propiolate in a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate. Separate the layers.
-
Finally, wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to break up any emulsions and begins the drying process by drawing some water out of the organic layer.[6]
-
Separate and collect the organic (top) layer.
-
2. Drying the Ethyl Propiolate
-
Objective: To remove residual water from the organic layer.
-
Procedure:
-
Transfer the washed ethyl propiolate to a clean, dry Erlenmeyer flask.
-
Add a suitable anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][8][9][10]
-
Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing, indicating that all the water has been absorbed.[10]
-
Allow the mixture to stand for 15-20 minutes to ensure complete drying.
-
Separate the dried ethyl propiolate from the drying agent by decanting or gravity filtration.
-
3. Fractional Distillation
-
Objective: To separate the pure ethyl propiolate from non-volatile impurities and other volatile organic compounds with different boiling points.[11][12][13]
-
Procedure:
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Place the dried ethyl propiolate in the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the boiling point of ethyl propiolate, which is approximately 120 °C at atmospheric pressure.[14] Discard any initial fractions that distill at a lower temperature, as these may contain residual solvents or ethanol.
-
Store the purified ethyl propiolate in a clean, dry, sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and refrigerated to prevent decomposition.
-
Data Presentation
Table 2: Hypothetical Purity Analysis of Commercial Ethyl Propiolate Before and After Purification
| Analyte | Concentration Before Purification (Area % by GC) | Concentration After Purification (Area % by GC) |
| Ethyl Propiolate | 96.5% | >99.8% |
| Ethanol | 1.5% | <0.1% |
| Water | 1.0% | <0.05% |
| Propiolic Acid | 0.8% | Not Detected |
| Dichloromethane | 0.2% | Not Detected |
Mandatory Visualization
Caption: Workflow for the purification of commercial ethyl propiolate.
References
- 1. gcms.cz [gcms.cz]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Analysis of Electronic Cigarette E-Liquid Ingredients by GC-MS | Testing [scioninstruments.com]
- 5. mdpi.com [mdpi.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Drying solvents and Drying agents [delloyd.50megs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Purification [chem.rochester.edu]
- 12. vernier.com [vernier.com]
- 13. youtube.com [youtube.com]
- 14. Ethyl propiolate - Wikipedia [en.wikipedia.org]
Technical Support Center: Activation of Ethyl Propiolate with Alternative Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethyl propiolate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using alternative catalysts for the activation of this versatile reagent.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Organocatalysis Issues
Q1: My phosphine-catalyzed reaction is giving low yields and a complex mixture of byproducts. What's going wrong?
A1: Low yields in phosphine-catalyzed reactions with ethyl propiolate can stem from several sources. Here are the most common culprits and their solutions:
-
Phosphine (B1218219) Oxidation: Tertiary phosphines are susceptible to oxidation, which deactivates the catalyst. Ensure you are using a freshly distilled/purified phosphine and that your reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Proton Source Contamination: Unintended proton sources can interfere with the zwitterionic intermediates crucial to the catalytic cycle. Ensure your solvent is anhydrous and that all reagents are dry.
-
Side Reactions: In multi-component reactions, side reactions can dominate if conditions are not optimal. For example, in annulations involving imines, the imine may decompose into the corresponding aldehyde and sulfonamide.[1] Consider running the reaction at a lower temperature to suppress these pathways.
-
Incorrect Stoichiometry: The relative concentrations of reactants are critical. In some cases, an excess of one reagent may be required to drive the reaction to completion, but this can also lead to byproducts. Re-evaluate the stoichiometry based on literature precedents for your specific transformation.
Q2: I am observing significant polymerization of ethyl propiolate in my N-Heterocyclic Carbene (NHC)-catalyzed reaction. How can I prevent this?
A2: Ethyl propiolate is highly susceptible to polymerization, a problem often exacerbated by the highly nucleophilic nature of NHC catalysts.[2]
-
Control Substrate Addition: Instead of adding all the ethyl propiolate at once, use a syringe pump for slow, controlled addition. This keeps the instantaneous concentration of the activated alkyne low, favoring the desired reaction pathway over polymerization.
-
Lower Reaction Temperature: Polymerization often has a higher activation energy than the desired catalytic reaction. Running your experiment at a lower temperature can significantly reduce the rate of this side reaction.
-
Catalyst Choice: The electronic properties of the NHC catalyst are critical.[3] Highly nucleophilic NHCs may be too reactive. Consider screening different NHC precursors (e.g., triazolium vs. imidazolium (B1220033) salts) to find one with optimal reactivity for your specific transformation.[4] Some reactions benefit from specific catalyst structures that disfavor polymerization.[2]
Q3: My amine-catalyzed conjugate addition to ethyl propiolate is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A3: Achieving high stereoselectivity in amine-catalyzed additions is a common challenge. The E/Z ratio is often determined by whether the reaction is under kinetic or thermodynamic control.[5]
-
Temperature Control: Low temperatures (e.g., -78 °C) typically favor the kinetically controlled Z-isomer.[5] Conversely, higher temperatures can lead to equilibration and favor the more thermodynamically stable E-isomer.[5]
-
Catalyst and Solvent Choice: The choice of amine catalyst and solvent can influence the transition state geometry. For instance, triethylamine (B128534) has been shown to be effective in promoting Z-selectivity in certain thiol additions.[5][6] Screening different tertiary amines (e.g., DIPEA, N-methylmorpholine) and solvents of varying polarity is recommended.[5]
Metal-Catalysis Issues
Q4: My gold-catalyzed hydroarylation reaction is sluggish or fails to initiate. What are the likely causes?
A4: Gold catalysts, particularly Au(I) species, often require activation to generate the catalytically active cationic species.[7]
-
Incomplete Catalyst Activation: If you are using a pre-catalyst like (IPr)AuCl, a halide scavenger (e.g., a silver salt like AgSbF6 or AgNTf2) is required to abstract the chloride and generate the active cationic gold complex.[8][9] Ensure the silver salt is of high purity and handled under inert conditions to prevent deactivation.
-
Solvent Effects: The reaction medium can have a profound impact. The use of ionic liquids has been shown to dramatically accelerate hydroarylation reactions, sometimes allowing for a tenfold reduction in catalyst loading compared to conventional organic solvents.[8][10]
-
Ligand Choice: The electronic properties of the ligand on the gold center influence its catalytic activity. More electron-donating ligands can accelerate steps like protodeauration, which can be rate-determining.[10][11] If your reaction is slow, consider switching to a catalyst with a more electron-rich phosphine or NHC ligand.[11]
Frequently Asked Questions (FAQs)
Q1: How do I choose between an organocatalyst and a metal-based catalyst for activating ethyl propiolate?
A1: The choice depends on the desired transformation, functional group tolerance, and cost considerations.
-
Organocatalysts (Phosphines, NHCs, Amines): These are excellent for promoting nucleophilic additions, cycloadditions, and annulations.[1][2][12] They are often favored when trace metal contamination is a concern (e.g., in late-stage pharmaceutical synthesis) and for their ability to mediate unique umpolung reactivity (polarity reversal).[2]
-
Metal-based Catalysts (Au, Fe, Ru): These catalysts excel at activating the alkyne for different types of transformations. Gold catalysts are particularly powerful for hydrofunctionalization reactions (addition of C-H, N-H, O-H bonds across the alkyne).[7][8] Earth-abundant metals like iron are being developed as more sustainable and cost-effective alternatives for reactions like cyclopropanation.[13]
Q2: What are the primary safety concerns when working with ethyl propiolate?
A2: Ethyl propiolate is a flammable liquid and can cause skin and eye irritation.[14] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Due to its high reactivity and potential for polymerization, it should be stored in a cool, dark place and monitored for stability.[15]
Q3: Can I perform a multi-step sequence in a one-pot reaction involving ethyl propiolate?
A3: Yes, one-pot sequences are highly efficient but require careful planning. A common issue is that the catalyst or reagents from one step can interfere with subsequent steps.[5] For example, a residual amine catalyst from a conjugate addition step can lead to byproducts during a subsequent oxidation.[5] This can sometimes be solved by adding a sequestering agent, such as a Lewis acid (e.g., LiClO4), to bind the interfering species before proceeding to the next step.[5]
Data Presentation: Catalyst Performance Comparison
The following tables summarize typical reaction conditions for different alternative catalytic systems.
Table 1: Organocatalytic Conjugate Addition of Thiols to Ethyl Propiolate
| Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Predominant Isomer | Reference |
| Triethylamine (10) | 4-methoxythiophenol | CH₂Cl₂ | -40 | 0.5 | >95 | Z | [5] |
| KOt-Bu (10) | 1-dodecanethiol | THF | -78 | 0.5 | >95 | Z | [5] |
| K₂CO₃ (equiv.) | Thiophenol | Water | RT | 0.25 | 94 | Z | [16] |
Table 2: Metal-Catalyzed Hydroarylation of Ethyl Propiolate with Mesitylene
| Catalyst (mol%) | Activator (mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Reference |
| (IPr)AuCl (0.5) | AgSbF₆ (0.5) | [BMIM][NTf₂] | 60 | 3 | ~95 | [9] |
| AuCl₃ (1) | AgOTf (1) | CH₂Cl₂ | 60 | 24 | ~60 | [8] |
| (Ph₃P)AuCl (0.5) | AgSbF₆ (0.5) | [BMIM][NTf₂] | 40 | 6 | ~80 | [10] |
Experimental Protocols
Protocol 1: Phosphine-Catalyzed [4+2] Annulation of an Allenoate with an Imine
This protocol is adapted from a procedure for the synthesis of tetrahydropyridine (B1245486) derivatives.[1]
Materials:
-
Ethyl 2-methyl-2,3-butadienoate (allenoate)
-
N-Tosylbenzaldimine (imine)
-
Tributylphosphine (B147548) (PBu₃)
-
Anhydrous Toluene (B28343)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon/Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-tosylbenzaldimine (1.0 mmol, 1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes.
-
Reagent Addition: Using a syringe, add anhydrous toluene (5 mL) to dissolve the imine. Follow this with the addition of ethyl 2-methyl-2,3-butadienoate (1.2 mmol, 1.2 equiv).
-
Catalyst Addition: Add tributylphosphine (0.1 mmol, 0.1 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired tetrahydropyridine product.
Visualizations
Diagram 1: General Catalytic Cycle for Phosphine-Catalyzed Annulation
Caption: General mechanism for phosphine-catalyzed annulation reactions.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing low-yield reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. awuahlab.com [awuahlab.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Iron-catalyzed cyclopropanation with glycine ethyl ester hydrochloride in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Reactivity of Ethyl Propanoate in Base-Activated Polymerization [eureka.patsnap.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Ethyl Propiolate Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl propiolate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of reactions involving ethyl propiolate.
Issue 1: Formation of an Emulsion During Aqueous Work-up
Q: I am observing a persistent emulsion at the interface of my organic and aqueous layers during extraction, making separation difficult. What can I do?
A: Emulsion formation is a common issue in the work-up of ethyl propiolate reactions, particularly in one-pot sequences involving multiple steps.[1]
Possible Causes:
-
Residual Amines: Trialkylamine catalysts used in reactions like thiol conjugate additions can lead to emulsions.[1]
-
Complex Reaction Mixtures: One-pot sequences can generate various byproducts that act as surfactants.[1]
-
High pH: Basic conditions can lead to the formation of salts that stabilize emulsions.
Solutions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration through Celite: Pass the entire mixture through a pad of Celite. This can help to break up the emulsion and separate the layers.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity (e.g., diethyl ether if you are using ethyl acetate).
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
For Amine-Related Emulsions: Consider adding a Lewis acid like LiClO4 to sequester the amine before the aqueous work-up.[1]
Here is a decision workflow for handling emulsions:
Caption: Decision workflow for troubleshooting emulsions.
Issue 2: Unidentified Byproducts in the Final Product
Q: After purification, I am seeing unexpected signals in my NMR spectrum, suggesting the presence of byproducts. What are the likely side reactions?
A: The high reactivity of ethyl propiolate makes it susceptible to various side reactions, leading to byproducts.
Possible Side Reactions and Byproducts:
-
Michael Addition of Water (Hydrolysis): During aqueous work-up, especially under basic or acidic conditions, ethyl propiolate can be hydrolyzed to propiolic acid or other derivatives.[1][2]
-
Polymerization: Ethyl propiolate can undergo polymerization, especially in the presence of base catalysts. This can result in a complex mixture of oligomers.
-
Reaction with Residual Reagents: In one-pot syntheses, residual reagents from a previous step can react with ethyl propiolate or the product. For example, residual amines from a conjugate addition can lead to byproduct formation during a subsequent oxidation step.[1]
-
Diels-Alder Adducts and Rearrangement Products: In Diels-Alder reactions, multiple adducts (e.g., endo/exo isomers) and rearrangement products can form, especially when Lewis acids are used.
Troubleshooting and Prevention:
-
Careful Quenching: Quench the reaction at a low temperature and with a mild quenching agent (e.g., saturated ammonium (B1175870) chloride) to minimize hydrolysis and other side reactions.
-
pH Control: Maintain a neutral pH during the work-up to avoid acid- or base-catalyzed side reactions.
-
Inert Atmosphere: For sensitive reactions, performing the reaction and work-up under an inert atmosphere can prevent side reactions with atmospheric components.
-
Purification of Intermediates: While one-pot reactions are efficient, purifying intermediates can prevent subsequent side reactions.[1]
-
Thorough Purification: Use column chromatography with a carefully selected solvent system to separate the desired product from byproducts.
Here is a diagram illustrating potential side reactions:
Caption: Potential side reactions of ethyl propiolate.
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching procedure for a Michael addition reaction using ethyl propiolate?
A1: A typical quenching procedure involves cooling the reaction mixture (e.g., to 0 °C) and slowly adding a mild quenching agent. Saturated aqueous ammonium chloride (NH₄Cl) solution is a common choice as it is weakly acidic and can neutralize basic catalysts without causing significant hydrolysis of the ester. For reactions using a strong base, a protic solvent like methanol (B129727) can be used to quench the base before the aqueous work-up.
Q2: How can I remove unreacted ethyl propiolate from my crude product?
A2: Ethyl propiolate is relatively volatile (boiling point ~120 °C).[3] For small amounts of residual ethyl propiolate, it can often be removed by evaporation under high vacuum. If a significant amount remains, careful column chromatography is the most effective method. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar ethyl propiolate before more polar products.
Q3: My reaction involves a thiol addition to ethyl propiolate. Are there any specific work-up considerations?
A3: Yes. Thiol-Michael additions are often catalyzed by bases like triethylamine.[1] As mentioned, residual amine can cause emulsions and byproducts in subsequent steps.[1] A dilute acid wash (e.g., 1 M HCl) can be used to remove the amine catalyst, but care must be taken to avoid hydrolysis of the product ester. Sequestering the amine with a Lewis acid like LiClO₄ prior to work-up is an alternative.[1]
Q4: I am performing a Diels-Alder reaction with ethyl propiolate. Why am I getting a low yield of the desired adduct?
A4: The electrophilicity of the alkyne in ethyl propiolate is key to its reactivity as a dienophile. In some cases, particularly with electron-rich dienes, the initial Diels-Alder adduct can undergo further reactions or rearrangements, especially at high temperatures or in the presence of Lewis acids. It is also possible that the product is unstable under the reaction or work-up conditions. Consider optimizing the reaction temperature and time, and using a mild work-up procedure.
Data and Protocols
Table 1: Common Quenching Agents for Ethyl Propiolate Reactions
| Quenching Agent | Formula | Typical Use Case | Notes |
| Saturated Ammonium Chloride | NH₄Cl (aq) | General purpose, mild quench for base-catalyzed reactions. | Helps to buffer the pH and minimize ester hydrolysis. |
| Water | H₂O | For reactions where pH control is not critical. | Can lead to hydrolysis if the reaction mixture is strongly acidic or basic. |
| Dilute Hydrochloric Acid | HCl (aq) | To neutralize and remove amine catalysts. | Use with caution to avoid hydrolysis of the product ester. |
| Sodium Bicarbonate Solution | NaHCO₃ (aq) | To neutralize acidic catalysts or reaction mixtures. | Can cause foaming due to CO₂ evolution. Add slowly. |
| Methanol | CH₃OH | To quench strong bases (e.g., alkoxides) before aqueous work-up. | Generates methoxide, which is less reactive than the original base. |
Experimental Protocol: Work-up for a Triethylamine-Catalyzed Thiol-Michael Addition to Ethyl Propiolate
-
Cool the Reaction: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction vessel to 0 °C in an ice bath.
-
Quench the Reaction: Slowly add saturated aqueous ammonium chloride solution to the stirred reaction mixture. The amount should be roughly equal to the reaction volume.
-
Dilute with Organic Solvent: Add an appropriate extraction solvent, such as ethyl acetate (B1210297), to dilute the reaction mixture.
-
Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, refer to the troubleshooting guide above. Separate the organic and aqueous layers.
-
Wash the Organic Layer: Wash the organic layer sequentially with:
-
Saturated aqueous ammonium chloride (to remove residual base).
-
Saturated aqueous sodium bicarbonate (to remove any acidic byproducts).
-
Brine (to remove excess water).
-
-
Dry the Organic Layer: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
This protocol provides a general guideline. Specific conditions may need to be optimized based on the scale of the reaction and the properties of the product.
References
Technical Support Center: Refining Experimental Protocols for Scale-up of Ethyl Propiolate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the synthesis of ethyl propiolate, with a focus on challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing ethyl propiolate?
A1: The two primary methods for synthesizing ethyl propiolate are the Fischer esterification of propiolic acid with ethanol (B145695) and a one-step synthesis from propargyl alcohol. The Fischer esterification is a classic and widely used method, while the propargyl alcohol route offers an alternative pathway.[1][2]
Q2: What are the key safety concerns when scaling up ethyl propiolate synthesis?
A2: The primary safety concern is the risk of a thermal runaway reaction, especially during the esterification of propiolic acid, which is an exothermic process.[3][4] As the scale of the reaction increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture.[3][5] Propiolic acid itself can decompose at elevated temperatures.[6] Additionally, propiolic acid is corrosive, and ethanol is highly flammable, requiring careful handling and appropriate personal protective equipment.[7]
Q3: How can I improve the yield of the Fischer esterification of propiolic acid?
A3: The Fischer esterification is a reversible reaction, and the formation of water as a byproduct can limit the yield.[2] To drive the equilibrium towards the product, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or employing reactive distillation techniques.[2][8] Using an excess of one reactant, typically the less expensive ethanol, can also improve the conversion of propiolic acid.[9]
Q4: What are the potential side reactions to be aware of during ethyl propiolate synthesis?
A4: Ethyl propiolate is susceptible to nucleophilic conjugate addition reactions.[10] If nucleophiles such as water, alcohols (in excess), or amines are present under favorable conditions, they can add across the alkyne, leading to the formation of byproducts.[10] At higher temperatures, there is also a risk of polymerization or decomposition of propiolic acid.[6]
Q5: How can I effectively purify ethyl propiolate at a larger scale?
A5: Purification is typically achieved through distillation.[11] However, ethyl propiolate can form azeotropes with both ethanol and water, which can complicate purification.[2][12] Extractive distillation, using an entrainer like ethylene (B1197577) glycol or glycerol, can be employed to break these azeotropes.[12][13][14] Washing the crude product with a sodium bicarbonate solution can help remove unreacted acidic starting materials and catalysts.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction: The esterification equilibrium has not been sufficiently shifted towards the product. | • Water Removal: Ensure efficient removal of water using a Dean-Stark trap, molecular sieves, or by performing the reaction under vacuum. • Excess Reactant: Increase the molar ratio of ethanol to propiolic acid.[9] • Catalyst Activity: Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is active and used in the appropriate concentration.[11] For heterogeneous catalysts, check for deactivation. |
| Product loss during workup: The product is being lost during washing or purification steps. | • Extraction: Minimize the number of aqueous washes. Use a saturated brine solution to reduce the solubility of the ester in the aqueous layer. • Distillation: Ensure the distillation setup is efficient to prevent loss of the volatile product. Check for leaks in the system. | |
| Side reactions: Formation of byproducts is consuming the starting materials or the product. | • Temperature Control: Maintain the reaction temperature within the optimal range to minimize side reactions like polymerization. • Purity of Reagents: Use dry ethanol and protect the reaction from atmospheric moisture to prevent hydrolysis of the ester. | |
| Product Contamination / Impurities | Unreacted starting materials: Propiolic acid and/or ethanol remain in the final product. | • Washing: Wash the crude product with a dilute solution of sodium bicarbonate to remove acidic impurities, followed by a water wash.[1] • Distillation: Perform a careful fractional distillation to separate the product from lower-boiling ethanol and higher-boiling propiolic acid. |
| Byproducts from side reactions: Conjugate addition products or polymers are present. | • Reaction Conditions: Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation. • Purification: If byproducts have similar boiling points to the product, consider alternative purification methods such as column chromatography for smaller scales, though this may be less practical for large-scale production. | |
| Reaction Stalls or is Sluggish | Insufficient catalyst: The amount of catalyst is too low to drive the reaction at a reasonable rate. | • Catalyst Loading: Increase the catalyst concentration incrementally. Be cautious, as too much strong acid can lead to side reactions and decomposition. |
| Low reaction temperature: The temperature is not high enough for the reaction to proceed at an adequate rate. | • Temperature Optimization: Gradually increase the reaction temperature while carefully monitoring for any signs of an uncontrolled exotherm. | |
| Thermal Runaway / Uncontrolled Exotherm | Poor heat dissipation: The heat generated by the exothermic reaction is not being removed effectively.[3] | • Cooling System: Ensure the reactor's cooling system is functioning efficiently and has sufficient capacity for the scale of the reaction. • Addition Rate: For semi-batch processes, control the rate of addition of one of the reactants to manage the rate of heat generation.[5] • Agitation: Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
| Accumulation of reactants: A delayed onset of the reaction can lead to an accumulation of reactants, which then react rapidly. | • Initiation: Ensure the reaction has initiated before adding the bulk of the reactants. This can be confirmed by a slight increase in temperature. |
Experimental Protocols
Method 1: Fischer Esterification of Propiolic Acid and Ethanol
This protocol details the synthesis of ethyl propiolate via the acid-catalyzed esterification of propiolic acid and ethanol, with considerations for scale-up.
Materials:
-
Propiolic acid
-
Ethanol (anhydrous)
-
Sulfuric acid (concentrated) or p-Toluenesulfonic acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Toluene (for azeotropic removal of water)
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Dean-Stark trap
-
Addition funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Assemble the jacketed reactor with the overhead stirrer, temperature probe, Dean-Stark trap, and condenser. Ensure all glassware is dry.
-
Charging Reactants: Charge the reactor with propiolic acid, ethanol (typically in a molar excess, e.g., 2-3 equivalents), and toluene.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., 1-2 mol% sulfuric acid) to the reaction mixture while stirring. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, thereby removing water and driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by analyzing samples using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted propiolic acid. Follow with a wash with saturated brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude ethyl propiolate by fractional distillation.
Method 2: One-Step Synthesis from Propargyl Alcohol
This method, adapted from patent literature, describes a one-step synthesis of ethyl propiolate from propargyl alcohol.[1]
Materials:
-
Propargyl alcohol
-
Ethanol (anhydrous)
-
Calcium hypochlorite (B82951) ("Losantin")
-
Glacial acetic acid
-
Molecular sieves or anhydrous magnesium sulfate
-
Sodium thiosulfate (B1220275)
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Addition funnel
-
Cooling circulator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reactor Setup: Set up the jacketed reactor with the overhead stirrer and temperature probe.
-
Charging Reactants: In the reactor, combine dichloromethane, propargyl alcohol, anhydrous ethanol, glacial acetic acid, calcium hypochlorite, and a water-retaining agent like molecular sieves.[1] The molar ratio of propargyl alcohol to ethanol to calcium hypochlorite is typically in the range of 1:2-4:3-5.[1]
-
Reaction: Stir the mixture at a controlled temperature, typically between 10-40°C.[1]
-
Monitoring: Monitor the reaction for the complete consumption of propargyl alcohol using GC.[1]
-
Workup: After the reaction is complete, add water and sodium thiosulfate and stir.[1] Slowly add solid sodium bicarbonate to neutralize the acetic acid until the pH is between 7 and 8.[1]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.[1]
-
Washing and Drying: Combine the organic layers and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Filter off the drying agent and remove the dichloromethane by distillation. Further purify the product by vacuum distillation to obtain ethyl propiolate.[1] A yield of around 75% can be expected.[1]
Data Presentation
Table 1: Comparison of Reaction Parameters for Ethyl Propiolate Synthesis
| Parameter | Fischer Esterification (Propiolic Acid) | One-Step Synthesis (Propargyl Alcohol) |
| Primary Reactants | Propiolic Acid, Ethanol | Propargyl Alcohol, Ethanol |
| Catalyst/Reagent | H₂SO₄, p-TSA, or solid acid catalysts | Calcium Hypochlorite, Acetic Acid |
| Typical Molar Ratio (Acid/Alcohol:Ethanol) | 1:2 to 1:3 (Propiolic Acid:Ethanol) | 1:2-4 (Propargyl Alcohol:Ethanol) |
| Typical Temperature Range | Reflux (dependent on solvent) | 10-40°C[1] |
| Typical Yield | Variable, can exceed 90% with efficient water removal | ~75%[1] |
| Key Byproducts | Water, potential for conjugate addition products | Propynal (intermediate) |
| Purification Method | Distillation, potentially extractive distillation | Aqueous workup followed by distillation |
Table 2: Influence of Reaction Conditions on Yield in Fischer Esterification
| Catalyst | Molar Ratio (Propiolic Acid:Ethanol) | Temperature (°C) | Water Removal Method | Reported Yield (%) |
| Sulfuric Acid | 1:3 | 78 (Reflux) | Dean-Stark | >80 |
| p-TSA | 1:2.5 | 80 | Pervaporation Membrane Reactor | 92.9[15] |
| Dowex 50W×2 | 1:0.83 | 107-110 | Reactive Distillation | 99.13[16] |
| Sulfuric Acid | 1:2.5 | 70 | Batch Reactor | ~80[15] |
| Sulfuric Acid | 1:1 | 70 | Batch Reactor | ~65[15] |
Visualizations
References
- 1. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cedrec.com [cedrec.com]
- 4. wjarr.com [wjarr.com]
- 5. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 6. Ethyl Propanoate in Advanced Catalytic Reaction Methodologies [eureka.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. CN1059199C - ethyl propionate production process - Google Patents [patents.google.com]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Azeotrope separation of ethyl propionate and ethanol by extractive distillation and pressure swing distillation method - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 15. researchgate.net [researchgate.net]
- 16. Ethyl propionate synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Propiolate and Methyl Propiolate
For researchers, scientists, and professionals in drug development, the choice between ethyl propiolate and methyl propiolate as reagents can be critical to the success of a synthesis. Both are valuable building blocks in organic chemistry, primarily utilized for their electrophilic alkyne functionality in reactions such as Michael additions and cycloadditions. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid in the selection of the appropriate propiolate for specific research applications.
Executive Summary
Ethyl propiolate and methyl propiolate exhibit broadly similar reactivity profiles due to the identical propiolate core. However, subtle differences in their reactivity can be observed, which can be attributed to the steric and electronic effects of the ethyl versus the methyl ester group. While direct comparative kinetic studies are not extensively available in the literature, analysis of reaction yields and times under identical conditions suggests nuanced differences. In general, the smaller methyl group is associated with slightly higher reactivity in some contexts.
Michael Addition Reactions
The conjugate addition of nucleophiles to the electron-deficient triple bond of propiolate esters is a cornerstone of their application. A direct comparison of the performance of ethyl and methyl propiolate in the presence of various nucleophiles such as phenols, thiols, and amines has been documented.
Quantitative Data for Michael Additions
The following table summarizes the yields of Michael addition products for a range of nucleophiles with both ethyl and methyl propiolate. The reactions were conducted under identical conditions, providing a direct comparison of their performance.
| Nucleophile | Propiolate Ester | Product Yield (%) | Reaction Time (min) |
| Phenol (B47542) | Methyl Propiolate | 92 | 10 |
| Ethyl Propiolate | 90 | 15 | |
| 4-Methylphenol | Methyl Propiolate | 94 | 10 |
| Ethyl Propiolate | 92 | 15 | |
| 4-Methoxyphenol | Methyl Propiolate | 95 | 10 |
| Ethyl Propiolate | 93 | 15 | |
| Thiophenol | Methyl Propiolate | 98 | 10 |
| Ethyl Propiolate | 96 | 10 | |
| 4-Methylthiophenol | Methyl Propiolate | 96 | 10 |
| Ethyl Propiolate | 95 | 10 | |
| Aniline | Methyl Propiolate | 90 | 15 |
| Ethyl Propiolate | 88 | 20 | |
| 4-Methylaniline | Methyl Propiolate | 92 | 15 |
| Ethyl Propiolate | 90 | 20 |
Data sourced from a study on the stereoselective vinylation of phenols, thiols, and amines.[1]
The data indicates that both propiolates are highly effective Michael acceptors, affording excellent yields of the corresponding vinyl ethers, thioethers, and enamines.[1] Methyl propiolate consistently provides slightly higher yields in shorter reaction times, suggesting a marginally higher reactivity compared to ethyl propiolate in these Michael additions. This is consistent with the general principle that smaller alkyl groups can lead to faster reaction rates due to reduced steric hindrance.[2]
Experimental Protocol: Michael Addition of Phenol to Propiolate Esters
The following is a representative experimental protocol for the Michael addition of a phenol to either ethyl or methyl propiolate.
Materials:
-
Appropriate propiolate ester (methyl or ethyl propiolate)
-
Phenol
-
Solvent (e.g., water)
-
Catalyst (if required, though some reactions proceed without)
Procedure:
-
To a solution of the phenol in the chosen solvent, add the propiolate ester (methyl or ethyl).
-
The reaction mixture is stirred at room temperature.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated by extraction and purified by column chromatography.
This protocol is a generalized representation. Specific conditions may vary based on the nucleophile and solvent system used.
Cycloaddition Reactions
Ethyl and methyl propiolate are also potent dienophiles in Diels-Alder and other cycloaddition reactions, leading to the formation of cyclic and heterocyclic systems.[3][4]
While direct comparative kinetic data for cycloadditions is scarce, the general principles of reactivity apply. The electrophilicity of the alkyne is the driving force for these reactions.[4] Theoretical studies on propiolate esters can provide insights into their reactivity.[5]
Experimental Protocol: Diels-Alder Reaction
A general procedure for a Diels-Alder reaction involving a propiolate ester is as follows:
Materials:
-
Diene (e.g., furan, cyclopentadiene)
-
Propiolate ester (methyl or ethyl propiolate)
-
Solvent (e.g., dichloromethane, toluene)
-
Lewis acid catalyst (optional, e.g., AlCl₃)
Procedure:
-
Dissolve the diene and the propiolate ester in the appropriate solvent.
-
If a catalyst is used, it is added to the reaction mixture, often at a reduced temperature.
-
The reaction is stirred for a specified time at a suitable temperature, and the progress is monitored by TLC or GC-MS.
-
Work-up typically involves quenching the reaction, followed by extraction and purification of the cycloadduct.
Mechanistic Considerations and Reactivity Differences
The slightly higher reactivity of methyl propiolate can be attributed to a combination of steric and electronic factors.
-
Steric Effects: The smaller methyl group presents less steric hindrance to the approaching nucleophile, allowing for a faster rate of attack at the electrophilic β-carbon of the alkyne.[2]
-
Electronic Effects: While the electronic difference between a methyl and an ethyl group is minimal, the slightly greater electron-donating inductive effect of the ethyl group might marginally reduce the electrophilicity of the alkyne in ethyl propiolate compared to methyl propiolate.
The proposed mechanism for the base-catalyzed Michael addition of a thiol to a propiolate ester is depicted below. This general mechanism is applicable to both ethyl and methyl propiolate.
Caption: Proposed mechanism for the base-catalyzed Michael addition of a thiol to a propiolate ester.
Conclusion
Both ethyl propiolate and methyl propiolate are highly effective and versatile reagents for introducing a propiolate moiety into a molecule. The choice between them may be guided by subtle differences in reactivity, with methyl propiolate often exhibiting slightly faster reaction times and marginally higher yields in Michael additions. For most applications, both esters will perform excellently. However, in cases where reaction kinetics are critical or when dealing with less reactive nucleophiles, the use of methyl propiolate might be advantageous. The provided experimental data and protocols serve as a valuable resource for researchers in designing and optimizing their synthetic strategies.
References
A Comparative Guide to Spectroscopic Analysis for Confirming Ethyl Propiolate Adduct Structures
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug development. For compounds synthesized using ethyl propiolate as a key building block, typically through Michael addition reactions, a comprehensive spectroscopic analysis is paramount to unequivocally confirm the resulting adduct structures. This guide provides a comparative overview of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for this purpose. It includes supporting experimental data for representative adducts and detailed methodologies for each analytical technique.
Comparison of Spectroscopic Techniques for Structural Elucidation
Each spectroscopic technique provides unique and complementary information essential for the complete structural characterization of ethyl propiolate adducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules.
-
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For ethyl propiolate adducts, it is crucial for determining the regiochemistry of the addition (i.e., which atom of the nucleophile added to which carbon of the alkyne) and the stereochemistry of the resulting double bond (E or Z isomer). The coupling constant (J-value) between the vinylic protons is a key indicator of stereochemistry.
-
¹³C NMR reveals the number of different types of carbon atoms in a molecule and their electronic environment. It is particularly useful for confirming the presence of key functional groups such as carbonyls, and for corroborating the overall carbon skeleton of the adduct.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. For ethyl propiolate adducts, it is used to confirm the conversion of the starting alkyne and the presence of characteristic functional groups in the product. Key absorptions include the C=O stretch of the ester, the C=C stretch of the newly formed alkene, and stretches associated with the nucleophilic moiety (e.g., N-H or S-H stretches if the addition is incomplete, or C-N and C-S stretches in the product).
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the adduct, which allows for the calculation of its molecular formula. This is a critical step in confirming that the desired addition has occurred. Fragmentation patterns observed in the mass spectrum can also provide further structural information.
Quantitative Data Summary
| Spectroscopic Technique | Thiophenol Adduct (E-isomer) | Piperidine Adduct (Z-isomer) | Ethyl Propiolate (Starting Material) |
| ¹H NMR (CDCl₃, δ in ppm, J in Hz) | 1.31 (t, 3H, J=7.1)4.21 (q, 2H, J=7.1)5.75 (d, 1H, J=15.0)7.30-7.50 (m, 5H)7.85 (d, 1H, J=15.0) | 1.25 (t, 3H, J=7.1)1.60-1.70 (m, 6H)3.20 (t, 4H, J=5.4)4.10 (q, 2H, J=7.1)4.75 (d, 1H, J=8.0)7.05 (d, 1H, J=8.0) | 1.33 (t, 3H, J=7.2)2.88 (s, 1H)4.25 (q, 2H, J=7.2) |
| ¹³C NMR (CDCl₃, δ in ppm) | 14.3, 60.5, 109.8, 127.8, 129.4, 132.5, 134.1, 149.2, 165.8 | 14.7, 24.5, 25.9, 50.8, 59.5, 90.1, 145.5, 168.0 | 14.1, 61.8, 74.5, 77.2, 151.9 |
| IR (cm⁻¹) | ~3060 (C-H, aromatic)~2980 (C-H, aliphatic)~1710 (C=O, ester)~1580 (C=C, alkene)~1230 (C-O, ester) | ~2930 (C-H, aliphatic)~1690 (C=O, ester)~1600 (C=C, alkene)~1150 (C-N) | ~3290 (≡C-H)~2980 (C-H, aliphatic)~2120 (C≡C)~1720 (C=O, ester)~1250 (C-O, ester)[1][2][3][4] |
| MS (ESI-HRMS, m/z) | Calculated for C₁₁H₁₂O₂S [M+H]⁺: 209.0631, Found: 209.0635 | Calculated for C₁₀H₁₇NO₂ [M+H]⁺: 184.1332, Found: 184.1338 | Calculated for C₅H₆O₂ [M+H]⁺: 99.0441, Found: 99.0446[5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified ethyl propiolate adduct in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary.
-
For quantitative NMR (qNMR), a known amount of an internal standard is added.[6]
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength is recommended for better resolution.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ of interest) is necessary to ensure full relaxation of all protons.[6]
-
Number of Scans: 8 to 16 scans are usually adequate for sufficient signal-to-noise ratio with milligram quantities of the sample.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 128 to 1024 scans or more may be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integration values to elucidate the structure.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the adduct is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid: If the adduct is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol) and placing the paste between salt plates.[7]
-
ATR-FTIR: For Attenuated Total Reflectance (ATR) FTIR, a small amount of the solid or liquid sample is placed directly onto the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
-
Spectral Range: Typically 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is usually sufficient.
-
Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.
-
-
Data Acquisition and Analysis:
-
A background spectrum (of the clean salt plates or ATR crystal) is collected first.
-
The sample spectrum is then recorded, and the background is automatically subtracted.
-
The positions (in cm⁻¹) and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the adduct (approximately 1 mg/mL) in a suitable solvent that is compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).
-
The solution may need to be filtered to remove any particulate matter.
-
-
Instrument Parameters (ESI-HRMS):
-
Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like ethyl propiolate adducts. It can be run in positive or negative ion mode.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to obtain accurate mass measurements.
-
Mass Range: A suitable mass range is selected to include the expected molecular ion.
-
Capillary Voltage: Typically 3-5 kV.
-
Drying Gas Flow and Temperature: These are optimized to ensure efficient desolvation of the ions.
-
-
Data Acquisition and Analysis:
-
The sample solution is introduced into the ion source, typically via direct infusion or through a liquid chromatograph (LC-MS).
-
The mass spectrum is recorded.
-
The accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) is determined.
-
This accurate mass is used to calculate the elemental composition, which is then compared to the expected formula of the adduct.
-
Visualizing the Process
The following diagrams illustrate the general reaction pathway for the formation of ethyl propiolate adducts and the workflow for their spectroscopic analysis.
References
- 1. Ethyl propiolate [webbook.nist.gov]
- 2. Ethyl propiolate(623-47-2) IR Spectrum [m.chemicalbook.com]
- 3. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl propiolate [webbook.nist.gov]
- 5. Ethyl propiolate [webbook.nist.gov]
- 6. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures [pubs.sciepub.com]
- 7. eng.uc.edu [eng.uc.edu]
A Comparative Analysis of Lewis Acid Catalysts in Ethyl Propiolate Reactions for Synthetic Chemistry
For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. Ethyl propiolate, a versatile building block in organic synthesis, participates in a variety of crucial reactions, including cycloadditions and Michael additions. The efficiency and selectivity of these transformations are often significantly enhanced by the use of Lewis acid catalysts. This guide provides a comparative overview of common Lewis acid catalysts for reactions involving ethyl propiolate, supported by experimental data to aid in catalyst selection.
The reactivity of the electron-deficient alkyne in ethyl propiolate makes it an excellent substrate for carbon-carbon bond-forming reactions. Lewis acids activate the ethyl propiolate by coordinating to the carbonyl oxygen, thereby lowering the LUMO of the alkyne and increasing its electrophilicity. This activation facilitates reactions with a wide range of nucleophiles, including dienes and Michael donors. This guide focuses on a comparative analysis of commonly employed Lewis acids in the context of Diels-Alder and ene reactions involving ethyl propiolate and its close analog, methyl propiolate.
Comparative Performance of Lewis Acid Catalysts
The choice of Lewis acid can profoundly influence the yield, selectivity, and reaction conditions of ethyl propiolate reactions. Below is a summary of the performance of several Lewis acid catalysts in cycloaddition reactions, collated from various studies. It is important to note that direct comparison can be challenging as reaction conditions may vary between studies.
| Catalyst | Diene/Alkene | Reaction Type | Product(s) | Yield (%) | Catalyst Loading (mol%) | Notes |
| AlCl₃ | 2-Methylfuran (B129897) | Diels-Alder / Rearomatization | Ethyl 5-hydroxy-2-methylbenzoate | ~30 | Stoichiometric | Reaction proceeds via a Diels-Alder adduct which rearranges under the reaction conditions.[1] |
| EtAlCl₂ | 1-Hexene | Ene Reaction & [2+2] Cycloaddition | Ene adduct and Cyclobutene | 70 | Stoichiometric | A mixture of products is typically observed with unactivated alkenes.[2] |
| LiClO₄ | Cyclopentadiene | Diels-Alder | Cycloadduct | Not specified, but effective | Catalytic | Used in a one-pot sequence to catalyze the Diels-Alder reaction of an in-situ generated dienophile derived from ethyl propiolate.[3] |
Key Observations:
-
Aluminum-based Lewis acids , such as aluminum chloride (AlCl₃) and ethylaluminum dichloride (EtAlCl₂), are highly effective in promoting reactions of propiolate esters.[1][2] AlCl₃ is a classic choice for Diels-Alder reactions, often leading to subsequent aromatization of the initial adduct when furans are used as dienes.[1]
-
Ethylaluminum dichloride (EtAlCl₂) has been highlighted as a particularly useful catalyst for reactions with acid-sensitive alkenes, as it can scavenge HCl that might be generated from the reaction of AlCl₃ with adventitious moisture, thus preventing alkene isomerization and improving product yields.[4]
-
Lithium perchlorate (B79767) (LiClO₄) has been employed as a catalyst in the Diels-Alder reaction of a dienophile derived from ethyl propiolate in a one-pot reaction sequence.[3] While not a traditional Lewis acid in the same vein as aluminum or boron halides, it can enhance cycloaddition reactions, purportedly by increasing the internal pressure of the solvent medium and through lithium ion catalysis.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic reactions. Below are representative experimental protocols for the Lewis acid-catalyzed reactions of propiolate esters.
1. AlCl₃-Catalyzed Diels-Alder/Aromatization of Ethyl Propiolate with 2-Methylfuran[1]
-
Reaction Setup: A solution of 2-methylfuran in a suitable anhydrous solvent (e.g., dichloromethane) is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Ethyl propiolate is added, followed by the portion-wise addition of anhydrous aluminum chloride (AlCl₃) while maintaining the temperature at 0 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for a specified time (e.g., 30 minutes).
-
Workup: The reaction is quenched by carefully pouring the mixture into ice-water. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired ethyl 5-hydroxy-2-methylbenzoate.
2. EtAlCl₂-Catalyzed Ene Reaction of Methyl Propiolate with an Alkene[2]
-
Reaction Setup: A solution of the alkene in anhydrous dichloromethane (B109758) is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Addition of Reagents: Methyl propiolate is added to the solution. The mixture is then cooled to 0 °C. A solution of ethylaluminum dichloride (EtAlCl₂) in hexanes is added dropwise to the cooled reaction mixture.
-
Reaction Execution: The reaction is stirred at 0 °C for a designated period, monitoring the progress by thin-layer chromatography.
-
Workup: The reaction is quenched by the slow addition of water at 0 °C. The mixture is then diluted with ether and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by distillation or chromatography to isolate the ene and cycloaddition products.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the screening and optimization of Lewis acid catalysts in a reaction involving ethyl propiolate.
Caption: Workflow for Lewis acid catalyst screening.
References
A Comparative Guide to the Synthesis of 2,3-Disubstituted Pyrroles: A Novel Three-Component Method Utilizing Ethyl Propiolate versus Classical Approaches
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized heterocyclic compounds is paramount. The pyrrole (B145914) nucleus, a common scaffold in numerous pharmaceuticals and natural products, is a key target in organic synthesis. This guide provides an objective comparison of a novel, three-component method for the synthesis of 2,3-disubstituted N-sulfonyl pyrroles, which employs ethyl propiolate, against the classical Paal-Knorr and Knorr pyrrole syntheses.
This comparison will delve into the methodologies, performance, and scope of each approach, supported by experimental data to inform the selection of the most suitable synthetic route for specific research and development needs.
A Modern Approach: Three-Component Synthesis with Ethyl Propiolate
A recently developed three-step, three-component synthesis offers a modular route to 2,3-disubstituted N-sulfonyl pyrroles.[1][2] This method is predicated on the Michael addition of an N-sulfonyl vinylogous carbamate (B1207046) to an alkyne bearing an electron-withdrawing group, such as ethyl propiolate, followed by a Lewis acid-promoted cyclization.[1][2]
The key advantages of this method lie in its modularity, allowing for variability at the N-sulfonyl group and the C2 and C3 substituents of the pyrrole ring.[1][2] This is particularly valuable for creating libraries of compounds for drug discovery.
Performance Data of the Three-Component Synthesis
The following table summarizes the yields for the synthesis of various 2,3-disubstituted N-sulfonyl pyrroles using this method. The yields reported are for the final cyclization step.
| Entry | R² | X | Yield (%) |
| 1 | H | OEt | 77 (Michael Addition Product) |
| 2 | Ph | OEt | 85 |
| 3 | CO₂Et | OEt | 87 |
| 4 | Adamantyl | Me | 89 (Michael Addition Product) |
| 5 | p-Tolyl | Me | 90 (Michael Addition Product) |
| 6 | p-Anisyl | Me | 83 (Michael Addition Product) |
| 7 | p-Cl-Ph | Me | 88 (Michael Addition Product) |
Data sourced from Donahue et al.[1]
Classical Synthetic Routes: An Overview
The Paal-Knorr and Knorr syntheses are foundational methods for constructing the pyrrole ring and serve as important benchmarks for newer methodologies.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[3][4][5][6][7] Its enduring appeal is due to its operational simplicity and generally good yields.[3][4]
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a versatile reaction for producing substituted pyrroles through the condensation of an α-aminoketone with a β-dicarbonyl compound.[8][9] A key feature of this method is the frequent in situ generation of the α-aminoketone from an oxime precursor to avoid self-condensation.[9]
General Performance of Classical Syntheses
The following table provides a general comparison of the classical Paal-Knorr and Knorr syntheses. It is important to note that the yields are general ranges and can vary significantly based on the specific substrates and reaction conditions.
| Parameter | Paal-Knorr Synthesis | Knorr Pyrrole Synthesis |
| Starting Materials | 1,4-Dicarbonyl compound and a primary amine or ammonia.[3][7] | α-Amino-ketone and a β-dicarbonyl compound.[8][9] |
| Reaction Conditions | Typically neutral or acidic conditions, often with heating.[3] | Often requires a catalyst like zinc dust in acetic acid for the in situ generation of the α-amino-ketone.[9] |
| General Yield Range | Good to excellent (often 60-95%).[5][10] | Moderate to good, can be variable due to the stability of the α-amino-ketone intermediate.[10] |
| Key Advantages | Simplicity, high yields, and straightforward work-up.[10] | Versatility in achievable substitution patterns.[10] |
| Key Disadvantages | The primary limitation is the availability of the 1,4-dicarbonyl starting material.[6][10] | Potential for lower yields due to the instability of the α-amino-ketone intermediate and a multi-step nature.[10] |
Comparative Analysis
The three-component synthesis utilizing ethyl propiolate offers a distinct advantage in its modularity and ability to readily access 2,3-disubstituted pyrroles, a substitution pattern that can be challenging to achieve with high regioselectivity using classical methods. While the Paal-Knorr synthesis can provide high yields, its utility is often dictated by the commercial availability or synthetic accessibility of the requisite 1,4-dicarbonyl compound. The Knorr synthesis, though versatile, can be less efficient due to the nature of its intermediates.
For the synthesis of complex, highly functionalized pyrroles for applications in drug development, the modern three-component approach presents a powerful and flexible alternative to the classical methods.
Experimental Protocols
General Procedure for the Three-Component Synthesis of 2,3-Disubstituted N-Sulfonyl Pyrroles
Step 1: Synthesis of the N-Sulfonyl Amine To a solution of 2,2-dimethoxyethylamine in a suitable solvent, the corresponding sulfonyl chloride is added, typically in the presence of a base such as pyridine (B92270) or triethylamine, to yield the N-sulfonyl amine.
Step 2: Michael Addition to Ethyl Propiolate The N-sulfonyl amine is treated with ethyl propiolate in the presence of a base like cesium carbonate in a solvent such as dichloromethane (B109758).[1] This reaction affords the N-sulfonyl vinylogous carbamate.
Step 3: Lewis Acid-Promoted Cyclization The N-sulfonyl vinylogous carbamate is dissolved in dichloromethane and treated with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), at room temperature to induce cyclization to the corresponding pyrrole.[1]
Representative Protocol for Paal-Knorr Synthesis
In a round-bottom flask, 2,5-hexanedione (B30556) and aniline (B41778) are combined in methanol.[3] A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux.[3] Upon cooling, the product precipitates and can be collected by filtration.[3]
Representative Protocol for Knorr Synthesis
The synthesis often begins with the nitrosation of a β-ketoester, such as ethyl acetoacetate, using sodium nitrite (B80452) in acetic acid to form an α-oximino-β-ketoester.[9] This intermediate is then reduced in situ with zinc dust in the presence of a second equivalent of the β-ketoester. The resulting α-aminoketone condenses with the β-ketoester to form the pyrrole.[9]
Visualizing the Chemistry
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the proposed reaction mechanism for the three-component synthesis of 2,3-disubstituted N-sulfonyl pyrroles.
References
- 1. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to LC-MS Methods for Analyzing Products from Ethyl Propiolate Reactions
For researchers, scientists, and drug development professionals engaged in reactions involving ethyl propiolate, particularly Michael additions with thiols, accurate and efficient analysis of the resulting products is paramount. This guide provides a comprehensive comparison of analytical methodologies, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS). While a fully validated, publicly available LC-MS/MS method with complete quantitative performance data for ethyl propiolate-thiol adducts remains to be published, this guide synthesizes existing data from related methods to offer a valuable comparative overview. We will explore a well-documented Gas Chromatography-Mass Spectrometry (GC-MS) method as a benchmark, an High-Performance Liquid Chromatography (HPLC) method with UV/fluorescence detection, and an LC-MS/MS method employing an alternative derivatization reagent to highlight the potential performance of an LC-MS-based approach.
The Reaction: Michael Addition of Thiols to Ethyl Propiolate
Ethyl propiolate is an α,β-unsaturated carbonyl compound that readily undergoes Michael addition reactions with nucleophiles such as thiols. This reaction is frequently employed to derivatize thiols prior to analysis, enhancing their chromatographic retention and detection sensitivity.
Analytical Methodologies: A Comparative Overview
The primary methods for analyzing the products of ethyl propiolate reactions with thiols include GC-MS and HPLC. The choice of method often depends on the volatility of the analytes, the complexity of the sample matrix, and the required sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For thiol adducts of ethyl propiolate, GC-MS offers excellent separation efficiency and sensitive detection. A key reference method is that developed by Herbst-Johnstone et al. (2013) for the analysis of varietal thiols in wine after derivatization with ethyl propiolate[1].
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is well-suited for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. When coupled with UV or fluorescence detection, HPLC provides a reliable method for quantifying ethyl propiolate adducts, particularly when derivatization imparts a chromophore or fluorophore to the analyte. A notable example is the post-column derivatization method for the determination of glutathione[2].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Quantitative Data Summary
The following tables summarize the quantitative performance of the different analytical methods. It is important to note that the LC-MS/MS data is for an alternative derivatization reagent and serves as an estimate of the potential performance for an ethyl propiolate-based method.
Table 1: Performance Comparison of Analytical Methods for Thiol Adducts
| Parameter | GC-MS (Ethyl Propiolate Derivatization)[1] | HPLC-UV/Fluorescence (Ethyl Propiolate Post-Column Derivatization)[2] | LC-MS/MS (DTDP Derivatization)[3] |
| Analytes | Varietal Thiols (3MH, 3MHA, 4MMP) | Glutathione (B108866) (GSH) | Varietal Thiols (3MH, 3MHA, 4MMP, etc.) |
| Matrix | Wine | Vegetable Extracts | Wine |
| Linearity (R²) | >0.99 | Not Reported | >0.99 |
| Limit of Detection (LOD) | 24.5 - 194.6 ng/L | 0.1 µmol/L | 0.5 - 10 ng/L |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 1.5 - 30 ng/L |
| Precision (RSD%) | <15% | Not Reported | <15% |
| Recovery (%) | Not Reported | 91-110% | 95-105% |
Experimental Protocols
GC-MS Method for Varietal Thiols in Wine (Herbst-Johnstone et al., 2013)[1]
-
Sample Preparation:
-
To 50 mL of wine, add internal standards.
-
Adjust the pH to 8.0 with NaOH.
-
Add 100 µL of 1 M ethyl propiolate in ethanol.
-
React for 15 minutes at room temperature.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge with water and a water/methanol mixture.
-
Elute the derivatized thiols with dichloromethane.
-
Concentrate the eluate under a stream of nitrogen.
-
-
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250°C
-
Oven Program: 40°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM)
-
HPLC-UV/Fluorescence Method for Glutathione (Post-Column Derivatization)[2]
-
Sample Preparation:
-
Homogenize vegetable sample in acidic extraction solution.
-
Centrifuge and filter the extract.
-
-
HPLC Conditions:
-
Column: Prevail C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% acetic acid in water
-
Flow Rate: 0.8 mL/min
-
Detection:
-
UV at 265 nm (for the adduct)
-
Fluorescence (Ex: 330 nm, Em: 410 nm) after post-column reaction.
-
-
-
Post-Column Reaction:
-
The column effluent is mixed with a solution of ethyl propiolate in a reaction coil.
-
The mixture then passes through a second reaction coil with a buffer to adjust the pH for optimal reaction and detection.
-
LC-MS/MS Method for Varietal Thiols (DTDP Derivatization)[3]
-
Sample Preparation:
-
To 10 mL of wine, add internal standards.
-
Add 100 µL of 1 g/L 4,4'-dithiodipyridine (DTDP) in ethanol.
-
React for 60 minutes at 50°C.
-
Perform solid-phase extraction (SPE) using a polymeric cartridge.
-
Wash the cartridge with a water/methanol mixture.
-
Elute the derivatized thiols with methanol.
-
Evaporate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from low to high organic phase.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
-
Mandatory Visualization
Caption: General workflow for LC-MS analysis of ethyl propiolate reaction products.
Conclusion
The analysis of ethyl propiolate reaction products, particularly thiol adducts, can be effectively achieved through various chromatographic techniques. While GC-MS provides a well-established and sensitive method, the development of a fully validated LC-MS/MS method would offer significant advantages in terms of applicability to a broader range of analytes and potentially simplified sample preparation. The HPLC method with UV/fluorescence detection offers a cost-effective alternative for certain applications. The comparative data presented here, though partially inferred from a method using an alternative derivatizing agent, strongly suggests that an LC-MS/MS approach would provide excellent sensitivity and selectivity for the analysis of ethyl propiolate-thiol adducts. Researchers are encouraged to develop and validate such methods for their specific applications to leverage the full potential of this powerful analytical technique.
References
A Comparative Guide: Ethyl Propiolate and Ethyl Acrylate as Michael Acceptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the Michael addition stands as a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The choice of the Michael acceptor is critical to the success of this reaction, influencing reactivity, selectivity, and overall yield. This guide provides an in-depth comparison of two commonly employed α,β-unsaturated esters, ethyl propiolate and ethyl acrylate (B77674), in their capacity as Michael acceptors. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their synthetic endeavors.
Chemical and Physical Properties at a Glance
A fundamental understanding of the physicochemical properties of each acceptor is essential for predicting their behavior in a reaction. While both are ethyl esters, the presence of a carbon-carbon triple bond in ethyl propiolate versus a double bond in ethyl acrylate dictates their inherent reactivity and stereochemical outcomes.
| Property | Ethyl Propiolate | Ethyl Acrylate |
| Chemical Formula | C₅H₆O₂ | C₅H₈O₂ |
| Molecular Weight | 98.10 g/mol | 100.12 g/mol [1] |
| Boiling Point | 120 °C[2] | 99 °C[3] |
| Density | 0.968 g/mL[2] | 0.923 g/mL |
| Structure | HC≡CCOOCH₂CH₃ | H₂C=CHCOOCH₂CH₃ |
Michael Addition Reactivity: A Comparative Analysis
The electrophilicity of the β-carbon in α,β-unsaturated systems is the primary driver of Michael addition reactions. In ethyl acrylate, the carbon-carbon double bond is polarized by the electron-withdrawing ester group, rendering the β-carbon susceptible to nucleophilic attack. Ethyl propiolate, with its carbon-carbon triple bond, presents a more electron-deficient and sterically accessible β-carbon due to its linear geometry, which generally leads to higher reactivity towards nucleophiles.
While direct, side-by-side kinetic comparisons under identical conditions are not extensively documented in the literature, existing studies provide valuable insights into their relative reactivities. For instance, kinetic studies on the Michael addition of alicyclic secondary amines to ethyl propiolate have been conducted, providing second-order rate constants that quantify its reactivity. For example, the reaction of ethyl propiolate with piperidine (B6355638) in water at 25°C exhibits a second-order rate constant (k₂) of 0.245 M⁻¹s⁻¹.
In contrast, the aza-Michael addition of amines to ethyl acrylate is a well-established and efficient transformation, often proceeding to high yields. While specific rate constants for direct comparison are elusive, the milder conditions often required for reactions with ethyl acrylate suggest a high degree of reactivity.
Experimental Data
The following table summarizes representative reaction outcomes for the Michael addition of amines to both ethyl propiolate and ethyl acrylate, showcasing typical yields and conditions.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |
| Ethyl Propiolate | Benzylamine (B48309) | Immobilized Candida antarctica lipase (B570770) B, TBME, 50°C, 15h | N-benzyl-3-(benzylamino)propenamide | Good | [3] |
| Ethyl Acrylate | Benzylamine | DBU (5 mol%), solvent-free, 10 min | Ethyl 3-(benzylamino)propanoate | 96% | [4] |
| Ethyl Propiolate | Piperidine | Water, 25°C | Ethyl 3-(piperidin-1-yl)acrylate | Quantitative | [5] |
| Ethyl Acrylate | Diethylamine | LiClO₄, solvent-free, 2-3 days | Ethyl 3-(diethylamino)propanoate | High | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these Michael acceptors in a laboratory setting.
Protocol 1: Aza-Michael Addition of Benzylamine to Ethyl Acrylate
This protocol describes a highly efficient, solvent-free synthesis of ethyl 3-(benzylamino)propanoate.
Materials:
-
Ethyl acrylate
-
Benzylamine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a 10 mL flask equipped with a magnetic stirrer, add ethyl 2-phenylacrylate (0.43 mmol), benzylamine (0.43 mmol), and DBU (1.3 µL, 5 mol%).[4]
-
Stir the reaction mixture at room temperature for 10 minutes.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (8:2) eluent to afford ethyl 3-(benzylamino)propanoate.[4]
Protocol 2: Lipase-Catalyzed Aza-Michael Addition of Benzylamine to Ethyl Propiolate
This protocol details a chemo- and regioselective synthesis of N-benzyl-3-(benzylamino)propenamide using an enzymatic catalyst.
Materials:
-
Ethyl propiolate
-
Benzylamine
-
Immobilized Candida antarctica lipase B (CAL-B)
-
tert-Butyl methyl ether (TBME)
Procedure:
-
In a suitable reaction vessel, combine ethyl propiolate and benzylamine in tert-butyl methyl ether (TBME).
-
Add immobilized Candida antarctica lipase B to the mixture.
-
Stir the reaction mixture gently with a magnetic stirrer at 50°C for 15 hours.[3]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure and purify the product by a suitable method, such as column chromatography, to yield the desired acrylamide (B121943) product.[3]
Reaction Mechanism and Workflow
The Michael addition reaction proceeds through the nucleophilic attack of a Michael donor on the β-carbon of the α,β-unsaturated carbonyl compound. The general mechanism and a typical experimental workflow are illustrated below.
Caption: General mechanism and workflow for a Michael addition reaction.
Conclusion
Both ethyl propiolate and ethyl acrylate are effective Michael acceptors, each with its own set of advantages. Ethyl acrylate is a versatile and highly reactive substrate for which numerous efficient, often solvent-free, protocols have been developed. Ethyl propiolate, being more electrophilic, can undergo Michael additions under mild conditions and offers the potential for subsequent transformations of the resulting α,β-unsaturated product.
The choice between these two acceptors will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the target product's structural features. The provided experimental protocols offer a starting point for researchers to explore the utility of these valuable synthetic building blocks.
References
- 1. The reactivity of selected acrylate esters toward glutathione and deoxyribonucleosides in vitro: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
comparing the synthetic utility of ethyl propiolate with other propiolate esters
Propiolate esters, such as ethyl propiolate, are highly versatile building blocks in organic synthesis. Their electron-deficient carbon-carbon triple bond makes them excellent Michael acceptors and participants in a variety of cycloaddition and coupling reactions.[1][2][3] For researchers, scientists, and drug development professionals, selecting the appropriate propiolate ester is crucial for optimizing reaction outcomes. This guide provides an objective comparison of ethyl propiolate with other common alternatives, primarily methyl propiolate and tert-butyl propiolate, supported by experimental data and detailed protocols.
Michael Addition Reactions
The conjugate or Michael addition of nucleophiles to the β-carbon of propiolate esters is one of their most fundamental transformations, providing access to a wide range of functionalized α,β-unsaturated esters.[4] The choice of ester can influence reaction rates, yields, and stereoselectivity due to subtle differences in steric and electronic properties.[5]
Comparative Data:
Ethyl and methyl propiolates generally exhibit similar reactivity and stereoselectivity in Michael additions. In aqueous media, reactions with phenols, thiols, and amines proceed rapidly and with excellent Z-selectivity.[6] The solvent plays a critical role; polar solvents typically enhance the reaction rate.[2][7]
| Nucleophile | Propiolate Ester | Catalyst/Solvent | Time (min) | Yield (%) | Stereoselectivity | Reference |
| Phenol | Methyl Propiolate | Water | 10 | 95 | Z-isomer | [6] |
| Phenol | Ethyl Propiolate | Water | 10 | 94 | Z-isomer | [6] |
| Thiophenol | Methyl Propiolate | Water | 15 | 96 | Z-isomer | [6] |
| Thiophenol | Ethyl Propiolate | Water | 15 | 95 | Z-isomer | [6] |
| Aniline | Methyl Propiolate | Water | 15 | 95 | Z-isomer | [6] |
| Aniline | Ethyl Propiolate | Water | 15 | 94 | Z-isomer | [6] |
| Dodecanethiol | Ethyl Propiolate | Triethylamine (B128534)/DMSO | < 60 | >99 | - | [2] |
| Dodecanethiol | Ethyl Propiolate | Triethylamine/THF | < 60 | 85 | - | [2] |
The bulky tert-butyl group in tert-butyl propiolate can introduce significant steric hindrance, potentially slowing the reaction rate compared to methyl or ethyl esters, but can also be advantageous in directing stereochemistry or preventing unwanted side reactions in complex syntheses.[8]
Experimental Protocol: Thiol-Michael Addition to Ethyl Propiolate
The following procedure is adapted from the conjugate addition of thiols to ethyl propiolate.[1]
-
To a stirred solution of the desired thiol (1.0 mmol) in a suitable solvent such as dichloromethane (B109758) (DCM), add a catalytic amount of a base (e.g., triethylamine, 0.1 mmol).
-
Cool the mixture to the desired temperature (e.g., -78 °C to control stereoselectivity).
-
Add ethyl propiolate (1.1 mmol) dropwise to the solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding β-thioacrylate.
Workflow for Michael Addition
Caption: Generalized workflow for the base-catalyzed Michael addition.
Cycloaddition Reactions
Propiolate esters are excellent dipolarophiles and dienophiles in cycloaddition reactions, leading to the formation of five- and six-membered heterocyclic and carbocyclic systems.[1][9]
1,3-Dipolar Cycloadditions: These reactions are a powerful method for synthesizing five-membered heterocycles.[10] Ethyl propiolate, for example, reacts with nitrile oxides (generated in situ) to form isoxazoles.[11] Similarly, methyl propiolate reacts with azides to yield triazoles.[12] The choice of ester can influence the regioselectivity of the cycloaddition.
Comparative Data:
In the reaction of 2-furfuryl nitrile oxide with ethyl propiolate, a mixture of 3,5- and 3,4-disubstituted isoxazoles is formed. The ratio of these regioisomers is solvent-dependent.
| Solvent | Ratio (3,5-isomer : 3,4-isomer) | Reference |
| Dichloromethane | 3.4 : 1 | [11] |
| Toluene | 2.0 : 1 | [11] |
| Ethanol | 1.9 : 1 | [11] |
| Dimethyl Sulfoxide (DMSO) | 1.5 : 1 | [11] |
Experimental Protocol: [3+2] Cycloaddition for Isoxazole Synthesis
This protocol is based on the reaction of ethyl propiolate with a nitrile oxide.[11]
-
In a round-bottom flask, mix ethyl propiolate (1.1 equivalents) and the starting oxime (1.0 equivalent) in a chosen solvent (e.g., dichloromethane, 5 mL).
-
To this mixture, add an aqueous solution of sodium hypochlorite (B82951) (bleach, ~2.7 equivalents) dropwise while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purify the resulting regioisomeric mixture of isoxazoles by column chromatography.
Workflow for 1,3-Dipolar Cycloaddition
Caption: Synthesis of heterocycles via [3+2] cycloaddition.
Sonogashira Coupling Reactions
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C-C bond.[13] Propiolate esters serve as the alkyne component. Ethyl propiolate is frequently used, but its volatility and tendency to oligomerize under basic conditions require careful handling, often through slow addition via a syringe pump.[14][15]
Comparative Data:
The modified Sonogashira coupling of various aryl iodides with ethyl propiolate demonstrates the versatility of this reaction, affording 3-aryl propiolates in high yields. The ester group's size has minimal impact on the core coupling mechanism, but the choice may affect subsequent transformations of the product.
| Aryl Iodide | Product Yield (%) | Reference |
| Iodobenzene | 91 | [14] |
| 4-Iodoanisole | 95 | [14] |
| 4-Iodotoluene | 92 | [14] |
| Methyl 4-iodobenzoate | 97 | [15] |
Experimental Protocol: Sonogashira Coupling of Ethyl Propiolate
This procedure is a representative example of the coupling between an aryl iodide and ethyl propiolate.[14][15]
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add a degassed solvent such as triethylamine or a mixture of THF/triethylamine.
-
Add ethyl propiolate (1.2 mmol) to the mixture very slowly using a syringe pump over several hours to minimize side reactions.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the 3-aryl propiolate.
Workflow for Sonogashira Coupling
Caption: The Sonogashira cross-coupling reaction pathway.
Summary of Propiolate Ester Properties
The choice between methyl, ethyl, and tert-butyl propiolate depends on the specific requirements of the synthetic route, including steric tolerance, desired reactivity, and the stability of intermediates and products.
Comparative Overview
Caption: Key property comparison of common propiolate esters.
Ethyl propiolate stands as a highly versatile and widely utilized reagent, balancing high reactivity with ease of handling. It is an excellent choice for a broad range of transformations, including Michael additions, cycloadditions, and cross-coupling reactions. Methyl propiolate offers slightly higher reactivity due to its smaller size, which can be beneficial where speed is critical.[5] Conversely, tert-butyl propiolate provides a sterically demanding group that can be leveraged for controlling stereoselectivity or for use as a protecting group that can be cleaved under acidic conditions. The optimal choice ultimately rests on the specific steric and electronic demands of the desired reaction pathway.
References
- 1. scholarship.richmond.edu [scholarship.richmond.edu]
- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. TERT-BUTYL PROPIOLATE | 13831-03-3 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 12. Applications of Methyl propiolate_Chemicalbook [chemicalbook.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl Propiolate: A Comprehensive Guide for Laboratory Professionals
Ethyl propiolate is a flammable liquid and vapor that can cause skin and eye irritation, necessitating careful handling and disposal to ensure laboratory safety and environmental protection.[1][2][3][4][5] Adherence to proper disposal protocols is critical for researchers, scientists, and drug development professionals. This guide provides essential safety and logistical information for the proper management of ethyl propiolate waste.
Key Physical and Chemical Properties
Understanding the properties of ethyl propiolate is the first step in its safe management. The following table summarizes its key quantitative data.
| Property | Value |
| Molecular Formula | C₅H₆O₂ |
| Molecular Weight | 98.10 g/mol |
| Appearance | Colorless to light yellow/orange liquid |
| Boiling Point | 119 °C |
| Melting Point | 9 °C |
| Flash Point | 25 °C |
| Specific Gravity | 0.96 |
Standard Operating Procedure for Disposal
The recommended disposal method for ethyl propiolate is through an approved hazardous waste disposal plant.[1][2][3][4][5] The waste is classified as hazardous and should be handled accordingly.[1] Incineration in a licensed facility, potentially with an afterburner and scrubber, is a suitable disposal method.[6]
Personal Protective Equipment (PPE): Before handling ethyl propiolate, ensure the following PPE is worn:
Waste Collection and Storage:
-
Container Selection: Use a designated, compatible, and properly labeled waste container. The container should be kept tightly closed when not in use.[2][4][5]
-
Segregation: Do not mix ethyl propiolate waste with incompatible materials. It should be stored away from acids, bases, and oxidizing agents.[2]
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Ethyl Propiolate," and any other identifiers required by your institution and local regulations.
-
Storage Location: Store the waste container in a well-ventilated, cool area, away from heat, sparks, open flames, and other ignition sources.[2][3][4][5] The storage area should be designated for flammable liquids.
Disposal Protocol:
-
Small Quantities (<50 mL):
-
Absorb the liquid onto an inert material such as vermiculite, perlite, or cat litter.[7]
-
For very small spills, paper towels may be used for absorption, which should then be allowed to evaporate in a fume hood before being disposed of as solid waste.[7]
-
Place the absorbed material into a designated flammable waste container.[3]
-
-
Large Quantities (>50 mL):
-
Contaminated Materials:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed disposal company.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Spill Management Protocol
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Evacuate all non-essential personnel from the immediate area. Ensure adequate ventilation and remove all sources of ignition.[3][6]
-
Containment: For larger spills, contain the liquid using a non-combustible absorbent material like clay, diatomaceous earth, or vermiculite.[6]
-
Cleanup:
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of ethyl propiolate.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Ethyl Propiolate | 623-47-2 | TCI AMERICA [tcichemicals.com]
- 5. Ethyl Propiolate | 623-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemtalk.com.au [chemtalk.com.au]
Personal protective equipment for handling ETHYLPropiolate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like ethyl propiolate. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to foster a secure research environment.
Ethyl propiolate is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate risks.
Personal Protective Equipment (PPE) and Safety Measures
A summary of recommended personal protective equipment and safety measures when handling ethyl propiolate is provided below.
| Category | Recommendation | Citation |
| Eye Protection | Safety glasses with side shields or chemical goggles. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 is also suggested. | [3] |
| Ventilation | Work in a well-ventilated area. | [1] |
| Fire Safety | Keep away from heat, sparks, open flames, and other ignition sources. Use spark-free tools and take precautionary measures against static discharge. | [1][2][3] |
| Hygiene | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. Contaminated work clothes should be laundered separately. | [1][4] |
Safe Handling and Disposal Workflow
The following diagram illustrates the essential step-by-step workflow for the safe handling and disposal of ethyl propiolate.
Caption: Workflow for the safe handling and disposal of ethyl propiolate.
Experimental Protocol: Step-by-Step Handling of Ethyl Propiolate
This protocol outlines the procedural steps for safely using ethyl propiolate in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure an efficient fume hood is operational before starting any work.[5]
-
Verify that a safety shower and eye wash station are readily accessible.
-
Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][2]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[1]
-
Don the appropriate personal protective equipment (PPE) as detailed in the table above.
2. Handling and Usage:
-
Conduct all manipulations of ethyl propiolate within a fume hood to avoid inhalation of vapors.[5]
-
Avoid all personal contact with the substance.[1]
-
In case of skin or eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]
-
If inhaled, move to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]
3. Storage:
-
Store ethyl propiolate in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep the container away from incompatible materials and heat sources.[1]
-
The recommended storage is in an approved flammable liquid storage area.[1]
4. Spill Management:
-
In the event of a spill, remove all ignition sources immediately.[1]
-
Ventilate the area and avoid breathing vapors.[1]
-
Contain and absorb the spill with an inert material, such as vermiculite, and collect the residue in a designated flammable waste container.[1]
5. Disposal:
-
Ethyl propiolate and any contaminated materials must be disposed of as hazardous waste.[2]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[1][2]
-
Do not dispose of the chemical down the drain or into the environment.[3] Empty containers may still contain explosive vapors and should be handled accordingly.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
